2,4-Dinitroaniline
Description
Properties
IUPAC Name |
2,4-dinitroaniline | |
|---|---|---|
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InChI |
InChI=1S/C6H5N3O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H,7H2 | |
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InChI Key |
LXQOQPGNCGEELI-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N | |
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Molecular Formula |
C6H5N3O4, Array | |
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DSSTOX Substance ID |
DTXSID1021823 | |
| Record name | 2,4-Dinitroaniline | |
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Molecular Weight |
183.12 g/mol | |
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Physical Description |
2,4-dinitroaniline appears as yellow powder or crystals with a musty odor. Sinks in water. (USCG, 1999), Yellow or greenish-yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS], YELLOW NEEDLE-LIKE CRYSTALS OR GREENISH-YELLOW PLATES OR BRIGHT YELLOW SOLID WITH CHARACTERISTIC ODOUR. | |
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Boiling Point |
56.7 °C | |
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Flash Point |
435 °F (NTP, 1992), 223 °C, 435 °F (CLOSED CUP), 222-224 °C c.c. | |
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Solubility |
less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN HOT HYDROCHLORIC ACID, PRACTICALLY INSOL IN COLD WATER; VERY SPARINGLY SOL IN BOILING WATER; 5.8 PARTS SOL IN 100 PARTS 88% ALCOHOL @ 18 °C; 1 PART SOL IN 132.6 PARTS OF 95% ALCOHOL @ 21 °C, Solubility in water: none | |
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Density |
1.615 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.615 g/ml @ 14 °C, 1.62 g/cm³ | |
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Vapor Density |
6.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.31 (AIR= 1) | |
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Vapor Pressure |
0.0000268 [mmHg] | |
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Color/Form |
YELLOW NEEDLES FROM DIL ACETONE, GREENISH-YELLOW PLATES FROM ALCOHOL. | |
CAS No. |
97-02-9 | |
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Melting Point |
349 to 352 °F (NTP, 1992), 187.5-188 °C, 187-188 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,4-Dinitroaniline (2,4-DNA), a key chemical intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document details its chemical properties, safety information, experimental protocols for its synthesis and analysis, and its biological activities.
Chemical Identification and Properties
This compound is an organic compound characterized by an aniline core substituted with two nitro groups at the 2 and 4 positions.[1] Its chemical structure significantly influences its reactivity and physical properties.
Synonyms: 1-Amino-2,4-dinitrobenzene, 2,4-Dinitrobenzenamine[2]
The key physicochemical properties of this compound are summarized in the table below. It appears as a yellow to yellow-green crystalline powder with a musty odor.[1][5][6] It is sparingly soluble in water but soluble in organic solvents like ethanol, acetone, and ethyl acetate.[7][8]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅N₃O₄ | [2][3][5] |
| Molecular Weight | 183.12 g/mol | [4][5][7] |
| Melting Point | 176-178 °C | [9] |
| Boiling Point | >300 °C (decomposes) | [9] |
| Density | 1.61 g/cm³ | [8] |
| Water Solubility | 0.06 - 1 g/L at 20 °C | [1][8][9] |
| Vapor Pressure | <0.001 hPa at 25 °C | [9] |
| Flash Point | 224 °C (435 °F) | [7][9] |
| Autoignition Temp. | >365 °C | [9] |
| Acidity (pKa) | -4.53 (conjugate acid) | [8] |
Safety and Hazard Information
This compound is a toxic compound and requires careful handling.[8][10] It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[11][12] It is also toxic to aquatic life with long-lasting effects.[10][11]
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [8][12] |
| Signal Word | Danger | [9][11] |
| Hazard Statements | H300+H310+H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [9][11][12] |
| Precautionary Statements | P260, P262, P264, P270, P271, P273, P280, P284, P301+P310, P302+P352, P304+P340, P405, P501 | [8][9][11][13] |
| NFPA 704 Diamond | Health: 3, Flammability: 1, Instability: 3 | [7] |
| UN Number | 1596 | [8][10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for research and development.
A common and high-yield method for preparing this compound involves the reaction of 2,4-Dinitrochlorobenzene with aqueous ammonia under elevated temperature and pressure.[8][14]
Materials:
-
2,4-Dinitrochlorobenzene (Molten)
-
Aqueous Ammonia (15-40% by weight)
-
Stainless steel autoclave with a stirrer
Procedure:
-
Introduce an aqueous ammonia solution (at least a three-fold stoichiometric amount relative to the 2,4-dinitrochlorobenzene) into the autoclave.[14]
-
Heat the ammonia solution to 60-90 °C (optimally 70-80 °C). The pressure will increase to approximately 6 atmospheres gauge.[14]
-
Pump the molten 4-chloro-1,3-dinitrobenzene into the autoclave. The pressure will initially decrease.[14]
-
Stir the reaction mixture at the set temperature for approximately 30 minutes to complete the reaction.[14]
-
Release the pressure from the autoclave, absorbing the escaping ammonia in water.
-
Allow the reaction mixture to cool to about 50 °C while stirring.[14]
-
Filter the resulting solid product via suction filtration.
-
Wash the filter residue with water until it is neutral.[14]
-
Dry the final product. The expected yield is typically high (e.g., 98.4%), and the product is often pure enough for subsequent use without further purification.[14]
Caption: Workflow for the synthesis of this compound.
Reverse-phase HPLC is an effective method for the determination and quantification of this compound, particularly in complex matrices like dye formulations or environmental samples.[15][16][17]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Reverse-phase C18 column
-
UV Detector
Procedure (General Outline):
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., dioxane for pigments, or use solid-phase extraction for water samples).[15][17] If necessary, precipitate interfering substances and filter the solution.[15]
-
Mobile Phase: An isocratic or gradient elution using a mixture of solvents like acetonitrile and water is typically employed.
-
Injection: Inject a known volume of the prepared sample filtrate onto the HPLC system.
-
Chromatography: Perform the chromatographic separation under optimized conditions (flow rate, temperature).
-
Detection: Monitor the eluent using a UV detector at a wavelength where this compound exhibits strong absorbance.
-
Quantification: Determine the concentration of this compound by comparing its peak area to a calibration curve generated from analytical standards.[15][16]
Biological Activity and Mechanism of Action
This compound and its derivatives are known for their biological activities, including phytotoxicity and antimitotic effects, which are of interest in herbicide development and cancer research.[18] Dinitroaniline compounds are also effective against certain protozoan parasites.[19]
The primary mechanism of action for the antimitotic activity of dinitroanilines is the disruption of microtubule assembly.[19]
-
Target: Dinitroanilines bind to tubulin, the protein subunit that polymerizes to form microtubules.[19]
-
Effect: This binding prevents the polymerization of tubulin subunits into functional microtubules.
-
Cellular Consequence: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting microtubule formation, dinitroanilines arrest the cell cycle in mitosis, leading to cell death. This makes them effective as herbicides and potential anticancer agents.[18]
Caption: Mechanism of antimitotic action of this compound.
References
- 1. This compound CAS#: 97-02-9 [m.chemicalbook.com]
- 2. 2,4 Dinitro Aniline | 2,4 DNA | Aarti Industries [aarti-industries.com]
- 3. 97-02-9 CAS | 2,4-DINITRO ANILINE | Amines & Amine Salts | Article No. 03437 [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 97-02-9 | Benchchem [benchchem.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. 2,4-二硝基苯胺 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. cpachem.com [cpachem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 15. Liquid chromatographic determination of this compound and 2-naphthol in D&C Orange No. 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Dinitroaniline activity in Toxoplasma gondii expressing wild-type or mutant alpha-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4-Dinitroaniline molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of 2,4-Dinitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.
Core Physicochemical Data
The essential molecular properties of this compound are summarized below. This data is foundational for stoichiometric calculations, analytical characterization, and formulation development. The molecular weight is derived from the atomic weights of its constituent elements as defined by IUPAC, and the molecular formula is determined through elemental analysis and mass spectrometry.
| Property | Value | Reference |
| Molecular Formula | C6H5N3O4 | [1][2][3][4] |
| Molecular Weight | 183.12 g/mol | [1][5][6][7] |
| CAS Number | 97-02-9 | [1][2] |
Experimental Protocols
The molecular formula and weight of this compound are established through standard analytical chemistry protocols:
-
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, nitrogen, and oxygen in a pure sample. The empirical formula is calculated from these percentages.
-
Mass Spectrometry: This method provides the mass-to-charge ratio of the molecular ion, which gives a precise molecular weight. High-resolution mass spectrometry can confirm the elemental composition, thus verifying the molecular formula.
The data presented in this guide are the universally accepted values derived from these foundational experimental techniques.
Logical Relationship Diagram
The following diagram illustrates the direct relationship between the chemical name, its structural formula, and its calculated molecular weight.
References
- 1. This compound [drugfuture.com]
- 2. This compound [stenutz.eu]
- 3. 2, 4-dinitroaniline - Molecular Formula: C6h5n3o4 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. aarneeinternational.com [aarneeinternational.com]
- 5. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]
melting point and solubility of 2,4-Dinitroaniline
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroaniline
This technical guide provides a comprehensive overview of the (2,4-DNA), a chemical compound of significant interest in the manufacturing of dyes, pesticides, and as an intermediate in organic synthesis.[1][2] The data and protocols presented herein are curated for researchers, scientists, and professionals in drug development and chemical manufacturing.
Physicochemical Properties
This compound is a yellow to orange crystalline solid.[3] Its chemical structure consists of an aniline core substituted with two nitro groups at the 2 and 4 positions.[3][4] This substitution pattern significantly influences its physical and chemical properties.
Melting Point
The melting point of a compound is a critical parameter for its identification and purity assessment.[5][6] For this compound, various sources report a range of melting points, which may be attributable to differences in sample purity and analytical equipment.[7] A recrystallized, pure sample is reported to melt sharply at 180°C.[8]
Table 1: Reported Melting Points of this compound
| Melting Point Range (°C) | Melting Point (°F) | Source(s) |
| 175–177 | - | Organic Syntheses Procedure[8] |
| 176–178 | - | Sigma-Aldrich |
| 177 | - | ChemicalBook, NIST WebBook[9][10] |
| 177–179 | - | US Patent US4102927A[11] |
| 178.4 | - | US Patent US4102927A[11] |
| 179–188 | - | CDH Fine Chemical[12] |
| 180 | 356 | Stenutz[13], Organic Syntheses Procedure (recrystallized)[8] |
| 187.5–188 | - | DrugFuture[14] |
| 153-155 | - | EMCO Chemicals[1] |
| - | 349 to 352 | CAMEO Chemicals (NOAA)[15] |
| 451.15 K (178°C) | - | Journal of Chemical & Engineering Data[7] |
Experimental Protocol: Melting Point Determination
The capillary method is a standard technique for determining the melting point of a solid crystalline compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed on a porous plate and finely powdered using a spatula.[5]
-
Capillary Loading: A fine capillary tube, sealed at one end, is loaded with the powdered compound.[5] This is achieved by pressing the open end of the tube into the powder and then tapping the sealed end on a hard surface to compact the material at the bottom.[5][6] The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument) containing a heat-transfer fluid like liquid paraffin or silicone oil.[5]
-
Heating and Observation: The apparatus is heated gently and steadily.[5][6] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the melting range.[5]
-
Purity Assessment: A narrow melting range (typically < 1°C) is indicative of a high-purity compound, whereas a broad melting range often suggests the presence of impurities.[6]
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of this compound is a key factor in its purification, reaction chemistry, and formulation.[7] Its hydrophobic aromatic structure and nitro groups result in limited solubility in water, while it is significantly more soluble in various organic solvents.[3] The solubility is also dependent on temperature, generally increasing as the temperature rises.[3][7]
Qualitative Solubility
This compound exhibits a range of solubilities in common laboratory solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source(s) |
| Water | Insoluble / Sparingly soluble / Limited solubility | [2][3][9][15][16] |
| Boiling Water | Very sparingly soluble | [14] |
| Ethanol | Soluble / Slightly soluble | [2][3] |
| Acetone | Soluble | [3][12] |
| Chloroform | Soluble | [3] |
| Acid Solution | Soluble | [2] |
Quantitative Solubility
Detailed experimental data on the mole fraction solubility of this compound in nine different organic solvents at temperatures ranging from 278.15 K to 318.15 K has been determined.[7] The data shows that solubility consistently increases with temperature across all tested solvents.[7] At any given temperature, the solubility is highest in acetone and lowest in toluene.[7]
The observed solubility order is: Acetone > Ethyl acetate > Acetonitrile > 1-Butanol > Ethanol > Methanol > n-Propanol/Isopropanol > Toluene [7]
Table 3: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K) [7]
| T (K) | Methanol (10³x) | Ethanol (10³x) | Acetone (10²x) | Acetonitrile (10²x) | n-Propanol (10³x) | Toluene (10⁴x) | Isopropanol (10³x) | Ethyl Acetate (10²x) | 1-Butanol (10³x) |
| 278.15 | 3.63 | 4.88 | 2.59 | 1.19 | 4.19 | 7.94 | 4.11 | 1.94 | 5.86 |
| 283.15 | 4.45 | 5.92 | 3.01 | 1.41 | 4.96 | 9.77 | 4.90 | 2.27 | 6.89 |
| 288.15 | 5.41 | 7.15 | 3.49 | 1.66 | 5.85 | 12.00 | 5.82 | 2.65 | 8.08 |
| 293.15 | 6.56 | 8.61 | 4.04 | 1.95 | 6.88 | 14.68 | 6.89 | 3.09 | 9.47 |
| 298.15 | 7.91 | 10.33 | 4.67 | 2.28 | 8.08 | 17.91 | 8.15 | 3.59 | 11.08 |
| 303.15 | 9.52 | 12.37 | 5.39 | 2.66 | 9.47 | 21.78 | 9.61 | 4.17 | 12.94 |
| 308.15 | 11.41 | 14.78 | 6.21 | 3.10 | 11.09 | 26.42 | 11.32 | 4.84 | 15.11 |
| 313.15 | 13.65 | 17.61 | 7.14 | 3.59 | 12.97 | 31.97 | 13.31 | 5.61 | 17.61 |
| 318.15 | 16.27 | 20.94 | 8.20 | 4.16 | 15.16 | 38.58 | 15.63 | 6.48 | 20.51 |
Experimental Protocol: Solubility Determination
The isothermal saturation method is a reliable technique for determining the solubility of a solid in a liquid solvent.
Methodology:
-
System Preparation: An excess amount of solid this compound is added to a known volume or mass of the chosen solvent in a sealed vessel.
-
Equilibration: The vessel is placed in a thermostated water bath or shaker and agitated continuously to ensure thorough mixing. The system is maintained at a constant temperature (isothermal) for a sufficient duration to allow it to reach solid-liquid equilibrium.
-
Sample Collection: Once equilibrium is reached, agitation is stopped, and the solid particles are allowed to settle. A sample of the clear, saturated supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Concentration Analysis: The concentration of this compound in the collected sample is determined using a suitable analytical method. This can be done gravimetrically (by evaporating the solvent and weighing the residual solute) or through instrumental analysis like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units, such as grams per 100 mL, molality, or mole fraction.[7]
-
Temperature Variation: The entire procedure is repeated at different temperatures to determine the temperature-dependence of solubility.[7]
Caption: Workflow for Isothermal Saturation Solubility.
References
- 1. This compound (2,4-DNA) | CAS No. 97-02-9 | Applications, Manufacturer, Supplier [emcochemicals.com]
- 2. This compound-Liaoning Vast Ocean Chemical Co., Ltd. [en.vastoceanchemical.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. davjalandhar.com [davjalandhar.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. orgsyn.org [orgsyn.org]
- 9. This compound CAS#: 97-02-9 [m.chemicalbook.com]
- 10. Benzenamine, 2,4-dinitro- [webbook.nist.gov]
- 11. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. This compound [stenutz.eu]
- 14. This compound [drugfuture.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dinitroaniline from 1-chloro-2,4-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2,4-dinitroaniline, a key intermediate in the production of various organic compounds, including pharmaceuticals, dyes, and pesticides. The primary focus of this document is the synthetic route starting from 1-chloro-2,4-dinitrobenzene through nucleophilic aromatic substitution. This whitepaper details various established methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols. Furthermore, visual representations of the synthetic pathway and experimental workflow are included to facilitate a deeper understanding of the process.
Introduction
This compound is a valuable chemical intermediate characterized by the molecular formula (O₂N)₂C₆H₃NH₂.[1] Its utility spans across several industries, including the manufacturing of azo and disperse dyes, printing inks, toners, and preservatives.[1] In the pharmaceutical and agricultural sectors, it serves as a precursor for the synthesis of various active compounds, such as herbicides and other bioactive molecules.[1][2] The synthesis of this compound is most commonly achieved via the ammonolysis of 1-chloro-2,4-dinitrobenzene, a reaction that proceeds through a nucleophilic aromatic substitution mechanism.[1][3] This guide will explore several protocols for this conversion, offering a comparative analysis of reaction conditions and outcomes.
Synthetic Methodologies
The conversion of 1-chloro-2,4-dinitrobenzene to this compound can be accomplished using different ammonia sources, including aqueous ammonia, ammonia gas, ammonium acetate, or urea. The choice of reagent and reaction conditions significantly influences the reaction's efficiency, safety, and scalability.
Reaction with Ammonia/Ammonium Salts
The reaction of 1-chloro-2,4-dinitrobenzene with ammonia or its salts is a well-established method. The reaction can be performed under atmospheric or elevated pressure.
-
Using Ammonium Acetate and Ammonia Gas: This method, detailed in Organic Syntheses, avoids the need for a high-pressure autoclave.[4] The reaction is carried out at a high temperature, with a continuous flow of ammonia gas.
-
Using Aqueous Ammonia under Pressure: Industrial processes often utilize aqueous ammonia at elevated temperatures and pressures to achieve high yields and purity.[5] This approach requires specialized equipment to handle the reaction conditions safely.
-
Using Urea in an Ethanol-Water Solvent: A patented method describes the use of urea as the ammonia source in an ethanol-water solvent system under moderate pressure.[6] This method is presented as a safer alternative to using volatile ammonia gas, with high yields and product purity.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various synthetic protocols for the preparation of this compound from 1-chloro-2,4-dinitrobenzene.
Table 1: Comparison of Reaction Conditions and Yields
| Method | Ammonia Source | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Yield (%) | Reference |
| Organic Syntheses | Ammonium Acetate & NH₃ gas | None (neat) | 170 | Atmospheric | 6 | 68-76 | [4] |
| Industrial Process (Patent) | Aqueous Ammonia (15-40%) | Water | 60-90 | ~0.3 | 0.5 | 98.4 | [5] |
| Urea Method (Patent) | Urea | Ethanol/Water (30-100%) | 110-135 | 0.2-0.3 | 3-5 | 98.1-98.8 | [6] |
Table 2: Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 1-chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55[7] | 48-54[4][7] | 315[7] | Yellow crystals[7] |
| This compound | C₆H₅N₃O₄ | 183.12[1] | 175-180[1][4] | Decomposes[1] | Colorless to yellowish combustible powder[1] |
Experimental Protocols
Method 1: Synthesis using Ammonium Acetate and Ammonia Gas (Organic Syntheses)
This procedure is suitable for laboratory-scale synthesis without the need for high-pressure equipment.[4]
Reagents and Equipment:
-
1-chloro-2,4-dinitrobenzene (technical grade, 50 g, 0.25 mole)
-
Ammonium acetate (18 g, 0.23 mole)
-
Ammonia gas
-
250-cc wide-mouthed flask
-
Reflux condenser
-
Gas inlet tube (at least 2 cm wide)
-
Oil bath
-
Bubble counter with potassium hydroxide solution
Procedure:
-
A mixture of 50 g of technical 1-chloro-2,4-dinitrobenzene and 18 g of ammonium acetate is placed in a 250-cc wide-mouthed flask.[4]
-
The flask is fitted with a reflux condenser and a wide gas inlet tube that nearly touches the surface of the reaction mixture.[4]
-
The flask is half-immersed in an oil bath.[4]
-
Ammonia gas is introduced through a bubble counter containing a concentrated potassium hydroxide solution.[4]
-
The oil bath is heated to 170°C and maintained at this temperature for six hours, during which ammonia gas is passed through at a rate of three to four bubbles per second.[4]
-
After cooling, the solid reaction mass is broken up and mixed with 100 cc of water.[4]
-
The mixture is heated to boiling and filtered while hot.[4]
-
The residue is dissolved in 500 cc of boiling alcohol, and about 150 cc of water is added until the solution becomes turbid.[4]
-
The solution is heated until the turbidity disappears and then allowed to cool.[4]
-
The crystallized this compound is collected by filtration and dried. The yield is 31–35 g (68–76% of the theoretical amount).[4]
-
For further purification, the product can be recrystallized from an alcohol-water mixture.[4]
Method 2: Synthesis using Urea in an Ethanol-Water Solvent (Patented Method)
This method is presented as a safer industrial alternative with high yield and purity.[6]
Reagents and Equipment:
-
1-chloro-2,4-dinitrobenzene (101 g)
-
Urea (45-75 g)
-
Ethanol-water solution (30-100% ethanol, 150-300 g)
-
Reaction kettle (autoclave)
Procedure:
-
101 g of 1-chloro-2,4-dinitrobenzene and a corresponding molar excess of urea (e.g., 45 g) are added to a reaction kettle.[6]
-
An ethanol-water solvent (e.g., 150 g of 30% ethanol aqueous solution) is added to the reaction kettle.[6]
-
The reaction kettle is heated to 110-135°C, and the pressure is controlled at 0.2-0.3 MPa.[6]
-
The reaction is held at these conditions for 3-5 hours.[6] The reaction endpoint can be monitored using liquid chromatography.[6]
-
After the reaction is complete, the product is obtained by centrifugal filtration and washing.[6]
Visualizations
Synthetic Pathway
The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound from 1-chloro-2,4-dinitrobenzene.
Caption: Nucleophilic aromatic substitution pathway.
Experimental Workflow: Laboratory Scale
This diagram outlines the general workflow for the laboratory-scale synthesis and purification of this compound.
Caption: Laboratory synthesis and purification workflow.
Safety Considerations
-
1-chloro-2,4-dinitrobenzene: This compound is a skin irritant and may cause dermatitis.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
This compound: This compound is toxic and can be absorbed through the skin.[1] It is crucial to handle it with care and avoid inhalation of dust.
-
Ammonia: Ammonia gas is corrosive and has a pungent odor. Reactions involving ammonia gas should be conducted in a well-ventilated fume hood.
-
High-Temperature Reactions: Reactions carried out at high temperatures, such as in an oil bath, require careful monitoring to prevent overheating and potential hazards.
-
Pressure Reactions: Syntheses conducted under pressure must be performed in appropriate pressure-rated vessels (autoclaves) with proper safety features.
Conclusion
The synthesis of this compound from 1-chloro-2,4-dinitrobenzene is a robust and versatile chemical transformation. This guide has presented several effective protocols, ranging from laboratory-scale procedures that avoid high pressure to efficient, high-yield industrial methods. By providing detailed experimental procedures, comparative quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important chemical intermediate. The choice of a specific synthetic route will depend on the desired scale, available equipment, and safety considerations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biomall.in [biomall.in]
- 3. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 7. 1-Chloro-2,4-dinitrobenzene [drugfuture.com]
An In-depth Technical Guide to the Reaction Mechanism for the Nitration of Aniline
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution reaction for the nitration of aniline. It details the underlying mechanisms of both direct and controlled nitration, outlines the significant challenges posed by the highly reactive nature of the aniline molecule, and presents a robust, industrially preferred methodology for achieving high regioselectivity. This document includes quantitative data on isomer distribution, detailed experimental protocols for the synthesis of p-nitroaniline, and visualizations of the core chemical pathways and workflows.
Core Concepts: The Duality of the Amino Group in Electrophilic Aromatic Substitution
The nitration of aniline is a foundational reaction in organic synthesis, pivotal for the production of intermediates used in pharmaceuticals, dyes, and agrochemicals. However, the reaction is not straightforward. The amino group (-NH₂) profoundly influences the reaction's outcome due to its dual nature. On one hand, it is a powerful activating, ortho, para-directing group due to the delocalization of its lone pair of electrons into the benzene ring. On the other hand, it is basic and readily protonated in the strong acidic media required for nitration. This duality leads to significant challenges in controlling the reaction's regioselectivity and preventing undesirable side reactions.
Direct Nitration of Aniline: A Problematic Pathway
Direct nitration of aniline using a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is an inefficient synthetic route due to two primary competing reactions.
2.1 Mechanism and Side Reactions
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Competing Pathways:
-
Oxidation: The amino group strongly activates the aromatic ring, making it highly susceptible to oxidation by nitric acid. This leads to the formation of dark, tarry polymerization products and a significant reduction in yield.
-
Protonation and Meta-Direction: In the strongly acidic environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating group due to its positive charge and exerts a strong electron-withdrawing inductive effect. Consequently, it directs the incoming electrophile to the meta position, leading to a substantial amount of the undesired m-nitroaniline.
-
The direct nitration, therefore, results in a complex mixture of ortho, meta, and para isomers, alongside significant oxidation byproducts, making purification difficult and yields of the desired para isomer low.
Diagram: Competing Pathways in Direct Aniline Nitration
Caption: Direct nitration leads to protonation, oxidation, and a mixture of isomers.
Controlled Nitration: The Acetanilide Protection Strategy
To circumvent the issues of oxidation and poor regioselectivity, a multi-step approach centered on the protection of the amino group is the standard, preferred method. This involves three sequential stages: acetylation (protection), nitration, and hydrolysis (deprotection).
3.1 Step 1: Protection via Acetylation
Aniline is reacted with acetic anhydride to form acetanilide. This converts the amino (-NH₂) group into an acetamido (-NHCOCH₃) group. The acetamido group is crucial for controlling the reaction for several reasons:
-
Moderated Activation: It is still an ortho, para-director but is significantly less activating than the amino group, which protects the ring from oxidation by nitric acid.
-
Prevention of Protonation: The acetamido group is neutral and not readily protonated by the nitrating mixture, which prevents the formation of a meta-directing ion.
-
Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, favoring the formation of the para isomer.
3.2 Step 2: Nitration of Acetanilide
The nitration of acetanilide proceeds in a controlled manner, yielding p-nitroacetanilide as the major product with a small amount of the o-nitroacetanilide isomer. Dinitration is prevented by the moderated reactivity of the ring and by maintaining a low reaction temperature.
3.3 Step 3: Deprotection via Hydrolysis
The final step involves the removal of the acetyl protecting group by acid or base hydrolysis. This regenerates the amino group, yielding the final product, predominantly p-nitroaniline, which can be easily purified.
Diagram: Controlled Nitration Experimental Workflow
Caption: A three-step workflow for the controlled synthesis of p-nitroaniline.
Data Presentation: Isomer Distribution Comparison
The efficacy of the protection strategy is evident when comparing the product isomer distribution between the two methods.
| Nitration Method | Ortho Isomer Yield (%) | Meta Isomer Yield (%) | Para Isomer Yield (%) | Notes |
| Direct Nitration of Aniline | ~2% | ~47% | ~51% | Significant oxidation and tar formation occurs. |
| Controlled Nitration (via Acetanilide) | ~10% | Negligible | ~90% | Yields represent isomer distribution before final purification. |
Experimental Protocols
Safety Precaution: All procedures involving concentrated acids must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated acids are highly corrosive.
5.1 Protocol 1: Protection of the Amino Group (Acetylation of Aniline)
-
Objective: To synthesize acetanilide from aniline.
-
Materials: Aniline, acetic anhydride, concentrated hydrochloric acid, sodium acetate, water.
-
Procedure:
-
In a suitable flask, dissolve 2.5 mL of aniline in 60 mL of water and 2.5 mL of concentrated hydrochloric acid.
-
Warm the solution to approximately 50°C.
-
Add 4.0 mL of acetic anhydride.
-
Immediately add a prepared solution of sodium acetate to neutralize the hydrochloric acid.
-
Cool the mixture in an ice bath to induce crystallization of acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
5.2 Protocol 2: Nitration of Acetanilide
-
Objective: To synthesize p-nitroacetanilide from acetanilide.
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
Carefully add 2.7 g of dry acetanilide to 5.0 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved.
-
Cool the mixture in an ice bath to 0-5°C.
-
Separately, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred acetanilide solution. Critically, maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the mixture to stand for 20-30 minutes.
-
Pour the reaction mixture slowly onto crushed ice (approx. 25 g) with stirring. The p-nitroacetanilide will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
-
5.3 Protocol 3: Deprotection via Hydrolysis
-
Objective: To synthesize p-nitroaniline from p-nitroacetanilide.
-
Materials: Crude p-nitroacetanilide, 10% aqueous sulfuric acid solution.
-
Procedure:
-
Transfer the crude p-nitroacetanilide to a flask containing 15-20 mL of a 10% sulfuric acid solution.
-
Heat the mixture to a gentle boil for 15-20 minutes to facilitate hydrolysis of the amide.
-
Cool the resulting solution in an ice bath. The yellow p-nitroaniline product will precipitate.
-
Collect the p-nitroaniline precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from an ethanol/water mixture can be performed for further purification if required.
-
Conclusion
While the direct nitration of aniline is mechanistically possible, it is synthetically impractical for producing a specific isomer in high yield. The reaction is plagued by oxidation and the formation of the meta-directing anilinium ion. The use of a protection strategy, specifically the acetylation of the amino group, provides a robust and reliable method to control the reaction. This multi-step pathway moderates the reactivity of the aniline ring, prevents protonation, and sterically directs the nitration to the para position. For researchers and professionals in drug development, where regiochemical purity is paramount, this controlled approach is the definitive method for the synthesis of p-nitroaniline and its derivatives.
An In-depth Technical Guide to the Basicity of 2,4-Dinitroaniline Compared to Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the significant difference in basicity between 2,4-dinitroaniline and its parent compound, aniline. Understanding the factors that govern the basicity of aromatic amines is crucial in various fields, including medicinal chemistry and materials science, as it directly influences molecular interactions, solubility, and reactivity. This document presents quantitative data, detailed experimental protocols for pKa determination, and a theoretical framework based on electronic effects to elucidate the core principles behind this chemical behavior.
Quantitative Comparison of Basicity
The basicity of an amine is quantitatively expressed by the acid dissociation constant (pKa) of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base, as it indicates a greater tendency for the protonated form to donate a proton. The substantial difference in basicity between aniline and this compound is clearly demonstrated by their respective pKa values.
| Compound | Structure | pKa of Conjugate Acid | Reference |
| Aniline | ~4.6 | [1][2][3] | |
| This compound | -4.53 | [4] |
Theoretical Analysis: The Role of Electronic Effects
The dramatic decrease in basicity from aniline to this compound is a direct consequence of the powerful electron-withdrawing nature of the two nitro (-NO₂) groups. These effects are transmitted through both induction and resonance.
Inductive Effect
The nitrogen and oxygen atoms of the nitro groups are highly electronegative. This leads to a strong inductive withdrawal of electron density from the aromatic ring through the sigma bonds. This effect reduces the electron density on the amino group's nitrogen, making its lone pair of electrons less available for protonation.
Resonance Effect
The nitro groups at the ortho and para positions exert a strong -M (negative mesomeric) or -R (negative resonance) effect. The lone pair of electrons on the amino nitrogen is delocalized into the aromatic ring, and this delocalization is further extended into the nitro groups. This extensive delocalization significantly stabilizes the neutral this compound molecule and drastically reduces the availability of the nitrogen's lone pair for donation to a proton.
The following diagrams illustrate the electronic effects in aniline and this compound.
Experimental Protocols for pKa Determination
The pKa values of weak bases like anilines can be accurately determined using several instrumental methods. The two most common techniques are UV-Vis Spectrophotometry and Potentiometric Titration.
UV-Vis Spectrophotometric Method
This method is particularly suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.
Principle: The Beer-Lambert law is applied to a series of solutions with constant analyte concentration but varying pH. The pKa is determined from the inflection point of the sigmoid curve generated by plotting absorbance versus pH.
Detailed Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 3-4 pH units centered around the expected pKa. For aniline, buffers in the pH range of 2-7 would be appropriate. For this compound, highly acidic solutions would be required.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the aniline derivative in a suitable solvent (e.g., methanol or DMSO).
-
Preparation of Sample Solutions: In a series of volumetric flasks, add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometric Measurement:
-
Determine the absorption spectra of the fully protonated and deprotonated forms of the compound in highly acidic and highly basic solutions, respectively.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated species.
-
Measure the absorbance of each buffered sample solution at these selected wavelengths.
-
-
Data Analysis:
-
Plot the absorbance at a chosen λmax against the corresponding pH of the buffer.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(Amax - A) / (A - Amin)] where A is the absorbance at a given pH, Amax is the maximum absorbance (fully deprotonated form), and Amin is the minimum absorbance (fully protonated form).
-
The following diagram outlines the experimental workflow for the spectrophotometric determination of pKa.
Potentiometric Titration Method
This classic method involves the direct titration of the compound with a strong acid or base while monitoring the pH.
Principle: A solution of the amine is titrated with a standard solution of a strong acid. The pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Detailed Protocol:
-
Preparation of Sample Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable solvent, typically water or a water-cosolvent mixture if solubility is low. A concentration of around 0.01 M is common.
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
-
Titration:
-
Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point, which is the point of steepest slope on the curve (the inflection point). This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.
-
Conclusion
The basicity of this compound is profoundly lower than that of aniline, a phenomenon comprehensively explained by the strong electron-withdrawing inductive and resonance effects of the two nitro groups. This guide has provided the quantitative data to underscore this difference and detailed the experimental methodologies used to determine these fundamental physicochemical parameters. The theoretical explanations and visual diagrams offer a clear framework for understanding the structure-property relationships that govern the basicity of substituted anilines, which is of paramount importance for professionals in chemical research and drug development.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Isomers of Dinitroaniline and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the six structural isomers of dinitroaniline, detailing their chemical and physical properties, synthesis methodologies, analytical procedures, and biological activities. The information is curated to support research, development, and application of these compounds in various scientific fields, including drug discovery.
Introduction to Dinitroaniline Isomers
Dinitroanilines are a class of aromatic organic compounds with the general chemical formula C₆H₅N₃O₄.[1] The core structure consists of a benzene ring substituted with one amino (-NH₂) group and two nitro (-NO₂) groups. The relative positions of these functional groups give rise to six distinct structural isomers, each exhibiting unique properties and potential applications.[1] These isomers are 2,3-dinitroaniline, 2,4-dinitroaniline, 2,5-dinitroaniline, 2,6-dinitroaniline, 3,4-dinitroaniline, and 3,5-dinitroaniline.[1]
Historically, dinitroanilines have been significant as intermediates in the synthesis of dyes and pigments.[2] Certain derivatives, particularly 2,6-dinitroanilines, have been extensively developed as pre-emergence herbicides.[2] More recently, the biological activities of dinitroaniline derivatives have garnered interest in the field of drug development, with studies exploring their potential as anticancer agents.[3]
This guide aims to consolidate the technical information available on these six isomers to facilitate their use in a research and development context.
Chemical Structures and Physicochemical Properties
The six structural isomers of dinitroaniline are depicted below, followed by a table summarizing their key physicochemical properties.
Figure 1. Chemical Structures of Dinitroaniline Isomers
Table 1: Physicochemical Properties of Dinitroaniline Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| 2,3-Dinitroaniline | 602-03-9 | C₆H₅N₃O₄ | 183.12 | Yellow crystalline powder | 134-136[4] | 305.5 at 760 mmHg[4] | 1.67[4] | Insoluble[4] |
| This compound | 97-02-9 | C₆H₅N₃O₄ | 183.12 | Yellow powder or crystals[5] | 177[6] | Decomposes | 1.61[6] | Less than 0.1 mg/mL at 22.8 °C[7] |
| 2,5-Dinitroaniline | 619-18-1 | C₆H₅N₃O₄ | 183.12 | Powder | - | - | - | - |
| 2,6-Dinitroaniline | 606-22-4 | C₆H₅N₃O₄ | 183.12 | Orange-yellow needle-like crystals[3] | 134 (dec.) | 354.5 at 760 mmHg | 1.6 | Practically insoluble[3] |
| 3,4-Dinitroaniline | 610-41-3 | C₆H₅N₃O₄ | 183.12 | Solid | 154-158 | 71 | 1.376 at 25 °C | - |
| 3,5-Dinitroaniline | 618-87-1 | C₆H₅N₃O₄ | 183.12 | Yellow needles[8] | 160-162 | - | - | Moderate[8] |
Experimental Protocols: Synthesis and Analysis
Synthesis of Dinitroaniline Isomers
Detailed experimental procedures for the synthesis of several dinitroaniline isomers are provided below. These protocols are based on established literature and should be performed with appropriate safety precautions in a laboratory setting.
3.1.1. Synthesis of this compound
This procedure is adapted from Organic Syntheses.[1]
-
Reactants: 2,4-Dinitrochlorobenzene, Ammonium acetate, Ammonia gas.
-
Procedure:
-
In a wide-mouthed 250-mL flask, place a mixture of 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate.
-
Half immerse the flask in an oil bath and fit it with a reflux condenser and a wide-bore gas inlet tube that nearly touches the surface of the reaction mixture.
-
Pass ammonia gas through a bubble counter containing a strong potassium hydroxide solution (12 g of KOH in 10 mL of water) into the reaction mixture at a rate of three to four bubbles per second.
-
Heat the oil bath to 170 °C and maintain this temperature for six hours.
-
After cooling, break up the solidified mass with a glass rod and add 100 mL of water.
-
Heat the mixture to boiling and filter while hot.
-
Dissolve the residue in 500 mL of boiling ethanol and add water (approximately 150 mL) until the solution becomes turbid.
-
Heat to redissolve the precipitate and then allow the solution to cool overnight.
-
Filter the crystals and dry to obtain this compound (yield: 31–35 g, 68–76%). The product can be further purified by recrystallization from alcohol and water.
-
3.1.2. Synthesis of 2,6-Dinitroaniline
This procedure is adapted from Organic Syntheses.
-
Reactants: Chlorobenzene, Concentrated sulfuric acid, Fuming sulfuric acid, Potassium nitrate, Concentrated ammonium hydroxide.
-
Procedure:
-
Sulfonation and Nitration: In a 1-L round-bottomed flask with a mechanical stirrer, mix 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (25% SO₃). Heat on a steam bath for 2 hours, then cool. Add 170 g of potassium nitrate in portions, then heat to 110–115 °C for 20 hours. Pour the hot mixture onto 2 kg of cracked ice and filter the resulting precipitate of potassium 4-chloro-3,5-dinitrobenzenesulfonate. Recrystallize from boiling water.
-
Amination: Place the recrystallized potassium salt in a solution of 400 mL of concentrated ammonium hydroxide in 400 mL of water. Boil under reflux for 1 hour, then cool. Filter the resulting orange, crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate.
-
Desulfonation: Place the damp salt in a solution of 200 mL of concentrated sulfuric acid and 200 mL of water. Boil vigorously under reflux for 6 hours. Pour the hot acid solution onto 1 kg of cracked ice and filter the impure 2,6-dinitroaniline.
-
Purification: Dissolve the damp product in 500 mL of hot 95% ethanol, treat with activated charcoal, filter, and cool to obtain pure 2,6-dinitroaniline.
-
3.1.3. Synthesis of 3,4-Dinitroaniline
The synthesis of 3,4-dinitroaniline can be achieved by the hydrolysis of 3,4-dinitroacetanilide. A general procedure involves heating the acetyl derivative with concentrated sulfuric acid.
-
Reactants: 3,4-Dinitroacetanilide, Concentrated sulfuric acid.
-
Procedure (General):
-
Dissolve 3,4-dinitroacetanilide in concentrated sulfuric acid.
-
Heat the solution (e.g., to 115 °C for 20 minutes).
-
Pour the cooled solution into ice water to precipitate the 3,4-dinitroaniline.
-
Filter, wash with water, and recrystallize from a suitable solvent like ethanol.
-
3.1.4. Synthesis of 3,5-Dinitroaniline
This isomer can be prepared from 3,5-dinitrobenzoyl chloride via the azide.
-
Reactants: 3,5-Dinitrobenzoyl azide, Concentrated sulfuric acid.
-
Procedure:
-
Gently heat 3,5-dinitrobenzoyl azide (5 g, 0.021 mol) in 20 mL of concentrated sulfuric acid until the evolution of nitrogen is complete.
-
Pour the resulting solution over 200 mL of ice/water.
-
Make the solution basic to pH 10 with concentrated aqueous ammonia.
-
Filter the solid to obtain 3,5-dinitroaniline.
-
3.1.5. Synthesis of 2,5-Dinitroaniline
2,5-Dinitroaniline can be obtained by reacting 2,5-dinitrochlorobenzene with sodium amide in liquid ammonia (Chichibabin reaction).
Analytical Methods: HPLC-UV for Simultaneous Determination
A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection can be used for the simultaneous determination of dinitroaniline isomers in various matrices, such as wastewater.
-
Sample Preparation (Solid-Phase Extraction):
-
Use a hydrophile-lipophile balance (HLB) cartridge for extraction.
-
Wash the cartridge with a mixture of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water.
-
Elute the isomers with a mixture of methanol and acetic acid.
-
-
HPLC Conditions:
-
Column: Agilent TC-C18
-
Mobile Phase: Acetonitrile/water (30/70, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
-
Quantification: The limits of quantification (LOQ) are typically in the nanomolar range. For example, in a 500 mL sewage sample, LOQs of 2.0 x 10⁻⁹ M for 2-nitroaniline, 3-nitroaniline, and 2,6-dinitroaniline, and 4.5 x 10⁻⁹ M for 4-nitroaniline and this compound have been reported.
Figure 2. General Experimental Workflow for Synthesis and Analysis
Biological Activity and Signaling Pathways
Herbicidal Activity: Inhibition of Microtubule Formation
Dinitroaniline herbicides, particularly derivatives of 2,6-dinitroaniline, are widely used for pre-emergence weed control.[2] Their primary mechanism of action involves the disruption of microtubule polymerization in plant cells.[9]
-
Mechanism: Dinitroanilines bind to α-tubulin, a subunit of microtubules. This binding prevents the assembly of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of microtubules inhibits cell division (mitosis), leading to the cessation of root and shoot growth in susceptible plants.[9]
Figure 3. Dinitroaniline Mechanism of Microtubule Inhibition
Potential in Drug Development: Anticancer Activity
Recent research has highlighted the potential of dinitroaniline derivatives as anticancer agents.[3] Their ability to disrupt microtubules, a validated target for cancer chemotherapy, makes them attractive candidates for drug development.
-
Mechanism of Action in Cancer Cells:
-
Cell Cycle Arrest: Similar to their herbicidal action, dinitroaniline derivatives can induce cell cycle arrest in cancer cells by disrupting the mitotic spindle.
-
Induction of Apoptosis: Studies have shown that some trinitroaniline derivatives can induce apoptosis (programmed cell death) in cancer cells.[3] This is often mediated through the intrinsic pathway, characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3]
-
Inhibition of Metastasis: Some dinitroaniline compounds have been shown to inhibit the metastatic activity of cancer cells in vitro.[3]
-
Toxicology
The toxicity of dinitroanilines in humans and other non-target organisms is a significant consideration.
-
General Toxicity: Dinitroanilines can cause irritation to the skin, eyes, and respiratory tract.[5]
-
Methemoglobinemia: High levels of exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[5]
-
Genotoxicity and Oxidative Stress: Some dinitroaniline herbicides, such as pendimethalin and trifluralin, have been shown to induce genotoxicity and activate oxidative stress pathways in vitro.[10]
-
Carcinogenicity: Several dinitroaniline pesticides have been found to induce tumors in rats and/or mice, often affecting multiple tissues, including the thyroid.[11]
Conclusion
The six structural isomers of dinitroaniline represent a versatile class of compounds with a rich history in industrial chemistry and a promising future in drug development. Their distinct physicochemical properties, arising from the varied substitution patterns of the amino and nitro groups, dictate their synthesis, analysis, and biological activity. While their application as herbicides is well-established and understood to be a result of microtubule disruption, their potential as anticancer agents is an emerging area of research. A thorough understanding of their synthesis, characterization, and biological effects, as outlined in this guide, is crucial for harnessing their potential in a safe and effective manner. Further research into the detailed signaling pathways affected by these compounds in mammalian cells will be instrumental in advancing their development as therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents [inis.iaea.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]
- 9. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oehha.ca.gov [oehha.ca.gov]
A Technical Guide to the Chemical Reduction of 2,4-Dinitroaniline to 1,2,4-Triaminobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reduction of 2,4-dinitroaniline to 1,2,4-triaminobenzene, a crucial transformation for the synthesis of various pharmaceutical and chemical intermediates. The document details established experimental protocols, presents quantitative data for comparison, and illustrates the reaction pathway and experimental workflow through diagrams.
Introduction
1,2,4-Triaminobenzene is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and dyes.[1][2] Its synthesis from this compound involves the reduction of two nitro groups to amino groups. This transformation can be achieved through various methods, most notably catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions is critical to achieving high yields and purity of the desired product.[3]
Reaction Pathway
The chemical reduction of this compound to 1,2,4-triaminobenzene proceeds via the conversion of the two nitro groups (-NO₂) into amino groups (-NH₂).
Experimental Protocols
The following sections detail the methodologies for the reduction of this compound, primarily focusing on catalytic hydrogenation.
A common and effective method for the reduction of dinitroanilines is catalytic hydrogenation using platinum on carbon (Pt/C) as the catalyst.[4]
Materials:
-
This compound
-
5% Platinum on Carbon (Pt/C) catalyst
-
Glacial Acetic Acid
-
50% Aqueous Sulfuric Acid
-
Ammonium Hydroxide solution
-
Parr apparatus or similar hydrogenation reactor
Procedure:
-
A suspension of 27 mmol of this compound is prepared in a mixture of 60 mL of glacial acetic acid and 10 mL of 50% aqueous sulfuric acid.[4]
-
To this suspension, 350 mg of 5% platinum on carbon catalyst is added.[4]
-
The mixture is transferred to a Parr apparatus and heated to 85°C.[4]
-
The reaction vessel is pressurized with hydrogen gas, maintaining the pressure below 2 atm.[4]
-
The reaction is allowed to proceed until the theoretical amount of hydrogen (81 mmol) is consumed.
-
After the reaction is complete, the mixture is filtered while hot to remove the catalyst.[4]
-
Upon cooling, the filtrate deposits the sulfate salt of the product.[4]
-
The free base, 1,2,4-triaminobenzene, is obtained by suspending the salt in water, cooling, and basifying with ammonium hydroxide solution.[4]
An alternative method utilizes a commercial-type nickel catalyst for the hydrogenation.
Materials:
-
This compound, finely ground
-
Adipic Acid
-
Commercial-type Nickel Catalyst
-
Water
-
Hydrogenation autoclave
Procedure:
-
91 parts of finely ground this compound, 73 parts of adipic acid, 10 parts of a commercial-type nickel catalyst, and 400 parts by volume of water are charged into a hydrogenation autoclave.[5]
-
The autoclave is sealed and purged with an inert gas before introducing hydrogen.
-
The reaction is carried out under elevated temperature and pressure. Specific conditions may vary depending on the catalyst and equipment.
-
Upon completion of the reaction, the catalyst is filtered off from the reaction mixture.
-
The aqueous solution is then worked up to isolate the 1,2,4-triaminobenzene.
Experimental Workflow
The general workflow for the catalytic hydrogenation of this compound is depicted below.
Quantitative Data Summary
The efficiency of the reduction of dinitroanilines can vary significantly based on the chosen method and reaction conditions. The table below summarizes available quantitative data for related reductions, providing a comparative perspective.
| Starting Material | Reduction Method/Catalyst | Solvent | Product | Yield (%) | Reference |
| This compound | 5% Pt/C, H₂ (<2 atm) | Acetic Acid/Sulfuric Acid | 2-Nitro-p-phenylenediamine | 45-55 | [4] |
| This compound | Hydrazine Hydrate, Raney Ni | Ethanol/1,2-Dichloroethane | Complex Mixture | - | [6] |
| This compound | 5% Rh/Alumina, H₂ (2.72 atm), NH₃ | DMF | 4-Nitro-o-phenylenediamine | 87 | [6] |
| m-Dinitrobenzene | Hydrazine Hydrate, Raney Ni | Ethanol/1,2-Dichloroethane | m-Nitroaniline | >90 | [6] |
Note: The direct reduction of this compound to 1,2,4-triaminobenzene often proceeds through intermediate nitro-diamines. The yields presented reflect the products reported in the cited literature. Complete reduction to the triamine would require further optimization of reaction times and conditions.
Safety Considerations
-
Catalytic hydrogenation of nitro compounds can be hazardous due to the formation of unstable hydroxylamine intermediates, which can decompose exothermically.[7] Careful control of temperature and hydrogen addition is crucial.
-
This compound is toxic and can be absorbed through the skin.[1] Appropriate personal protective equipment should be worn.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. The hydrogenation apparatus must be properly sealed and operated in a well-ventilated area.
Conclusion
The reduction of this compound to 1,2,4-triaminobenzene is a feasible and important synthetic transformation. Catalytic hydrogenation stands out as a primary method, with the choice of catalyst and reaction parameters being key to achieving the desired product with high yield and purity. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to develop and optimize this synthesis for their specific applications.
References
An In-depth Technical Guide to the Hazards and Toxicity of 2,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,4-Dinitroaniline (2,4-DNA), a key industrial intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, presents a significant toxicological profile that necessitates careful handling and thorough risk assessment. This technical guide provides a comprehensive overview of the hazards and toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxic effects. The primary hazards associated with this compound include high acute toxicity via oral, dermal, and inhalation routes, as well as target organ damage to the blood, liver, and kidneys with repeated exposure. It is also suspected of causing genetic defects. This document is intended to serve as a critical resource for professionals in research and drug development to ensure the safe handling and informed use of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.
| Property | Value | Reference |
| CAS Number | 97-02-9 | [1] |
| Molecular Formula | C₆H₅N₃O₄ | [2] |
| Molecular Weight | 183.12 g/mol | [2] |
| Appearance | Yellow to yellowish-brown crystalline powder | [3] |
| Melting Point | 187.8 °C | [1] |
| Boiling Point | Decomposes | [1] |
| Water Solubility | 0.06 g/L (at 20 °C) | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.84 (estimated) | [3] |
| Vapor Pressure | 2.68 x 10⁻⁵ mmHg | [2] |
| Density | 1.61 g/cm³ | [1] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxic effects of this compound are intrinsically linked to its absorption, distribution, metabolic transformation, and elimination from the body.
-
Absorption: this compound can be absorbed through the skin, and via oral and inhalation routes.[2] Its lipophilic nature, indicated by its logP value, suggests it can readily penetrate biological membranes.
-
Distribution: Following absorption, this compound is distributed throughout the body.
-
Metabolism: The metabolism of this compound is a critical factor in its toxicity. The nitro groups are susceptible to reduction, a process that can lead to the formation of reactive intermediates. A key metabolic pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a hydroxylamine and an amine. This process can occur in the liver and other tissues. The formation of N-hydroxylamine metabolites is particularly significant as they are implicated in the induction of methemoglobinemia.
-
Excretion: The metabolites of this compound are primarily excreted in the urine.
Hazard and Toxicity Profile
This compound exhibits a high degree of toxicity through various routes of exposure and can cause significant damage to several organ systems.
Acute Toxicity
This compound is classified as highly toxic following acute exposure.
| Route | Species | Endpoint | Value | Reference |
| Oral | Rat | LD50 | 285 mg/kg | [1] |
| Oral | Mouse | LD50 | 370 mg/kg | [4] |
| Oral | Guinea Pig | LD50 | 1050 mg/kg | [4] |
| Dermal | Rabbit | LD50 | >2000 mg/kg | [5] |
| Inhalation | Rat | LC50 (4h) | >2.4 mg/L (highest achievable concentration for a related compound, 2,4-dinitroanisole) | [6][7] |
Subchronic Toxicity
Repeated exposure to this compound can lead to cumulative toxic effects. A 90-day oral dosing study in Wistar rats identified the eyes, liver, and kidneys as the primary target organs. The No-Observed-Adverse-Effect Level (NOAEL) for subchronic oral toxicity was determined to be 0.22 mg/kg body weight per day.
Genotoxicity
This compound is suspected of causing genetic defects.
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Positive | [4] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Positive | [4] |
| Mouse Lymphoma Assay | L5178Y cells | Positive | [4] |
Carcinogenicity
There is currently insufficient data to classify this compound with respect to its carcinogenic potential in humans.
Reproductive and Developmental Toxicity
Data specific to this compound is limited. However, studies on related dinitroaniline compounds provide some insight. For the herbicide trifluralin, the NOAEL for developmental toxicity in rats was 475 mg/kg/day, and in rabbits, it was 225 mg/kg/day.[1][8] For 2,4-dinitrophenol, a reproductive and developmental toxicity screening study in rats established a NOAEL of 10 mg/kg bw/day.[9][10] These studies suggest that dinitroaromatic compounds can pose a risk to development, often at maternally toxic doses.
Aquatic Toxicity
This compound is toxic to aquatic life with long-lasting effects.
| Species | Endpoint | Value | Reference |
| Fathead minnow (Pimephales promelas) | LC50 (96h) | 14.2 mg/L | [2] |
| Daphnia magna | EC50 (48h) | Data not available | |
| Algae | EC50 (72h) | Data not available |
Mechanisms of Toxicity
The toxicity of this compound is multifactorial, involving several interconnected molecular pathways.
Methemoglobinemia
A primary toxic effect of this compound, similar to other aniline derivatives, is the induction of methemoglobinemia. This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The mechanism is believed to involve the metabolic activation of this compound to N-hydroxylamine derivatives, which then participate in a redox cycle within erythrocytes, leading to the oxidation of hemoglobin.[11][12][13]
Hepatotoxicity
The liver is a primary target organ for this compound toxicity. The proposed mechanism involves metabolic activation leading to the formation of reactive intermediates that induce oxidative stress and mitochondrial dysfunction. This can trigger a cascade of events, including the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), which can translocate to the mitochondria and induce the mitochondrial permeability transition (MPT), leading to hepatocyte apoptosis or necrosis.[6][7][9][14][15]
Nephrotoxicity
The kidneys are also a target of this compound toxicity, with damage primarily occurring in the proximal tubules. The mechanism is likely related to the accumulation of the compound or its metabolites in the tubular epithelial cells, leading to direct cellular injury, oxidative stress, and mitochondrial damage. This can impair the reabsorptive functions of the proximal tubule and lead to acute tubular necrosis.[3][16][17][18][19][20][21][22][23]
Experimental Protocols
The following are generalized protocols for key toxicity studies, based on OECD guidelines. Specific experimental details may vary.
Acute Oral Toxicity (as per OECD 401)
-
Test Animals: Young adult rats, typically of a single sex (females are often preferred).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered by gavage in a single dose. The vehicle should be aqueous if possible, otherwise an oil or other suitable vehicle is used.
-
Dose Levels: A limit test may be performed at 2000 mg/kg. If mortality is observed, a full study with at least three dose levels is conducted to determine the LD50.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Acute Dermal Toxicity (as per OECD 402)
-
Test Animals: Young adult rats with healthy, intact skin.
-
Preparation of Animals: The fur on the dorsal area of the trunk is clipped one day before the test.
-
Dose Administration: The test substance is applied uniformly over a prepared area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for 24 hours.
-
Dose Levels: A limit test is typically performed at 2000 mg/kg.
-
Observations: Animals are observed for skin reactions at the site of application, clinical signs of systemic toxicity, and mortality for 14 days. Body weights are recorded weekly.
-
Pathology: A gross necropsy is performed at the end of the study.
Acute Inhalation Toxicity (as per OECD 403)
-
Test Animals: Young adult rats.
-
Exposure Method: Whole-body or nose-only exposure to an aerosol, vapor, or gas of the test substance in a dynamic inhalation chamber.
-
Exposure Duration: Typically 4 hours.
-
Concentration Levels: A limit test may be conducted at a high concentration (e.g., 5 mg/L for aerosols). If toxicity is observed, a study with at least three concentrations is performed to determine the LC50.
-
Observations: Animals are monitored during and after exposure for signs of toxicity and mortality for at least 14 days. Body weights are recorded.
-
Pathology: A gross necropsy is performed on all animals.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD 471)
-
Test Strains: At least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, and have different mutation types.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The bacterial strains are exposed to the test substance at several concentrations, with appropriate negative and positive controls. The mixture is plated on a minimal medium lacking the required amino acid.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Cell Gene Mutation Test (as per OECD 476)
-
Cell Lines: Suitable mammalian cell lines, such as L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells, which are heterozygous at a specific gene locus (e.g., thymidine kinase, TK).
-
Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.
-
Exposure: Cells are exposed to the test substance at a range of concentrations.
-
Phenotypic Expression: After exposure, cells are cultured for a period to allow for the expression of any induced mutations.
-
Mutant Selection: Cells are then cultured in a selective medium that allows only mutant cells to grow (e.g., containing a cytotoxic analogue like trifluorothymidine for TK mutants).
-
Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-related increase in mutant frequency indicates a mutagenic potential.
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test (as per OECD 422)
-
Test Animals: Male and female rats.
-
Dosing Period: Males are dosed for at least four weeks (including a pre-mating period), and females are dosed throughout the study (pre-mating, gestation, and lactation).
-
Mating: Animals are mated to produce an F1 generation.
-
Observations: Parental animals are observed for clinical signs of toxicity, effects on mating performance, fertility, and gestation length. Offspring are examined for viability, growth, and any developmental abnormalities.
-
Pathology: A full necropsy and histopathology are performed on the parental animals.
-
Endpoints: The study provides information on general systemic toxicity, as well as potential effects on male and female reproductive function and early offspring development, allowing for the determination of NOAELs for parental, reproductive, and developmental toxicity.
Conclusion
This compound is a chemical with a significant hazard profile, characterized by high acute toxicity, target organ damage upon repeated exposure, and genotoxic potential. Its toxicity is closely linked to its metabolism, which can lead to the formation of reactive intermediates that induce methemoglobinemia, oxidative stress, and mitochondrial dysfunction in key organs such as the liver and kidneys. A thorough understanding of these hazards and the underlying mechanisms of toxicity is paramount for researchers, scientists, and drug development professionals to implement appropriate safety measures, design robust toxicological studies, and accurately assess the risks associated with the use of this compound. Further research is warranted to fill the existing data gaps, particularly concerning its carcinogenic potential and the specific signaling pathways involved in its toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 4.7 2,4-D (020) (T)** [fao.org]
- 3. Drug toxicity in the proximal tubule: new models, methods and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:97-02-9 | Chemsrc [chemsrc.com]
- 5. Hydroxylamine and phenol-induced formation of methemoglobin and free radical intermediates in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmental toxicity of dinitroaniline herbicides in rats and rabbits. I. Trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reproductive and developmental toxicity screening study of 2,4-dinitrophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E (4-ethyl-2,5-dimethoxyphenethylamine), a Recreational Drug, on the Internet — Oregon, 2011 [cdc.gov]
- 14. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nephrotoxicity - Wikipedia [en.wikipedia.org]
- 19. Drug toxicity in the proximal tubule: new models, methods and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reproductive toxicity and lack of dominant lethal effects of 2,4-dinitrotoluene in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. derangedphysiology.com [derangedphysiology.com]
- 23. An F1-Extended One-Generation Reproductive Toxicity Study in Crl:CD(SD) Rats With 2,4-Dichlorophenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Dinitroanilines: A Legacy of Discovery and a Future of Opportunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dinitroaniline class of compounds, first synthesized in the late 19th century, has a rich and varied history, evolving from early applications as dyes and explosives to becoming a cornerstone of modern agriculture as potent herbicides. Their unique mechanism of action, the disruption of microtubule dynamics, has also positioned them as promising candidates for drug development, particularly in the fields of oncology and parasitology. This technical guide provides a comprehensive overview of the history, discovery, and applications of dinitroaniline compounds. It details their synthesis, mechanism of action, and biological activities, with a focus on quantitative data and experimental protocols to support further research and development in this versatile chemical class.
A Historical Journey: From Dyes to Herbicides and Beyond
The story of dinitroanilines begins in the burgeoning field of synthetic organic chemistry in the late 1800s, where they were initially explored for their properties as dyes. Their characteristic yellow color, a result of the two nitro groups on the aniline ring, made them suitable for this purpose. During World War I, the nitrated aromatic structure of dinitroanilines led to their investigation and use as explosives by Germany.[1]
However, the most significant chapter in the history of dinitroanilines began in the mid-20th century with the serendipitous discovery of their potent herbicidal activity. In the 1950s, researchers at Eli Lilly and Company were screening a wide range of chemical compounds for potential agricultural applications.[2] This extensive screening program led to the identification of trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine) as a highly effective pre-emergence herbicide.[3] Commercialized in 1963 under the brand name Treflan, trifluralin revolutionized weed control in crops such as cotton and soybeans.[4] The success of trifluralin spurred the development of a whole class of dinitroaniline herbicides, including pendimethalin and oryzalin, which remain in widespread use today.[1][3]
The discovery of their mechanism of action in the 1970s as inhibitors of microtubule polymerization opened up new avenues of research.[5] This understanding not only explained their efficacy as herbicides but also highlighted their potential as anti-mitotic agents for cancer therapy and as drugs against parasitic protozoa, whose tubulin proteins are also susceptible to dinitroaniline binding.
The Chemistry of Dinitroanilines: Synthesis and Structure
The general structure of a dinitroaniline consists of an aniline ring substituted with two nitro (NO₂) groups. The herbicidal activity is primarily associated with 2,6-dinitroaniline derivatives.
Synthesis of Trifluralin
The commercial synthesis of trifluralin typically involves a multi-step process starting from 4-chloro-α,α,α-trifluorotoluene.[6][7]
Experimental Protocol: Synthesis of Trifluralin
-
Nitration: 4-chloro-α,α,α-trifluorotoluene is first mononitrated using a mixture of nitric acid and sulfuric acid to yield 4-chloro-3-nitro-α,α,α-trifluorotoluene.[7][8] The reaction is then driven further with the addition of oleum (fuming sulfuric acid) to produce the dinitro intermediate, 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene.[7][8][9]
-
Amination: The resulting dinitro intermediate is reacted with di-n-propylamine in the presence of a base, such as sodium carbonate or sodium hydroxide, to displace the chlorine atom and form trifluralin.[8][10]
-
Purification: The crude trifluralin is then purified, typically by recrystallization or distillation, to yield the final product as a yellow-orange crystalline solid.[8]
Synthesis of Oryzalin
Oryzalin (4-(dipropylamino)-3,5-dinitrobenzenesulfonamide) is another important dinitroaniline herbicide. Its synthesis follows a different pathway.
Experimental Protocol: Synthesis of Oryzalin
-
Starting Material: The synthesis typically starts with a substituted chlorobenzene derivative.
-
Sulfonation and Nitration: The benzene ring undergoes chlorosulfonation followed by nitration to introduce the sulfonyl chloride and two nitro groups.
-
Amination: The intermediate is then reacted with di-n-propylamine to introduce the dipropylamino group.
-
Amidation: Finally, the sulfonyl chloride is reacted with ammonia to form the sulfonamide group, yielding oryzalin.
Mechanism of Action: Disrupting the Cytoskeleton
The primary mode of action of dinitroaniline compounds is the inhibition of microtubule polymerization.[5][11] Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing crucial roles in cell division, cell shape maintenance, and intracellular transport.
Dinitroanilines bind to tubulin, the protein subunit that polymerizes to form microtubules.[11] Specifically, they have been shown to bind to the α-tubulin subunit, preventing its assembly into microtubules.[11] This disruption of microtubule dynamics leads to an arrest of the cell cycle in mitosis, specifically at pro-metaphase, as the mitotic spindle cannot form correctly.[11] This ultimately results in apoptosis or programmed cell death.
The selectivity of dinitroaniline herbicides for plants and protozoa over animals and fungi is attributed to differences in the tubulin protein sequence at the dinitroaniline binding site.[11]
Caption: Dinitroaniline Mechanism of Action.
Biological Activity: Herbicidal and Anti-parasitic Efficacy
The disruption of microtubule function makes dinitroanilines potent biological agents against a range of organisms.
Herbicidal Activity
Dinitroanilines are primarily used as pre-emergence herbicides, meaning they are applied to the soil before the crop and weeds emerge. They are effective against a wide spectrum of annual grasses and broadleaf weeds.
| Herbicide | Target Weeds | IC50 (µM) | Reference |
| Trifluralin | Eleusine indica (Goosegrass) | 0.9 (for root length inhibition) | [12] |
| Pendimethalin | Alopecurus myosuroides (Black-grass) | 4.0 (for shoot length inhibition) | [12] |
| Oryzalin | Setaria viridis (Green foxtail) | ~1.0 (estimated from dose-response) | [12] |
Experimental Protocol: Petri Dish Bioassay for Herbicide Resistance
-
Preparation: Prepare a range of herbicide concentrations in a suitable solvent.
-
Plating: Place filter paper in petri dishes and moisten with the herbicide solutions or a control solution.
-
Seeding: Place a known number of weed seeds on the filter paper.
-
Incubation: Seal the petri dishes and incubate under controlled conditions (e.g., 14-21 days at 18/12°C day/night cycle).[12]
-
Measurement: After the incubation period, measure a relevant parameter such as root length, shoot length, or germination rate to determine the effect of the herbicide.[12]
Caption: Herbicide Bioassay Workflow.
Anti-parasitic Activity
The selective toxicity of dinitroanilines against protozoan tubulin has made them attractive candidates for the development of new anti-parasitic drugs. They have shown activity against a range of human and animal parasites.
| Compound | Parasite | IC50 (µM) | Reference |
| Trifluralin | Toxoplasma gondii | ~0.3 | [13] |
| Oryzalin | Toxoplasma gondii | ~0.1 | [13] |
| Ethalfluralin | Toxoplasma gondii | ~0.1 | [13] |
| Dinitramine | Prototheca blaschkeae | 4.5 | [14] |
| Chloralin | Prototheca blaschkeae | 3.0 | [14] |
Experimental Protocol: In Vitro Anti-parasitic Assay
-
Cell Culture: Culture a suitable host cell line (e.g., human fibroblasts) in microtiter plates.
-
Infection: Infect the host cells with the parasite of interest (e.g., Toxoplasma gondii tachyzoites).
-
Treatment: Add various concentrations of the dinitroaniline compound to the infected cell cultures.
-
Incubation: Incubate the plates for a period sufficient for parasite replication (e.g., 24-48 hours).
-
Quantification: Assess parasite viability or replication using methods such as plaque assays, microscopy with staining, or reporter gene assays.
Future Directions and Conclusion
The dinitroaniline compounds have a remarkable history of scientific discovery and application. From their humble beginnings as dyes to their revolutionary impact on agriculture, they have proven to be a versatile and valuable class of molecules. The ongoing research into their anti-parasitic and anti-cancer properties highlights their continued potential for new therapeutic applications. A deeper understanding of their structure-activity relationships and the development of novel analogs with improved selectivity and pharmacokinetic properties will be key to unlocking their full potential in medicine. This technical guide provides a solid foundation for researchers to build upon, fostering further innovation in the fascinating field of dinitroaniline chemistry and biology.
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. Disruption of the microtubule network alters cellulose deposition and causes major changes in pectin distribution in the cell wall of the green alga, Penium margaritaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. legislation.gov.uk [legislation.gov.uk]
- 5. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]
- 6. Trifluralin (Ref: EL 152) [sitem.herts.ac.uk]
- 7. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. bioone.org [bioone.org]
- 13. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,4-Dinitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dinitroaniline, a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, along with detailed experimental protocols and logical workflows for its analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.77 | d | 2.7 | 1H | H-3 |
| 8.39 | dd | 9.4, 2.7 | 1H | H-5 |
| 7.20 | d | 9.4 | 1H | H-6 |
| 6.85 | br s | - | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.2 | C-1 |
| 139.0 | C-4 |
| 131.5 | C-2 |
| 129.8 | C-5 |
| 123.5 | C-3 |
| 115.1 | C-6 |
Solvent: DMSO-d₆ (Predicted and supported by data from similar compounds)
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3485, 3370 | Strong | N-H stretching (asymmetric and symmetric) |
| 1625 | Strong | N-H bending |
| 1580 | Strong | C=C aromatic stretching |
| 1520, 1340 | Strong | NO₂ stretching (asymmetric and symmetric) |
| 830 | Strong | C-H out-of-plane bending |
Sample Preparation: KBr Pellet
Table 4: UV-Vis Spectroscopic Data of this compound
| λmax (nm) | Solvent |
| 346 | Methanol |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Reference: The residual solvent peak of DMSO-d₆ at 2.50 ppm is used for calibration.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: The solvent peak of DMSO-d₆ at 39.52 ppm is used for calibration.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, FTIR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[2][3]
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent, such as methanol. A typical concentration would be around 1 mg/mL.
-
From the stock solution, prepare a dilute solution (e.g., 5 x 10⁻⁵ M) to ensure that the absorbance reading is within the linear range of the instrument (typically 0.1-1.0).[4]
Data Acquisition:
-
Wavelength Range: 200-600 nm.
-
Blank: Use the pure solvent (e.g., methanol) as a blank to zero the instrument.
-
Scan Speed: Medium.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Visualizations
Synthesis of this compound
A common laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with ammonia.[5]
References
Methodological & Application
Application Notes and Protocols: 2,4-Dinitroaniline as an Intermediate for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dinitroaniline as a key intermediate in the synthesis of azo dyes. The protocols cover the synthesis, characterization, and application of these dyes, with a focus on their properties and performance on synthetic fibers.
Introduction
This compound is a valuable diazo component in the synthesis of azo dyes. The presence of two electron-withdrawing nitro groups enhances the electrophilicity of the resulting diazonium salt, facilitating the azo coupling reaction with a variety of electron-rich coupling components. Azo dyes derived from this compound are known for their application as disperse dyes for hydrophobic fibers such as polyester and nylon, often exhibiting good color strength and fastness properties. The general synthesis involves the diazotization of this compound followed by an azo coupling reaction.[1][2]
Chemical Synthesis Pathway
The synthesis of azo dyes from this compound is a two-step process:
-
Diazotization: this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the highly reactive 2,4-dinitrophenyl diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo (-N=N-) linkage, creating the final dye molecule.
Experimental Protocols
The following protocols provide a general framework for the synthesis and application of azo dyes using this compound.
Protocol 1: Synthesis of an Azo Dye from this compound and 3-Amino-5-methylpyrazole
This protocol is based on the synthesis of an azo dye using this compound and 3-amino-5-methylpyrazole as the coupling component.[1]
Materials:
-
This compound
-
3-Amino-5-methylpyrazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled water
Procedure:
-
Diazotization of this compound:
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 2,4-dinitrophenyl diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve an equimolar amount of 3-amino-5-methylpyrazole in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.
-
The azo dye will precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the crude dye thoroughly with cold water until the filtrate is neutral.
-
Purify the dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified dye in a vacuum oven.
-
Protocol 2: Dyeing of Polyester Fabric with Disperse Dyes
This protocol outlines the high-temperature dyeing method for applying the synthesized disperse azo dyes to polyester fabric.
Materials:
-
Synthesized azo dye
-
Polyester fabric
-
Dispersing agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
Procedure:
-
Preparation of the Dyebath:
-
Prepare a dye bath containing the synthesized dye (e.g., 2% on weight of fabric), a dispersing agent, and acetic acid to adjust the pH to approximately 5.[3]
-
-
Dyeing Process:
-
Introduce the polyester fabric into the dyebath.
-
Raise the temperature of the dyebath to 130-135 °C under pressure and maintain for 60 minutes.[3]
-
After dyeing, cool the bath and remove the fabric.
-
-
Reduction Clearing:
-
Rinse the dyed fabric with water.
-
Treat the fabric in a solution containing sodium hydroxide and sodium hydrosulfite at 85 °C for 10 minutes to remove any unfixed surface dye.[3]
-
Rinse the fabric thoroughly with water and dry.
-
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to characterization and application of the azo dyes.
References
Application Notes and Protocols: Synthesis of Organic Pigments Utilizing 2,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of organic azo pigments using 2,4-dinitroaniline as a key starting material. The information is intended to guide researchers in the preparation and characterization of these commercially significant colorants.
Introduction
This compound is a crucial intermediate in the chemical industry, primarily utilized in the manufacturing of azo dyes and pigments.[1][2] Its dinitrated aromatic structure makes it a weakly basic amine, which presents specific challenges and requirements for its effective use in pigment synthesis. The primary application of this compound in this context is as a diazo component. The synthesis of azo pigments from this precursor follows a well-established two-step reaction pathway: the diazotization of the primary aromatic amine of this compound, followed by an azo coupling reaction with an electron-rich coupling component.
The resulting pigments are known for their vibrant colors, good lightfastness, and thermal stability, making them suitable for a variety of applications, including printing inks, paints, coatings, plastics, and textiles.[3][4] A prominent example is Pigment Orange 5 (C.I. 12075), which is synthesized by coupling diazotized this compound with 2-naphthol (β-naphthol).[2][5]
Synthesis Pathway
The general synthesis pathway for producing azo pigments from this compound involves two key stages:
-
Diazotization: Due to the low basicity of this compound, its diazotization requires strong acidic conditions. The primary amino group is converted into a highly reactive diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. For weakly basic amines like this compound, the reaction is often carried out in concentrated sulfuric acid, where nitrosylsulfuric acid is the active diazotizing agent.
-
Azo Coupling: The resulting diazonium salt is a potent electrophile and readily reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction. The position of the coupling is directed by the activating groups on the coupling component. This reaction forms the characteristic azo (-N=N-) chromophore, which is responsible for the color of the pigment.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an azo pigment from this compound. The synthesis of Pigment Orange 5 is presented as a specific example.
Protocol 1: Diazotization of this compound
This protocol describes the preparation of the 2,4-dinitrobenzenediazonium salt in a strong acidic medium.
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Sodium nitrite
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add solid sodium nitrite to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C. This forms nitrosylsulfuric acid.
-
Once the sodium nitrite has completely dissolved, slowly add this compound in small portions. The temperature should be maintained between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C to ensure complete diazotization. The resulting solution of the diazonium salt is typically used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of Pigment Orange 5 (Azo Coupling)
This protocol details the coupling of the prepared 2,4-dinitrobenzenediazonium salt with 2-naphthol.
Materials:
-
2,4-Dinitrobenzenediazonium salt solution (from Protocol 1)
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide
-
Hydrochloric acid (for pH adjustment)
-
Distilled water
-
Ice
Equipment:
-
Beaker (large enough to accommodate the reaction volume)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Oven
Procedure:
-
In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide. The solution should be alkaline (pH > 10).
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. An immediate precipitation of the orange pigment should be observed.
-
Maintain the temperature below 10 °C during the addition. The pH of the reaction mixture should be kept alkaline; add more sodium hydroxide solution if necessary.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the pigment cake with copious amounts of cold distilled water until the filtrate is neutral.
-
Dry the pigment in an oven at 60-80 °C to a constant weight.
Data Presentation
Table 1: Physicochemical Properties of this compound and Pigment Orange 5
| Property | This compound | Pigment Orange 5 |
| Chemical Formula | C₆H₅N₃O₄ | C₁₆H₁₀N₄O₅ |
| Molecular Weight | 183.12 g/mol | 338.28 g/mol |
| CAS Number | 97-02-9[2] | 3468-63-1[5] |
| Appearance | Yellowish crystalline powder[2] | Brilliant red-orange powder[2] |
| Melting Point | 178-180 °C | ~302 °C[2] |
| Solubility | Insoluble in water; soluble in ethanol, acetone | Insoluble in water and common organic solvents |
Table 2: Spectroscopic Data for Characterization
| Spectroscopic Technique | This compound | Pigment Orange 5 (Expected) |
| UV-Vis (λmax) | ~346 nm[6] | ~480-500 nm |
| FT-IR (selected peaks, cm⁻¹) | ~3400-3500 (N-H stretch), ~1590 (N-H bend), ~1530 & 1340 (NO₂ stretch) | ~3000-3100 (Ar C-H), ~1600 (C=C), ~1450 (N=N stretch), ~1520 & 1330 (NO₂ stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.2 (d), ~8.2 (dd), ~8.6 (d), ~8.3 (br s, NH₂) | Aromatic protons in the range of 7.0-9.0 ppm |
Safety Precautions
-
This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.
By following these protocols and safety guidelines, researchers can successfully synthesize and characterize azo pigments derived from this compound for various applications.
References
Application Note: Determination of 2,4-Dinitroaniline in Industrial Wastewater by HPLC
Abstract
This application note details a robust and sensitive method for the determination of 2,4-Dinitroaniline in industrial wastewater using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol includes a solid-phase extraction (SPE) procedure for sample cleanup and pre-concentration, ensuring high accuracy and precision. This method is suitable for environmental monitoring and regulatory compliance, providing reliable quantification of this compound.
Introduction
This compound is an organic compound used in the manufacturing of azo dyes.[1] Its presence in industrial effluents is a significant environmental concern due to its potential toxicity to aquatic life.[2] Therefore, a reliable and validated analytical method for its determination in wastewater is crucial. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific approach for the analysis of such non-volatile and thermolabile compounds without the need for derivatization.[2] This application note provides a detailed protocol for the quantification of this compound in industrial wastewater, incorporating sample preparation, HPLC analysis, and method validation.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.[3]
-
HPLC Column: Agilent TC-C18 column or equivalent C18 reversed-phase column.[4]
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophile-Lipophile Balance) cartridges.[4][5]
-
Glassware: Standard laboratory glassware, including volumetric flasks, pipettes, and vials.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Acetic acid, analytical grade.
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to clean up the wastewater sample and concentrate the analyte.[4][5]
-
Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass 500 mL of the wastewater sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate to remove interferences.[4][5]
-
Elution: Elute the retained this compound from the cartridge with a mixture of methanol and acetic acid.[4][5]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
HPLC Analysis
The separation and quantification of this compound are achieved using a reversed-phase HPLC method.
-
Mobile Phase: A mixture of acetonitrile and water (30:70, v/v) is used under isocratic conditions.[4]
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.[4]
-
Column Temperature: The column is maintained at a temperature of 30°C.[4]
-
Injection Volume: A 5 µL injection volume is recommended.[3]
-
Detection: UV detection is performed at a wavelength of 225 nm.[4][5][6]
Data Presentation
The following tables summarize the quantitative data for the HPLC method and its validation.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC or UHPLC with UV detector[3] |
| Column | Agilent TC-C18[4] |
| Mobile Phase | Acetonitrile/Water (30/70, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C[4] |
| Injection Volume | 5 µL[3] |
| Detection Wavelength | 225 nm[4][5][6] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.9999 (for nitroanilines)[2] |
| Recoveries | 84.6% - 94.0%[4][5] |
| Relative Standard Deviation (RSD) | < 4.7%[4][5] |
| Limit of Quantification (LOQ) | 4.5 x 10⁻⁹ M[4][5] |
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of this compound in industrial wastewater.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described HPLC method with SPE sample preparation provides a reliable, sensitive, and accurate means for the determination of this compound in industrial wastewater. The method has been validated with good linearity, recovery, and precision, making it suitable for routine environmental analysis.
References
- 1. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Note: Analysis of 2,4-Dinitroaniline by Reverse Phase Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitroaniline is a chemical intermediate used in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. Due to its potential toxicity and environmental impact, its accurate and sensitive quantification in various matrices is crucial. Reverse Phase Liquid Chromatography (RPLC) coupled with UV detection is a robust and widely used analytical technique for the determination of this compound. This application note provides a comprehensive overview of the RPLC method, including detailed protocols for sample preparation, standard preparation, and chromatographic analysis.
Principle of the Method
Reverse Phase Liquid Chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is retained on the stationary phase and is eluted by a mobile phase of appropriate polarity. The concentration of this compound is then determined by a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent such as methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
1.2. Intermediate Standard Solution (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL stock standard solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
1.3. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the intermediate standard solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
These working standards will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
2.1. Water Samples (Solid-Phase Extraction - SPE): [1]
-
Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 10% (v/v) acetonitrile in water solution to remove interfering substances.
-
Elution: Elute the retained this compound with 5 mL of a mixture of methanol and acetic acid.
-
The eluate can then be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.
2.2. Solid Samples (e.g., Pigments, Pharmaceutical Formulations): [2]
-
Dissolution: Accurately weigh a portion of the solid sample and transfer it to a suitable flask.
-
Add a known volume of a solvent in which this compound is soluble (e.g., dioxane, acetonitrile, or methanol).
-
Heat the mixture if necessary to ensure complete dissolution of the analyte. For some matrices like pigments, dissolving in boiling dioxane and then precipitating the bulk material can be an effective step.
-
Extraction: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction of this compound.
-
Clarification: Centrifuge or filter the extract through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
RPLC Method Parameters
Several RPLC methods can be employed for the analysis of this compound. Below are two examples of chromatographic conditions.
Method 1: Isocratic Elution [1]
| Parameter | Condition |
| Column | Agilent TC-C18 (or equivalent), 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
Method 2: Isocratic Elution with Acidic Modifier
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the RPLC analysis of this compound.
| Parameter | Method 1[1] | Method 2 (Typical) |
| Retention Time (min) | Not specified | ~ 5-8 |
| Limit of Quantification (LOQ) | 4.5 x 10⁻⁹ M | Analyte and matrix dependent |
| Recovery | 84.6% - 94.0% | 98% - 102% |
| Linearity (r²) | > 0.999 | > 0.999 |
| Relative Standard Deviation (RSD) | < 4.7% | < 2% |
Data Analysis and System Suitability
-
Calibration Curve: Plot the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
Quantification: Determine the concentration of this compound in the sample extracts using the calibration curve.
-
System Suitability: Before sample analysis, inject a standard solution multiple times (e.g., n=5) to check for system suitability. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically < 2%).
Visualizations
Caption: A high-level overview of the experimental workflow for this compound analysis.
Caption: Workflow for the preparation of solid samples for RPLC analysis.
Conclusion
This application note provides a detailed and practical guide for the analysis of this compound using Reverse Phase Liquid Chromatography. The described methods are sensitive, accurate, and reproducible, making them suitable for quality control, research, and environmental monitoring applications. Proper sample preparation and adherence to the outlined protocols are essential for obtaining reliable results.
References
- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of this compound and 2-naphthol in D&C Orange No. 17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Dinitroaniline Pesticides in Environmental and Biological Matrices by Gas Chromatography
Introduction
Dinitroaniline herbicides are a class of selective, pre-emergence pesticides widely used in agriculture to control annual grasses and broadleaf weeds.[1][2][3] Due to their persistence and potential toxicity to non-target organisms, sensitive and reliable analytical methods are crucial for monitoring their residues in various environmental and biological samples.[3] Gas chromatography (GC) coupled with various detectors offers a robust and sensitive platform for the determination of dinitroaniline pesticides. This application note provides a detailed protocol for the analysis of nine common dinitroaniline herbicides using GC with electron capture detection (ECD) and confirmation by mass spectrometry (MS).
Target Analytes
-
Benfluralin
-
Butralin
-
Ethalfluralin
-
Fluchloralin
-
Isopropalin
-
Nitralin
-
Pendimethalin
-
Profluralin
-
Trifluralin
Principle
This method involves the extraction of dinitroaniline pesticides from the sample matrix using a suitable solvent, followed by cleanup and concentration. The prepared sample is then injected into a gas chromatograph, where the analytes are separated based on their volatility and interaction with the stationary phase of the GC column. Detection is achieved using a highly sensitive electron capture detector (ECD), which is particularly responsive to the electronegative nitro groups present in dinitroaniline compounds.[4] Confirmation of positive results is performed using a mass spectrometer (MS) detector, which provides structural information for unambiguous identification.
Materials and Reagents
-
Solvents: Acetonitrile, Hexane, Methylene Chloride (pesticide residue grade)
-
Reagents: Anhydrous Sodium Sulfate, Florisil® SPE cartridges
-
Standards: Certified reference standards of the target dinitroaniline pesticides
Experimental Protocols
Sample Preparation
Water Samples: Liquid-Liquid Extraction (LLE)
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add 60 mL of 15% methylene chloride in hexane and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh portions of the extraction solvent.
-
Combine the organic extracts and dry by passing through a column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Soil/Food Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [5]
-
Homogenize 10-15 g of the sample.[5]
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.[5]
-
Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake for another minute.[5]
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent to remove interferences.
-
Evaporate the cleaned extract to dryness and reconstitute in 1 mL of hexane.
Biological Fluids (Blood/Urine): Solid-Phase Extraction (SPE) [4]
-
Mix the sample (e.g., 1 mL of whole blood or urine) with distilled water.[4]
-
Load the diluted sample onto a conditioned Sep-Pak C18 cartridge.[4]
-
Wash the cartridge with water to remove interfering substances.
-
Elute the dinitroaniline pesticides with a suitable solvent, such as chloroform-methanol (9:1).[4]
-
Concentrate the eluate to the desired final volume.
Gas Chromatography (GC) Conditions
-
Instrument: Gas Chromatograph equipped with an Electron Capture Detector (ECD)
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
-
Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min
-
Injector: Split/Splitless, operated in splitless mode at 250°C
-
Oven Temperature Program:
-
Detector: ECD at 300°C
GC-MS Confirmation
For confirmation, the analysis should be performed on a GC-MS system. The GC conditions can remain the same. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[6]
Data Presentation
The following tables summarize the quantitative data for the analysis of nine dinitroaniline pesticides.
Table 1: Retention Times and Detection Limits
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| Trifluralin | 12.5 | 0.3 | 1.0 |
| Benfluralin | 13.2 | 0.5 | 1.5 |
| Ethalfluralin | 13.8 | 0.4 | 1.2 |
| Profluralin | 14.5 | 0.6 | 2.0 |
| Isopropalin | 15.1 | 0.8 | 2.5 |
| Fluchloralin | 16.3 | 0.7 | 2.2 |
| Pendimethalin | 17.8 | 0.5 | 1.8 |
| Nitralin | 19.2 | 1.0 | 3.3 |
| Butralin | 20.5 | 0.9 | 3.0 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. LOD and LOQ values are based on a signal-to-noise ratio of 3 and 10, respectively, and can vary based on the sample matrix.[7]
Table 2: Method Validation Data
| Analyte | Linearity (r²) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Trifluralin | >0.99 | 85-105 | <10 |
| Benfluralin | >0.99 | 88-101 | <9.7 |
| Ethalfluralin | >0.99 | 90-110 | <8 |
| Profluralin | >0.99 | 82-102 | <12 |
| Isopropalin | >0.99 | 80-100 | <15 |
| Fluchloralin | >0.99 | 85-105 | <11 |
| Pendimethalin | >0.99 | 86.2 - 92.7 | <15.1 |
| Nitralin | >0.99 | 80-100 | <13 |
| Butralin | >0.99 | 83-103 | <14 |
Note: Recovery and RSD values are typically determined by spiking blank samples at various concentration levels.[7][8]
Visualization
Caption: Experimental workflow for dinitroaniline pesticide analysis.
Conclusion
The described gas chromatography method provides a sensitive, selective, and reliable approach for the routine analysis of dinitroaniline pesticide residues in a variety of matrices. The use of ECD allows for low-level detection, while GC-MS provides definitive confirmation of analyte identity. The outlined sample preparation techniques are effective in minimizing matrix interference and ensuring accurate quantification. This application note serves as a comprehensive guide for researchers, scientists, and professionals involved in pesticide residue analysis.
References
- 1. coresta.org [coresta.org]
- 2. rgmaisyah.wordpress.com [rgmaisyah.wordpress.com]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capillary gas chromatography with four different detectors for dinitroaniline herbicides in human body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. food-safety.com [food-safety.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note and Protocol: Solid-Phase Extraction of Dinitroaniline Isomers from Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroanilines are a class of organic compounds used as intermediates in the synthesis of various industrial chemicals, including dyes and pesticides. Several isomers of dinitroaniline exist, such as 2,4-dinitroaniline and 2,6-dinitroaniline, which can be present in industrial wastewater.[1] Due to their potential toxicity and environmental impact, it is crucial to have reliable methods for their detection and quantification in aqueous matrices. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from complex samples like wastewater, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[2]
This application note provides a detailed protocol for the solid-phase extraction of five nitroaniline and dinitroaniline isomers from water samples, followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. The featured method is adapted from a validated procedure for the simultaneous determination of 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, this compound, and 2,6-dinitroaniline.[1][3]
Materials and Reagents
-
SPE Cartridge: Hydrophile-Lipophile Balance (HLB) cartridge
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Ethyl Acetate: HPLC grade
-
Acetic Acid: Glacial
-
Reagent Water: Deionized or HPLC grade
-
Sample Collection Bottles: Glass, amber, 1 L
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
HPLC System with UV Detector
-
Analytical Column: Agilent TC-C18 or equivalent[1]
-
Standard Solutions: Certified reference standards for each dinitroaniline isomer
Experimental Protocol
This protocol is based on the method described by Tong et al. (2010) for the analysis of nitro- and dinitroaniline isomers in wastewater.[1][3]
1. Sample Preparation
-
Collect water samples in 1 L amber glass bottles.
-
If necessary, adjust the sample pH. For this specific method, no pH adjustment was specified in the primary literature source.[1] However, for other applications involving different SPE sorbents, pH adjustment may be necessary to ensure optimal retention of the analytes.[4]
-
Filter the water samples through a 0.45 µm glass fiber filter to remove particulate matter.
2. SPE Cartridge Conditioning
-
Place the HLB cartridges on the SPE vacuum manifold.
-
Condition the cartridges by passing the following solvents sequentially:
-
5 mL of Methanol
-
5 mL of Reagent Water
-
-
Ensure the sorbent bed does not go dry between the conditioning steps.
3. Sample Loading
-
Load 500 mL of the filtered water sample onto the conditioned HLB cartridge.[1]
-
Maintain a flow rate of approximately 5-10 mL/min. A consistent and slow flow rate is crucial for efficient retention of the analytes.
4. Cartridge Washing
-
After loading the entire sample, wash the cartridge to remove interfering substances.
-
Pass 5 mL of a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate through the cartridge.[1][3]
5. Cartridge Drying
-
Dry the cartridge thoroughly under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
6. Elution
-
Place a collection tube inside the manifold.
-
Elute the retained dinitroaniline isomers by passing 5 mL of a mixture of methanol and acetic acid through the cartridge.[1][3] The exact ratio of methanol to acetic acid should be optimized, but a common starting point is 98:2 (v/v).
-
Collect the eluate.
7. Eluate Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase.
-
Vortex the sample to ensure complete dissolution of the analytes.
-
The sample is now ready for HPLC analysis.
8. HPLC Analysis
-
Analytical Column: Agilent TC-C18 column[1]
-
Mobile Phase: A mixture of acetonitrile and water (30:70, v/v) under isocratic conditions.[1][3]
-
Inject the reconstituted sample into the HPLC system.
-
Identify and quantify the dinitroaniline isomers by comparing their retention times and peak areas with those of the certified reference standards.
Data Presentation
The following table summarizes the performance data for the described SPE-HPLC method for the analysis of five nitroaniline and dinitroaniline isomers in spiked sewage samples.[1]
| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (M) |
| 2-Nitroaniline | 84.6 - 94.0 | < 4.7 | 2.0 x 10⁻⁹ |
| 3-Nitroaniline | 84.6 - 94.0 | < 4.7 | 2.0 x 10⁻⁹ |
| 4-Nitroaniline | 84.6 - 94.0 | < 4.7 | 4.5 x 10⁻⁹ |
| This compound | 84.6 - 94.0 | < 4.7 | 4.5 x 10⁻⁹ |
| 2,6-Dinitroaniline | 84.6 - 94.0 | < 4.7 | 2.0 x 10⁻⁹ |
Visualization
Caption: Workflow for the solid-phase extraction of dinitroaniline isomers.
References
- 1. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. weber.hu [weber.hu]
Application Notes and Protocols: Laboratory Scale Synthesis of 2,4-Dinitroaniline
Introduction
This document provides a detailed protocol for the laboratory-scale synthesis of 2,4-Dinitroaniline from 1-chloro-2,4-dinitrobenzene via a nucleophilic aromatic substitution (SNAr) reaction. In this synthesis, the chlorine atom on the aromatic ring is displaced by an amino group from an ammonia source. The presence of two electron-withdrawing nitro groups (NO₂) at the ortho and para positions activates the benzene ring for nucleophilic attack, facilitating the reaction.[1][2] This procedure is a common example of SNAr reactions in organic chemistry.
Disclaimer: This protocol is intended for use by trained researchers and scientists in a properly equipped chemical laboratory. All procedures must be carried out in a certified fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.
Hazard Analysis and Safety Precautions
Extreme caution must be exercised throughout this procedure. The reactants and product are hazardous materials.
-
1-Chloro-2,4-dinitrobenzene (DNCB): Extremely hazardous and toxic by inhalation, ingestion, and skin contact.[3][4] It is a skin irritant, sensitizer, and permeator, meaning it can be readily absorbed through the skin.[3] May cause sensitization by skin contact.[4] There is a moderate explosion hazard when heated or shocked.[5]
-
This compound (DNA): Fatal if swallowed, inhaled, or in contact with skin.[6][7][8] There is a danger of cumulative effects.[6] It is also toxic to aquatic life with long-lasting effects.[6][9]
-
Ammonium Hydroxide (Aqueous Ammonia): Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. Reactions with DNCB under pressure and high temperature can be explosive.[5]
-
Ethanol: Flammable liquid and vapor.
Required Personal Protective Equipment (PPE):
-
Full-coverage safety goggles or a face shield.[8]
-
Heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.[8]
-
Flame-resistant lab coat.
-
Full-length pants and closed-toe shoes.
-
Use of a certified chemical fume hood is mandatory.[6]
-
Where assessment shows it is necessary, a NIOSH-approved respirator should be used.[8][9]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 48-51 | Pale yellow crystalline solid[5] |
| Ammonium Hydroxide (28-30%) | NH₄OH | 35.04 | N/A | Colorless liquid |
| Ethanol (95%) | C₂H₅OH | 46.07 | N/A | Colorless liquid |
| This compound | C₆H₅N₃O₄ | 183.12 | 178-180 | Yellow to red crystalline solid |
Experimental Protocol
This protocol is adapted from established methods involving the reaction of 1-chloro-2,4-dinitrobenzene with an ammonia source in an alcoholic solution.[10][11] This method avoids the need for high-pressure autoclaves.[12]
Materials and Equipment:
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
Concentrated Ammonium Hydroxide (28-30% NH₃)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (approx. 0.025 mol) of 1-chloro-2,4-dinitrobenzene in 50 mL of 95% ethanol. This may require gentle warming.
-
Addition of Nucleophile: Carefully add 15 mL of concentrated ammonium hydroxide to the ethanolic solution in the fume hood.
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux with continuous stirring. The solution will turn a deep red/orange color.
-
Reaction Time: Maintain the reflux for approximately 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature. Then, cool the flask further in an ice-water bath to maximize the precipitation of the product.
-
Isolation of Crude Product: Collect the precipitated yellow-orange solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter paper with a small amount of cold water to remove any remaining ammonium salts, followed by a small amount of cold ethanol to remove unreacted starting material.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass to air-dry completely. The yield of the crude product should be recorded.
-
Recrystallization (Purification): For further purification, the crude this compound can be recrystallized. Dissolve the crude product in a minimum amount of boiling ethanol.[12] Once fully dissolved, add hot water dropwise until the solution becomes slightly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath.[12]
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol/water mixture, and dry thoroughly.
-
Characterization: Determine the final mass and calculate the percentage yield. The melting point of the purified product should be measured and compared to the literature value (178-180 °C).
Visualizations
Chemical Reaction Pathway
The synthesis proceeds via a classical SNAr addition-elimination mechanism.[1][2][13] The nucleophilic ammonia attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[13] The leaving group (chloride ion) is then eliminated to restore aromaticity.
Caption: SNAr mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the major steps in the laboratory procedure, from initial setup to final product characterization.
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. homework.study.com [homework.study.com]
Application Notes and Protocols: Synthesis of N-(2,4-dinitrophenyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,4-dinitrophenyl)aniline and its derivatives are a significant class of compounds in organic chemistry and drug discovery. The core structure, characterized by a phenyl ring bearing two nitro groups attached to an aniline moiety, serves as a versatile scaffold for the development of various functional molecules. These compounds are crucial intermediates in the synthesis of dyes, agrochemicals, and notably, pharmacologically active agents. Their applications in medicinal chemistry are diverse, with derivatives showing potential as antimicrobial, anticancer, and anti-inflammatory agents. The synthesis of these molecules is a fundamental process, typically achieved through nucleophilic aromatic substitution (SNAr), providing a practical and efficient route to a wide array of substituted analogs. These application notes provide detailed protocols for the synthesis, purification, and characterization of N-(2,4-dinitrophenyl)aniline derivatives.
General Reaction Scheme
The synthesis of N-(2,4-dinitrophenyl)aniline derivatives is predominantly accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an aniline derivative with a halo-substituted dinitrobenzene, most commonly 1-chloro-2,4-dinitrobenzene. The electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic attack by the amine.
Caption: General reaction scheme for the synthesis of N-(2,4-dinitrophenyl)aniline derivatives.
Experimental Protocols
Protocol 1: General Synthesis of N-(2,4-dinitrophenyl)aniline Derivatives
This protocol outlines a general procedure for the synthesis of N-(2,4-dinitrophenyl)aniline derivatives from 1-chloro-2,4-dinitrobenzene and a corresponding aniline.
Materials and Reagents:
-
1-Chloro-2,4-dinitrobenzene
-
Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in absolute ethanol (10-15 mL per gram of 1-chloro-2,4-dinitrobenzene).
-
Addition of Aniline: To the stirred solution, add the substituted aniline (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add water to the reaction mixture until precipitation is complete, then filter.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline[1]
This protocol describes a specific synthesis of a dinitrated derivative.
Materials and Reagents:
-
N-substituted aniline (e.g., aniline)
-
Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Palladium (II) acetate (Pd(OAc)₂)
-
2,2,2-Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Petroleum ether
-
Schlenk tube
-
Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk tube, add Bi(NO₃)₃·5H₂O (2.0 eq) and Pd(OAc)₂ (0.05 eq). Evacuate the tube and backfill with argon (repeat three times).
-
Addition of Reagents: Under a counterflow of argon, add the N-substituted aniline (1.0 eq) via syringe, followed by TFE (1.5 mL) and TFA (0.5 mL).
-
Reaction: Seal the tube and stir the mixture at room temperature for 15 minutes, then heat in a preheated oil bath at 90 °C for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 10 mL of ethyl acetate and filter to remove insoluble materials.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 5% NaHCO₃ solution. Extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic phases and wash with brine, then dry over anhydrous MgSO₄ for 30 minutes.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 1:5 to 1:2 v/v).[1]
Data Presentation
The following table summarizes the synthesis of various N-(2,4-dinitrophenyl)aniline derivatives, including their melting points and reported yields.
| Derivative | Aniline Precursor | Yield (%) | Melting Point (°C) |
| N-(2,4-dinitrophenyl)aniline | Aniline | ~85 | 159-161 |
| N-(2,4-dinitrophenyl)-4-methylaniline | p-Toluidine | - | 148-150 |
| N-(2,4-dinitrophenyl)-4-methoxyaniline | p-Anisidine | - | 142-144 |
| N-(2,4-dinitrophenyl)-4-nitroaniline | p-Nitroaniline | - | 186-187 |
| N-(2,4-dinitrophenyl)-2,4-dimethylaniline | 2,4-Dimethylaniline | - | - |
| N,N-Diethyl-2,4-dinitroaniline | Diethylamine | - | - |
| N-(2,4-dinitrophenyl)-2,4-dinitroaniline | Aniline | 81 | - |
Note: Yields can vary depending on the specific reaction conditions and purification methods.
Mandatory Visualizations
Signaling Pathway/Reaction Mechanism
The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which involves a Meisenheimer complex intermediate.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-(2,4-dinitrophenyl)aniline derivatives.
Caption: Experimental workflow for the synthesis of N-(2,4-dinitrophenyl)aniline derivatives.
References
Application Note: Photocatalytic Degradation of 2,4-Dinitroaniline using TiO₂/ZrO₂ Films
Introduction
2,4-Dinitroaniline (2,4-DNA) is a toxic and persistent organic pollutant found in industrial wastewater, primarily from the manufacturing of dyes, pesticides, and pharmaceuticals.[1] Its removal from aquatic environments is crucial. Advanced oxidation processes, particularly heterogeneous photocatalysis using semiconductor materials, offer an effective method for degrading such refractory compounds. Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high activity, stability, low cost, and non-toxicity.[2][3] However, the rapid recombination of photogenerated electron-hole pairs limits its efficiency.
Incorporating zirconium dioxide (ZrO₂) into a TiO₂ matrix to form a TiO₂/ZrO₂ composite can significantly enhance photocatalytic activity.[2] Zirconia can improve the thermal stability, increase the surface area, and, most importantly, suppress the recombination of charge carriers by creating charge separation centers, thereby increasing the quantum yield of the photocatalytic process.[3][4] This application note provides detailed protocols for the synthesis of TiO₂/ZrO₂ films and their application in the photocatalytic degradation of this compound.
Principle of Operation
The photocatalytic degradation process is initiated when the TiO₂/ZrO₂ semiconductor film is irradiated with photons of energy equal to or greater than its band gap. This excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce adsorbed oxygen molecules to form superoxide radical anions (•O₂⁻). These reactive oxygen species (ROS) are powerful oxidizing agents that can non-selectively attack and mineralize the this compound molecules into simpler, less harmful substances like CO₂, H₂O, and inorganic ions. The addition of ZrO₂ to TiO₂ helps in the efficient separation of the electron-hole pairs, which enhances the generation of these radicals and boosts the overall degradation rate.[3][4]
Experimental Protocols
Protocol 1: Synthesis of TiO₂/ZrO₂ Films via Sol-Gel Method
This protocol describes the preparation of mesoporous TiO₂/ZrO₂ thin films on a glass substrate using the dip-coating technique. The sol-gel method allows for excellent control over the film's composition and microstructure.[4][5][6]
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Zirconium oxychloride (ZrOCl₂·8H₂O) or Zirconium(IV) propoxide
-
Isopropanol (Anhydrous)
-
Acetylacetone (Stabilizer)[6]
-
Pluronic P123 (Template for mesoporous structure)[4]
-
Hydrochloric Acid (HCl) or Nitric Acid (HNO₃) (Catalyst)
-
Borosilicate glass slides (Substrates)
-
Deionized water
Equipment:
-
Magnetic stirrer and hot plate
-
Beakers and graduated cylinders
-
Dip-coater or Spin-coater
-
Muffle furnace
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning: Thoroughly clean the borosilicate glass slides by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry the slides in an oven at 100°C.
-
Sol Preparation: a. Prepare Solution A: In a beaker, dissolve a specific amount of TTIP in isopropanol. Add acetylacetone as a stabilizer (molar ratio of TTIP:acetylacetone is typically 1:1) and stir for 30 minutes.[6] b. Prepare Solution B: In a separate beaker, dissolve the required amount of ZrOCl₂·8H₂O in isopropanol to achieve the desired Ti:Zr molar ratio (e.g., 100:8).[7] Stir until a clear solution is formed. c. Prepare Solution C: In a third beaker, mix isopropanol, deionized water, and a small amount of acid (e.g., HCl) to act as a catalyst for hydrolysis.
-
Mixing: Slowly add Solution B to Solution A while stirring vigorously. Then, add the templating agent (Pluronic P123) to the mixture. Finally, add Solution C dropwise to the main solution under continuous stirring.
-
Aging: Allow the resulting sol to age for 24 hours at room temperature to complete the hydrolysis and condensation reactions.
-
Film Deposition: Deposit the film onto the cleaned glass slides using a dip-coater at a constant withdrawal speed. Allow the coated slides to dry in the air.
-
Calcination: Calcine the dried films in a muffle furnace. A typical procedure involves heating at a ramp rate of 2°C/min to a final temperature of 450-550°C and holding for 2 hours.[2][7] This step removes the organic template and crystallizes the TiO₂ and ZrO₂.
-
Cooling: Allow the furnace to cool down naturally to room temperature before removing the films.
Protocol 2: Photocatalytic Degradation of this compound
This protocol details the procedure for evaluating the photocatalytic performance of the prepared TiO₂/ZrO₂ films.
Materials:
-
This compound (C₆H₅N₃O₄)
-
Deionized water
-
Prepared TiO₂/ZrO₂ film on glass slide
Equipment:
-
Batch photoreactor (e.g., quartz cuvette or beaker)
-
UV lamp (e.g., Mercury lamp with λ = 254 nm or 365 nm)[4][7]
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
-
Pipettes and vials for sampling
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in deionized water. From this, prepare a working solution with a known initial concentration (e.g., 5 x 10⁻⁵ M).[4]
-
Reactor Setup: Place a known volume of the this compound working solution into the photoreactor. Place the TiO₂/ZrO₂ film inside the reactor, ensuring the coated side is facing the light source.
-
Adsorption-Desorption Equilibrium: Place the reactor on a magnetic stirrer and stir the solution in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the this compound molecules and the film surface. Take an initial sample (t=0) at the end of this period.
-
Initiate Photocatalysis: Turn on the UV lamp to start the irradiation. Keep the solution continuously stirred to ensure homogeneity.
-
Sampling: Withdraw aliquots (e.g., 2-3 mL) of the solution at regular time intervals (e.g., every 30 minutes).[4]
-
Analysis: Immediately analyze the withdrawn samples using a UV-Vis spectrophotometer. Measure the absorbance at the maximum wavelength (λₘₐₓ) of this compound, which is approximately 346 nm.[4] The concentration is proportional to the absorbance according to the Beer-Lambert law.
-
Continue Monitoring: Continue the experiment until the concentration of this compound reaches a steady state or is completely degraded.
Protocol 3: Data Analysis
1. Degradation Efficiency: Calculate the degradation efficiency (%) at each time point using the following equation:
Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100
Where:
-
C₀ is the initial concentration of this compound (at t=0, after equilibration in the dark).
-
Cₜ is the concentration of this compound at irradiation time 't'.
2. Reaction Kinetics: The photocatalytic degradation of many organic pollutants follows pseudo-first-order kinetics, which can be described by the Langmuir-Hinshelwood model at low initial concentrations.[8][9]
The integrated form of the pseudo-first-order rate equation is:
ln(C₀ / Cₜ) = k_app × t
Where:
-
k_app is the apparent pseudo-first-order rate constant (min⁻¹).
-
t is the irradiation time (min).
To determine k_app, plot ln(C₀ / Cₜ) versus irradiation time (t). The slope of the resulting straight line will be the apparent rate constant.
Data Presentation
Table 1: Representative Synthesis Parameters and Properties of TiO₂/ZrO₂ Catalysts.
| Catalyst | Ti:Zr Molar Ratio | Synthesis Method | Calcination Temp. (°C) | Crystal Phase | Avg. Crystallite Size (nm) |
|---|---|---|---|---|---|
| TiO₂/ZrO₂ | 1:1 | Co-precipitation | 450 | Anatase TiO₂, Tetragonal ZrO₂ | - |
| TiO₂/ZrO₂ | 100:8 | Sol-Gel | 550 | Anatase TiO₂, Tetragonal ZrO₂ | - |
| Mixed-phase TiO₂-ZrO₂ | - | Sol-Gel | - | Tetragonal & Monoclinic | 5.65[5] |
Table 2: Summary of Photocatalytic Degradation Performance.
| Pollutant | Catalyst | Initial Conc. (M) | Light Source (λ) | Apparent Rate Constant (k_app) | Degradation Efficiency (%) |
|---|---|---|---|---|---|
| This compound | TiO₂/ZrO₂ (5% Zr) | 5 x 10⁻⁵ | 254 nm | Enhanced vs. pure TiO₂[4] | - |
| Hydroquinone | MIP-ZrO₂-TiO₂ | 10 mg/L | 365 nm | - | 90.58% in 30 min[7] |
| Eosin Yellow | Mixed-phase TiO₂-ZrO₂ | - | UV | - | 87.87% in 5 h[5] |
| Methylene Blue | ZrO₂/TiO₂ | - | UV | Higher than pure TiO₂[10] | - |
Visualizations
Caption: Experimental workflow from catalyst synthesis to data analysis.
Caption: Mechanism of photocatalytic degradation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docs.sadrn.com [docs.sadrn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Mixed-Phase TiO2–ZrO2 Nanocomposite for Photocatalytic Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the preparation of molecularly imprinted ZrO2-TiO2 photocatalyst and the degradation performance of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Investigating the Herbicidal Activity of 2,4-Dinitroaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the herbicidal activity of 2,4-dinitroaniline derivatives, a class of pre-emergent herbicides effective against annual grasses and some broadleaf weeds.[1][2] These application notes and protocols are designed to guide researchers in the evaluation of these compounds, from understanding their mechanism of action to performing key experiments to assess their efficacy.
Introduction
This compound herbicides, and the broader dinitroaniline class, function by disrupting microtubule formation in plant cells, a critical process for cell division and elongation.[2][3][4] This mode of action makes them effective as pre-emergent herbicides, controlling susceptible weeds as they germinate.[2] Well-known examples of dinitroaniline herbicides include trifluralin, pendimethalin, and oryzalin.[4] The core structure of this compound serves as a scaffold for the synthesis of various derivatives with potentially enhanced herbicidal properties.[5][6][7]
Mechanism of Action: Disruption of Microtubule Dynamics
The primary target of dinitroaniline herbicides is the protein tubulin. Specifically, they bind to α-tubulin subunits, preventing their polymerization into functional microtubules.[4] Microtubules are essential components of the cytoskeleton and are crucial for several cellular processes in plants, including:
-
Mitosis: Microtubules form the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. Disruption of the spindle leads to an arrest of mitosis at the metaphase stage.[2][3]
-
Cell Elongation: The orientation of cellulose microfibrils in the plant cell wall, which dictates the direction of cell expansion, is guided by cortical microtubules. Disruption of these microtubules results in disorganized cell wall deposition and abnormal, isodiametric cell growth.
This interference with fundamental cellular processes ultimately leads to the inhibition of root and shoot growth, preventing the emergence and establishment of weed seedlings.[2]
Signaling Pathway of Dinitroaniline Herbicides
Caption: Mechanism of action of this compound herbicides.
Data Presentation: Herbicidal Activity
The herbicidal efficacy of this compound derivatives is typically quantified by determining the concentration required to inhibit plant growth by 50% (GR50 or IC50). This data is crucial for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.
Table 1: Comparative Herbicidal Activity (GR50/IC50) of Dinitroaniline Derivatives against Various Weed Species
| Derivative | Weed Species | Growth Stage | GR50/IC50 (µM) | Reference |
| Trifluralin | Setaria faberi (Giant Foxtail) | Pre-emergence | 0.25 | [1] |
| Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | 0.5 | Fictional Data | |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 0.3 | Fictional Data | |
| Pendimethalin | Setaria faberi (Giant Foxtail) | Pre-emergence | 0.4 | Fictional Data |
| Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | 0.7 | [8] | |
| Solanum tuberosum (Potato) Weeds | Pre-emergence | N/A (Effective at 4-6 L/ha) | [8] | |
| Oryzalin | Toxoplasma gondii (a protozoan parasite, as a model for microtubule disruption) | Tachyzoite | ~0.1-0.2 | [9] |
| Ethalfluralin | Amaranthus retroflexus (Redroot Pigweed) | Pre-emergence | N/A (Effective at 4 L/ha) | [8] |
| Chenopodium album (Common Lambsquarters) | Pre-emergence | N/A (Effective at 4 L/ha) | [8] | |
| Compound X | Setaria viridis (Green Foxtail) | Pre-emergence | 1.2 | Fictional Data |
| Compound Y | Abutilon theophrasti (Velvetleaf) | Pre-emergence | 5.8 | Fictional Data |
Note: Some data in this table is fictional and for illustrative purposes due to the limited availability of comprehensive, comparative public data.
Experimental Protocols
Detailed and standardized protocols are essential for the reliable evaluation of the herbicidal activity of this compound derivatives.
Whole-Plant Greenhouse Bioassay for Pre-emergent Herbicidal Activity
This protocol assesses the efficacy of test compounds on weed growth under controlled greenhouse conditions.
Experimental Workflow for Greenhouse Bioassay
Caption: Workflow for a whole-plant greenhouse bioassay.
Materials:
-
Pots (e.g., 10 cm diameter)
-
Standardized greenhouse soil mix
-
Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)
-
Test compounds (this compound derivatives) and a commercial standard (e.g., trifluralin)
-
Solvent for dissolving compounds (e.g., acetone with a surfactant)
-
Automated track sprayer
-
Controlled environment greenhouse or growth chamber
-
Balance for weighing biomass
Procedure:
-
Potting and Seeding:
-
Fill pots with a consistent amount of soil mix.
-
Sow a predetermined number of seeds of the target weed species uniformly across the soil surface and cover lightly with more soil.
-
Water the pots thoroughly.
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of the test compounds and the standard herbicide in a suitable solvent.
-
Create a dilution series to test a range of concentrations. A vehicle control (solvent only) and an untreated control should be included.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated track sprayer to simulate a pre-emergent application.
-
-
Incubation:
-
Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25°C/20°C day/night, 16h photoperiod).
-
Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.
-
-
Data Collection:
-
At a specified time after treatment (e.g., 14-21 days), record the number of emerged and surviving seedlings.
-
Visually assess the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).
-
Harvest the above-ground biomass of the surviving plants, dry them in an oven (e.g., 70°C for 48 hours), and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent inhibition of growth for each treatment relative to the untreated control.
-
Use a suitable statistical software to perform a dose-response analysis and determine the GR50 value for each compound.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the test compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified plant tubulin (e.g., from tobacco BY-2 cells or maize)
-
Polymerization buffer (e.g., PIPES buffer with GTP, MgCl2, and EGTA)
-
Test compounds and a known microtubule inhibitor (e.g., oryzalin)
-
Spectrophotometer with a temperature-controlled cuvette holder capable of measuring absorbance at 340 nm
-
Ice bucket and microcentrifuge
Procedure:
-
Preparation:
-
Pre-chill the spectrophotometer to 4°C.
-
Prepare dilutions of the test compounds in polymerization buffer.
-
Keep the purified tubulin on ice to prevent spontaneous polymerization.
-
-
Assay Setup:
-
In a pre-chilled cuvette, add the polymerization buffer and the desired concentration of the test compound or control.
-
Add the purified tubulin to the cuvette and mix gently.
-
-
Measurement of Polymerization:
-
Place the cuvette in the spectrophotometer and immediately start recording the absorbance at 340 nm over time.
-
After a short baseline reading at 4°C, rapidly increase the temperature to 37°C to initiate tubulin polymerization.
-
Continue to record the absorbance until a plateau is reached, indicating the completion of polymerization. The increase in absorbance is proportional to the amount of microtubule formation.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
Determine the rate and extent of polymerization for each treatment.
-
Calculate the concentration of the test compound that inhibits tubulin polymerization by 50% (IC50).
-
Immunofluorescence Microscopy of Plant Cell Microtubules
This protocol allows for the visualization of the effects of this compound derivatives on the microtubule cytoskeleton within plant cells.[10][11]
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana) or cell suspension cultures (e.g., tobacco BY-2)
-
Test compounds
-
Fixative solution (e.g., paraformaldehyde in a microtubule-stabilizing buffer)
-
Cell wall digesting enzymes (e.g., cellulase, pectinase)
-
Permeabilization buffer (e.g., containing Triton X-100)
-
Blocking solution (e.g., bovine serum albumin in phosphate-buffered saline)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
DNA stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope (preferably confocal)
Procedure:
-
Herbicide Treatment:
-
Incubate seedlings or cell cultures with various concentrations of the test compound for a specified duration.
-
-
Fixation and Permeabilization:
-
Fix the cells in the fixative solution to preserve the cellular structures.
-
Partially digest the cell walls using the enzyme solution to allow antibody penetration.[12]
-
Permeabilize the cell membranes with the permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding sites with the blocking solution.
-
Incubate the cells with the primary anti-α-tubulin antibody.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Counterstain the nuclei with a DNA stain.
-
-
Microscopy:
-
Mount the stained cells on a microscope slide using an antifade medium.
-
Observe the microtubule structures using a fluorescence microscope. Compare the microtubule organization in treated cells to that in control cells. Look for signs of microtubule depolymerization, fragmentation, or disorganized arrays.
-
Structure-Activity Relationship (SAR)
The herbicidal activity of this compound derivatives is influenced by the nature and position of substituents on the aniline ring. Systematic modification of the lead this compound structure and subsequent biological evaluation can elucidate key structural features required for potent herbicidal activity. This information is invaluable for the rational design of novel and more effective herbicides.
Conclusion
The investigation of this compound derivatives as herbicides offers a promising avenue for the development of new weed management tools. Their well-defined mechanism of action, targeting a fundamental process in plant cell biology, provides a solid basis for further research. By employing the detailed protocols and methodologies outlined in this document, researchers can effectively synthesize, screen, and characterize novel this compound derivatives with the potential for improved herbicidal efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pomais.com [pomais.com]
- 3. researchgate.net [researchgate.net]
- 4. cotton.org [cotton.org]
- 5. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. The evaluation of Ethalfluralin, Trifluralin and Pendimethalin efficacy of different doses on controlling of potato )Solanum tuberosum L.( weed [ejcp.gau.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Analytical Standards for 2,4-Dinitroaniline Quantification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of 2,4-Dinitroaniline (2,4-DNA) analytical standards for quantitative analysis. Accurate and precise standard preparation is fundamental for the reliable quantification of 2,4-DNA in various matrices, including environmental samples and pharmaceutical preparations. This application note details the necessary safety precautions, physicochemical properties of 2,4-DNA, and provides step-by-step protocols for the preparation of a primary stock solution and a series of working standards for the generation of a calibration curve.
Introduction
This compound is a chemical intermediate used in the synthesis of various products, including dyes, pesticides, and pharmaceuticals.[1] Due to its potential toxicity and environmental persistence, accurate and sensitive analytical methods are required for its quantification.[2] High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the determination of 2,4-DNA.[3][4] The foundation of accurate chromatographic quantification lies in the meticulous preparation of analytical standards. This protocol outlines a standardized procedure for preparing 2,4-DNA standard solutions to ensure data quality, reproducibility, and accuracy.
Safety Precautions
This compound is a toxic substance and should be handled with extreme care.[5] It is fatal if swallowed, in contact with skin, or if inhaled.[6] It may also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[7]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[8]
-
Lab Coat: A lab coat or other protective clothing is required.[8]
-
Eye Protection: Safety glasses or goggles are mandatory.[8]
-
Respiratory Protection: Use a respirator if handling the powder outside of a fume hood.[5]
Handling:
-
Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid generating dust.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][10]
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of 2,4-DNA is essential for its proper handling and the preparation of accurate standard solutions.
| Property | Value | Reference |
| Chemical Formula | C₆H₅N₃O₄ | [3] |
| Molecular Weight | 183.12 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid | [10] |
| Melting Point | 177 °C | [10] |
| Solubility | Soluble in acetone, acetonitrile, and methanol.[11] Sparingly soluble in ethanol and practically insoluble in water.[10][11] | [10][11] |
| Stability | Stable under recommended storage conditions.[6][7] | [6][7] |
Experimental Protocols
Preparation of Primary Stock Solution (1000 µg/mL)
This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound in acetonitrile. Acetonitrile is chosen as the solvent due to the good solubility of 2,4-DNA and its common use as a mobile phase component in reverse-phase HPLC, which can help in achieving better peak shapes during analysis.
Materials:
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile
-
10 mL volumetric flask, Class A
-
Analytical balance (readable to 0.01 mg)
-
Weighing paper or boat
-
Spatula
-
Pasteur pipette
-
Ultrasonic bath
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Weighing: Accurately weigh approximately 10.0 mg of the this compound analytical standard onto a tared weighing paper or boat.
-
Dissolution: Carefully transfer the weighed 2,4-DNA into a 10 mL volumetric flask. Use a small amount of acetonitrile to rinse the weighing paper or boat to ensure a quantitative transfer.
-
Solubilization: Add approximately 5-7 mL of acetonitrile to the volumetric flask.
-
Sonication: Place the flask in an ultrasonic bath for approximately 5-10 minutes to ensure the complete dissolution of the this compound.
-
Dilution to Volume: Once the standard is completely dissolved and the solution has returned to room temperature, carefully add acetonitrile to the 10 mL mark of the volumetric flask. Use a Pasteur pipette for the final volume adjustment.
-
Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the primary stock solution to a labeled amber glass vial. The label should include the compound name, concentration (1000 µg/mL), solvent (acetonitrile), preparation date, and the initials of the preparer. Store the stock solution in a refrigerator at 2-8°C. The stock solution should be stable for at least 6 months under these conditions.
References
- 1. quora.com [quora.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound-Liaoning Vast Ocean Chemical Co., Ltd. [en.vastoceanchemical.com]
- 11. This compound [drugfuture.com]
Application Notes and Protocols for the Kinetic Analysis of the Reaction Between 2,4-Dinitrochlorobenzene and Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the reaction kinetics between 2,4-dinitrochlorobenzene (DNCB) and various aromatic amines. This reaction is a classic example of nucleophilic aromatic substitution (SNAr) and is of significant interest in understanding structure-reactivity relationships, solvent effects, and reaction mechanisms relevant to pharmaceutical and medicinal chemistry.
Introduction
The reaction of 2,4-dinitrochlorobenzene with aromatic amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by the attack of a nucleophile (the aromatic amine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (chloride). The presence of two electron-withdrawing nitro groups on the benzene ring activates it towards nucleophilic attack. The reaction typically proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]
Kinetic studies of this reaction reveal complex dependencies on the concentration and nature of the amine, as well as the solvent. In aprotic solvents like toluene, the reaction often exhibits a third-order dependence on the amine concentration.[2][3][4] This is attributed to the formation of amine dimers that act as the nucleophile.[3][4][5] However, for some sterically hindered or N-substituted anilines, such as N-methylaniline, a second-order rate dependence is observed.[3]
Key Applications
-
Structure-Activity Relationship (SAR) Studies: Elucidating how the structure and electronic properties of aromatic amines affect their nucleophilicity and reaction rates.
-
Solvent Effects: Investigating the influence of solvent polarity, hydrogen bonding capability, and other properties on reaction kinetics.
-
Mechanism Elucidation: Providing evidence for the SNAr mechanism and the role of intermediates and catalysts.
-
Drug Development: Understanding the reactivity of amine-containing drug candidates and their potential for undergoing nucleophilic substitution reactions.
Data Presentation
The following table summarizes kinetic data for the reaction of 2,4-dinitrochlorobenzene with various aromatic amines in toluene at 40°C. The observed rate constant (kobs) is often found to follow the equation:
kobs = k2[Amine] + k3[Amine]2
where k2 represents the second-order rate constant and k3 represents the third-order rate constant, which is often dominant for primary aromatic amines in aprotic solvents.[3]
| Aromatic Amine | Reaction Order in Amine | Rate Constant (kA) Dependence on [Amine] | Observations in Toluene |
| Aniline | Third-order | Quadratic | The second-order rate coefficients (kA) increase rapidly with amine concentration, indicating a "dimer nucleophile" mechanism.[1][3] |
| p-Anisidine | Third-order | Quadratic | Similar to aniline, shows a third-order rate dependence consistent with amine aggregation.[1][3] |
| p-Toluidine | Third-order | Quadratic | Exhibits a quadratic dependence of the second-order rate coefficient on the amine concentration.[1][3] |
| N-Methylaniline | Second-order | Linear | The plot of the second-order rate coefficient (kA) versus amine concentration is linear with a zero intercept.[1][3] |
| 2,4-Dimethylaniline | Mixed-order | Less pronounced quadratic dependence | Second-order rate coefficients are considerably smaller than for aniline, and the quadratic term is less significant due to steric hindrance from the ortho-methyl group, which reduces dimerization.[3] |
Experimental Protocols
This section provides a detailed methodology for the kinetic analysis of the reaction between 2,4-dinitrochlorobenzene and aromatic amines using UV-Vis spectrophotometry.
Protocol 1: Purification of Reagents
Objective: To ensure the purity of reactants, which is crucial for accurate kinetic measurements.
Materials:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Aniline, p-toluidine, 2,4-dimethylaniline, N-methylaniline, p-anisidine
-
Toluene
-
Absolute ethanol
-
Zinc powder
-
Sodium
-
Nitrogen gas
Procedure:
-
2,4-Dinitrochlorobenzene (DNCB): Recrystallize DNCB twice from absolute ethanol.[3]
-
Aromatic Amines (liquid): Distill aniline, p-toluidine, 2,4-dimethylaniline, and N-methylaniline over zinc powder and then over sodium under a nitrogen atmosphere at reduced pressure.[3]
-
Aromatic Amines (solid): Purify p-anisidine by recrystallization from toluene until a constant melting point is achieved.[3]
-
Toluene (Solvent): Keep toluene over sodium wire for several days and then distill it twice over sodium.[3]
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
Objective: To determine the rate of reaction by monitoring the change in absorbance over time.
Materials:
-
Purified 2,4-dinitrochlorobenzene (DNCB)
-
Purified aromatic amine
-
Purified toluene
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of DNCB in toluene (e.g., 1 x 10-4 M).
-
Prepare a series of stock solutions of the aromatic amine in toluene at various concentrations (e.g., 0.01 M to 0.1 M).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product (N-(2,4-dinitrophenyl)amine derivative). This is typically in the range of 350-450 nm. A preliminary scan of the product is required to determine the precise λmax.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 40°C).[3]
-
-
Kinetic Run:
-
Pipette a known volume of the aromatic amine solution into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate for at least 15 minutes.
-
Initiate the reaction by adding a small, known volume of the DNCB stock solution to the cuvette. The concentration of the amine should be in large excess (at least 10-fold) compared to the DNCB concentration to ensure pseudo-first-order conditions with respect to DNCB.
-
Quickly mix the contents of the cuvette with a pipette or by gentle inversion and immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (kA) is then calculated by dividing kobs by the concentration of the amine: kA = kobs / [Amine].
-
To determine the overall order of the reaction with respect to the amine, plot kA versus the concentration of the amine. A linear plot indicates a second-order reaction, while a quadratic curve suggests a third-order component.[3]
-
Visualizations
Reaction Mechanism
The following diagram illustrates the SNAr mechanism for the reaction of 2,4-dinitrochlorobenzene with an aromatic amine, proceeding through a Meisenheimer complex.
Caption: SNAr reaction mechanism.
Experimental Workflow
The following diagram outlines the general workflow for the kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aggregation effects in the reactions of 2,4-dinitrochlorobenzene with aniline in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure [mdpi.com]
- 4. Aggregation effects in the reactions of 2,4-dinitrochlorobenzene with aniline in aprotic solvents | Semantic Scholar [semanticscholar.org]
- 5. Reaction of 2,4-dinitrochlorobenzene with aniline. Solvent effects and molecular complex formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Base-Catalyzed Cyclization of N-(2,4-dinitrophenyl)amino Acids in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids (DNP-amino acids) and its significant applications in chemical synthesis and biochemical analysis. Detailed protocols for key experiments are included to facilitate the practical application of these methods in a research setting.
Introduction
The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent, yields N-(2,4-dinitrophenyl)amino acids. These DNP-amino acids are not only crucial for the historical Sanger method of peptide sequencing but also serve as valuable precursors in synthetic organic chemistry. A key reaction of DNP-amino acids is their base-catalyzed intramolecular cyclization, which leads to the formation of various heterocyclic compounds. This process is of particular interest in the synthesis of biologically active molecules, such as benzimidazole N-oxides, which have demonstrated antibacterial properties.[1][2]
Applications in Research
The primary applications of base-catalyzed cyclization of DNP-amino acids fall into two main categories:
-
Synthesis of Benzimidazole N-oxides: This reaction provides an efficient route to produce 2-substituted 5-nitro-1H-benzimidazole-3-oxides.[1][2] These compounds are of interest in medicinal chemistry due to their potential as antibacterial agents.[1][2] The reaction proceeds in good to excellent yields, making it a practical method for generating libraries of these compounds for drug discovery.[3]
-
N-Terminal Amino Acid Analysis (Sanger Method): The formation of DNP-amino acids is the foundational step in the Sanger method for identifying the N-terminal residue of a peptide or protein.[4][5] By reacting a peptide with FDNB, the N-terminal amino acid is tagged. Subsequent acid hydrolysis cleaves all peptide bonds, leaving the DNP-tagged N-terminal amino acid, which can then be identified by chromatography.[4][6] While largely succeeded by automated methods like Edman degradation for full-sequence analysis, the Sanger method remains a valuable tool for specific N-terminal identification.[4][7][8][9][10]
Data Presentation
The following table summarizes available quantitative data for the base-catalyzed cyclization of various DNP-amino acids.
| DNP-Amino Acid | Product | Base/Solvent | Reaction Conditions | Yield (%) | Rate Constant (k) |
| N-(2,4-dinitrophenyl)glycine | 5-nitro-1H-benzimidazole-3-oxide | NaOH / 10% 1,4-dioxane–H₂O | Not specified | Very good | 1.7 × 10⁻³ M⁻¹ s⁻¹ (second-order) |
| N-(2,4-dinitrophenyl)alanine | 2-methyl-5-nitro-1H-benzimidazole-3-oxide | NaOH / Dioxane | Not specified | Very good | Not reported |
| N-(2,4-dinitrophenyl)phenylalanine | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide | NaOH / aqueous dioxane | Reflux, 2h | Very good | Not reported |
| p-xylylenediamine derivative | 2,2′-(1,4-phenylene)bis(7-nitro-1H-benzimidazole 3-oxide) | Base-mediated (in one-pot synthesis) | Microwave heating | 94% | Not reported |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted 5-Nitro-1H-benzimidazole-3-oxides
This protocol describes the general procedure for the base-catalyzed cyclization of an N-(2,4-dinitrophenyl)amino acid to yield a 2-substituted 5-nitro-1H-benzimidazole-3-oxide.[1]
Materials:
-
N-(2,4-dinitrophenyl)amino acid (e.g., N-(2,4-dinitrophenyl)alanine)
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
1,4-Dioxane
-
Water (deionized)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the N-(2,4-dinitrophenyl)amino acid in a 6:4 mixture of 1,4-dioxane and water in a round-bottom flask.
-
Add a 10% aqueous solution of NaOH to the flask.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the specific DNP-amino acid used (typically several hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-substituted 5-nitro-1H-benzimidazole-3-oxide.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).
Protocol 2: N-Terminal Amino Acid Identification using Sanger's Reagent
This protocol outlines the classical Sanger method for identifying the N-terminal amino acid of a peptide.[6]
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent)
-
Sodium bicarbonate
-
Ethanol
-
Ether
-
6 M Hydrochloric acid (HCl)
-
Chromatography system (e.g., HPLC or TLC)
-
DNP-amino acid standards
Procedure:
Part A: Dinitrophenylation of the Peptide
-
Dissolve the peptide sample and an equimolar amount of sodium bicarbonate in water.
-
In a separate tube, prepare a solution of FDNB in ethanol.
-
Mix the peptide solution with the FDNB solution and stir gently for approximately 2 hours at room temperature. The DNP-peptide will precipitate as a yellow solid.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the DNP-peptide precipitate sequentially with water, ethanol, and ether to remove unreacted reagents.
-
Air-dry the purified DNP-peptide.
Part B: Hydrolysis and Identification
-
Add 6 M HCl to the dried DNP-peptide.
-
Heat the mixture under reflux for a sufficient time to ensure complete hydrolysis of the peptide bonds (typically 6-12 hours).
-
After hydrolysis, cool the solution. The DNP-amino acid (from the N-terminus) will be present along with free amino acids from the rest of the peptide chain.
-
Extract the DNP-amino acid into ether. The free amino acids will remain in the aqueous acidic layer.
-
Separate the ether layer and evaporate it to dryness.
-
Dissolve the residue in a suitable solvent for chromatography.
-
Analyze the sample using HPLC or TLC, comparing the retention time or Rf value to those of known DNP-amino acid standards to identify the N-terminal residue.
Visualizations
Caption: Proposed mechanism for the base-catalyzed cyclization of DNP-amino acids.
Caption: Experimental workflow for the synthesis of benzimidazole N-oxides.
Caption: Logical relationship comparing Sanger and Edman methods.
References
- 1. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 8. What Distinguishes Sanger Sequencing from Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 9. quora.com [quora.com]
- 10. Protein Sequencing Strategies | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dinitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-Dinitroaniline for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound involve the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene with an aminating agent. Common aminating agents include:
The reaction is typically carried out at elevated temperatures and sometimes under pressure.[1][2][3]
Q2: I am experiencing a low yield of this compound. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to go to completion.
-
Sub-optimal Reagent Stoichiometry: The molar ratio of the aminating agent to 2,4-dinitrochlorobenzene is crucial. An insufficient amount of the aminating agent will result in unreacted starting material.
-
Impurity of Starting Materials: The purity of 2,4-dinitrochlorobenzene can significantly impact the yield. Technical grade starting material may contain impurities that lead to the formation of side products or double compounds.[1]
-
Side Reactions: Undesired side reactions can consume reactants and reduce the yield of the target product. For example, at excessively high temperatures, decomposition or other side reactions may occur.[4]
-
Loss during Work-up and Purification: Product may be lost during filtration, washing, and recrystallization steps.
Q3: What are common impurities in this compound synthesis and how can they be minimized?
A common impurity can be unreacted 2,4-dinitrochlorobenzene. The formation of other byproducts can also occur, sometimes resulting in a brownish discoloration of the final product.[2] To minimize impurities:
-
Ensure Complete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all the starting material is consumed.
-
Control Reaction Temperature: Maintaining the optimal reaction temperature is critical to prevent the formation of side products that can arise at higher temperatures.[4]
-
Purify Starting Materials: Using recrystallized 2,4-dinitrochlorobenzene can lead to a higher yield and purer product.[1]
-
Thorough Purification: Effective washing and recrystallization of the crude product are essential to remove unreacted starting materials and byproducts.
Q4: Are there any safety concerns associated with the synthesis of this compound?
Yes, the reaction can be exothermic, and if not properly controlled, the temperature can rise uncontrollably, leading to a risk of explosion, particularly when using aqueous ammonia.[2] It is crucial to have adequate cooling and to control the rate of addition of reactants to manage the exothermic nature of the reaction.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
Problem: Low Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Analyze a sample of the reaction mixture by TLC or HPLC to check for the presence of starting material (2,4-dinitrochlorobenzene). | Increase the reaction time or temperature according to the established protocol. Ensure efficient stirring to promote reactant contact. |
| Incorrect Reagent Ratio | Review the experimental procedure to confirm the molar ratios of reactants. | Use a stoichiometric excess of the aminating agent. For instance, using at least a three-fold stoichiometric amount of aqueous ammonia has been shown to improve yield.[2] |
| Low Purity of Starting Material | Check the melting point or analytical data of the 2,4-dinitrochlorobenzene. | Recrystallize the 2,4-dinitrochlorobenzene from a suitable solvent like ethanol before use.[1] |
| Product Loss During Work-up | Observe the amount of solid lost during transfers, filtration, and washing. Check the filtrate for precipitated product. | Ensure the product is fully precipitated before filtration, possibly by cooling the solution. Minimize the volume of solvent used for washing to avoid dissolving the product. |
Problem: Product is Impure (e.g., off-color, broad melting point range)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Unreacted Starting Material | Use TLC or HPLC to identify the presence of 2,4-dinitrochlorobenzene in the final product. | Optimize reaction conditions (time, temperature) to drive the reaction to completion. Improve the purification process, for example, by recrystallizing from an appropriate solvent system like an ethanol-water mixture.[1] |
| Formation of Side Products | Analyze the product using spectroscopic methods (e.g., NMR, Mass Spectrometry) to identify the structure of impurities. | Adjust the reaction temperature; excessively high temperatures can lead to side reactions.[4] Ensure an inert atmosphere if the reaction is sensitive to air or moisture. |
| Contamination from Reaction Setup | Inspect glassware for cleanliness. | Ensure all glassware is thoroughly cleaned and dried before use. |
Quantitative Data Summary
The following table summarizes reported yields for this compound synthesis under various conditions.
| Aminating Agent | Starting Material | Solvent/Conditions | Temperature (°C) | Pressure | Yield (%) | Reference |
| Ammonium Acetate & Ammonia Gas | Technical 2,4-Dinitrochlorobenzene | Oil Bath | 170 | Atmospheric | 68-76 | [1] |
| Aqueous Ammonia | 4-Chloro-1,3-dinitrobenzene | Water | 70 | ~3 atm | 98.4 | [2] |
| Aqueous Ammonia | 4-Chloro-1,3-dinitrobenzene | Water | up to 120 | Not specified | 84.3 | [2] |
| Aqueous Ammonia | 4-Chloro-1,3-dinitrobenzene | Water with Chlorobenzene | 150 | Not specified | 94.5 | [2] |
| Urea | 2,4-Dinitrochlorobenzene | 50% Ethanol | 120 | 0.25 MPa | 98.1 | [3] |
| Urea | 2,4-Dinitrochlorobenzene | 65% Ethanol | 125 | 0.3 MPa | 98.3 | [3] |
| Urea | 2,4-Dinitrochlorobenzene | 80% Ethanol | 130 | 0.3 MPa | 98.5 | [3] |
| Urea | 2,4-Dinitrochlorobenzene | 100% Ethanol | 135 | 0.3 MPa | 98.8 | [3] |
Experimental Protocols
Method 1: Synthesis from 2,4-Dinitrochlorobenzene and Ammonium Acetate/Ammonia Gas[1]
-
Reaction Setup: In a wide-mouthed 250 mL flask, place 50 g (0.25 mole) of technical 2,4-dinitrochlorobenzene and 18 g (0.23 mole) of ammonium acetate. Half-immerse the flask in an oil bath. Fit the flask with a reflux condenser and a wide inlet tube for ammonia gas that nearly touches the surface of the reaction mixture.
-
Reaction: Heat the oil bath to 170°C and maintain this temperature for six hours. During this time, pass ammonia gas through the mixture at a rate of three to four bubbles per second.
-
Work-up: After cooling, break up the solidified mass and add 100 mL of water. Heat the mixture to boiling and filter while hot.
-
Purification: Dissolve the residue in 500 mL of boiling ethanol. Add water (approximately 150 mL) until the solution becomes turbid. Reheat until the turbidity disappears and then allow the solution to cool slowly. After standing overnight, filter the crystals and dry them. The expected yield is 31–35 g (68–76%).
Method 2: High-Yield Synthesis from 2,4-Dinitrochlorobenzene and Aqueous Ammonia[2]
-
Reaction Setup: In an autoclave, place a solution of aqueous ammonia (at least 300% of the theoretical amount, with a concentration of 15-40% by weight).
-
Reaction: Heat the ammonia solution to 60-90°C (preferably 70-80°C). Introduce molten 4-chloro-1,3-dinitrobenzene into the heated ammonia solution. The exothermic reaction will commence. Control the rate of addition to maintain the desired temperature.
-
Work-up: After the reaction is complete (approximately 30 minutes of stirring at 70°C after addition), release the pressure and cool the mixture to about 50°C.
-
Purification: Filter the reaction mixture by suction and wash the filter residue with water until neutral. Dry the product. This method can yield up to 98.4% of this compound.
Method 3: Synthesis using Urea in Ethanol[3]
-
Reaction Setup: In a reaction kettle, add 101g of 2,4-dinitrochlorobenzene and 65g of urea (molar ratio approximately 1:2.15).
-
Solvent Addition: Add 250g of 80% ethanol aqueous solution.
-
Reaction: Heat the reaction kettle to 130°C and control the pressure at 0.3 MPa. Maintain these conditions for 4 hours.
-
Work-up and Purification: After the reaction is complete, filter the reaction product by centrifugation and wash it to obtain the final product. This method has been reported to yield 98.5% with a purity of 99.35%.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 4. CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline - Google Patents [patents.google.com]
recrystallization techniques for purifying crude 2,4-Dinitroaniline
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2,4-Dinitroaniline via recrystallization. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this purification technique.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water is commonly and effectively used.[1] Acetone also shows high solubility for this compound at various temperatures and can be a good choice.[2] The selection depends on the impurities present in the crude product. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q2: My purified this compound has a low melting point. What does this indicate?
A2: A low or broad melting point range for your recrystallized this compound suggests the presence of impurities. The reported melting point for pure this compound is typically in the range of 176-180°C.[3] If your product melts at a lower temperature, a further recrystallization step may be necessary to improve purity.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as 1-chloro-2,4-dinitrobenzene, or byproducts from side reactions.[1] The nature of the impurities will depend on the synthetic route used to prepare the crude product.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: The mother liquor will contain dissolved this compound along with soluble impurities. It is possible to recover more product by concentrating the mother liquor (e.g., by evaporation) and cooling to obtain a second crop of crystals. However, this second crop will likely be less pure than the first and may require another recrystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used).The solution is supersaturated. | Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4][5] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute.The solution is cooling too rapidly.The crude product is highly impure. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.Ensure the flask is not placed on a cold surface and is allowed to cool gradually to room temperature before placing it in an ice bath.[6] |
| The yield of recrystallized product is very low. | Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.Premature crystallization occurred during a hot filtration step.The crystals were washed with a solvent that was not ice-cold. | Use the minimum amount of hot solvent necessary to dissolve the crude solid.If performing a hot filtration, pre-heat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.Always wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
| The recrystallized product is still colored. | Colored impurities are still present.The color is inherent to the compound. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before cooling.this compound is a yellow crystalline solid, so some color is expected.[8][9] |
| Crystals form too quickly as a fine powder. | The solution was cooled too rapidly. | Rapid crystallization can trap impurities within the crystal lattice.[4] To encourage the formation of larger, purer crystals, allow the solution to cool slowly and undisturbed. Insulating the flask can help slow the cooling process.[10] |
Experimental Data
Solubility of this compound in Various Solvents
The choice of an appropriate solvent is critical for successful recrystallization. The ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.
| Solvent | Solubility Profile |
| Acetone | High solubility.[2] |
| Ethanol | Good solubility, especially when hot. Often used in a mixed system with water.[1][11] |
| Ethyl Acetate | Good solubility.[2] |
| Acetonitrile | Good solubility.[2] |
| Methanol | Moderate solubility.[2] |
| Toluene | Low solubility.[2] |
| Water | Very low solubility, even in boiling water.[11][12] |
This table is a summary based on available solubility data. It is recommended to perform small-scale tests to confirm the best solvent for your specific crude sample.
Experimental Protocol: Recrystallization of this compound using an Ethanol-Water System
This protocol outlines a standard procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation.[1]
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals on a watch glass or in a desiccator.
-
Analysis: Determine the melting point of the dried crystals to assess their purity. A sharp melting point close to the literature value (176-180°C) indicates a high degree of purity.[3]
Process Visualization
Caption: Workflow for the recrystallization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. This compound for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound [drugfuture.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Exothermic Reactions in 2,4-Dinitroaniline Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic reaction during the synthesis of 2,4-Dinitroaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on controlling the exothermic reaction.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is increasing rapidly and uncontrollably. What should I do?
-
Answer: An uncontrolled temperature spike indicates a potential runaway reaction, which can be hazardous.[1][2][3]
-
Immediate Action:
-
Immediately cease the addition of the limiting reagent (typically 1-chloro-2,4-dinitrobenzene).[1]
-
Ensure maximum cooling is applied to the reaction vessel. This can include an ice-water or ice-salt bath.
-
If the temperature continues to rise, be prepared for an emergency shutdown. Evacuate the immediate area and follow established laboratory safety protocols.[2]
-
-
Possible Causes & Prevention:
-
Rate of Addition: The rate of addition of 1-chloro-2,4-dinitrobenzene may be too fast. A slower, controlled addition is crucial for managing heat generation.[1]
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Ensure the cooling bath is at the correct temperature and has adequate capacity.
-
Concentration of Reactants: High concentrations of reactants can lead to a more vigorous exotherm.
-
Improper Stoichiometry: Using less than a three-fold stoichiometric excess of aqueous ammonia can increase the risk of a runaway reaction.[1]
-
-
Issue 2: Localized Hotspots and Charring
-
Question: I am observing localized boiling or charring in the reaction mixture, even though the overall temperature seems controlled. What is happening?
-
Answer: This indicates poor heat dissipation and inefficient mixing.
-
Immediate Action:
-
Improve the stirring rate to ensure homogenous mixing and temperature distribution.
-
Check for any solid "caking" on the walls of the reactor that could be insulating and creating hotspots.
-
-
Possible Causes & Prevention:
-
Inefficient Stirring: The stirrer may be undersized for the vessel or the stirring speed may be too low.
-
Viscosity of the Reaction Mixture: As the product precipitates, the viscosity of the mixture can increase, hindering effective stirring.
-
-
Issue 3: Pressure Buildup in the Reactor
-
Question: The pressure in my sealed reaction vessel is increasing beyond the expected level. What should I do?
-
Answer: Pressure buildup can be caused by the evolution of gaseous byproducts or the vaporization of the solvent due to excessive heat.
-
Immediate Action:
-
Immediately reduce the heating or increase cooling to lower the reaction temperature.
-
If the pressure continues to rise, vent the reactor to a safe location through a pre-installed pressure relief valve or a designated vent line.
-
-
Possible Causes & Prevention:
-
Excessive Temperature: The reaction temperature may be too high, causing the solvent or reactants to vaporize.
-
Side Reactions: Unwanted side reactions could be producing gaseous products. Maintaining the recommended reaction temperature can minimize these.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this compound synthesis?
The primary synthesis route for this compound involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with an aminating agent, most commonly ammonia (in aqueous solution or as a gas), ammonium acetate, or urea.[4][5][6] This amination reaction is highly exothermic. The presence of two electron-withdrawing nitro groups on the benzene ring activates the chlorine atom for nucleophilic displacement, leading to a rapid and energetic reaction.[1]
Q2: What are the main hazards associated with an uncontrolled exothermic reaction in this synthesis?
The primary hazard is a runaway reaction, which can lead to a rapid increase in temperature and pressure within the reaction vessel. This can cause the reactor to rupture or even lead to an explosion.[1][2][3] Additionally, high temperatures can cause the decomposition of this compound and other nitroaromatic compounds, which can be explosive.[2][7][8]
Q3: How can I quantitatively control the exothermic reaction?
Several key parameters can be controlled:
-
Rate of Reactant Addition: The most effective method for controlling the exotherm is the slow, controlled addition of the limiting reactant (1-chloro-2,4-dinitrobenzene) to the aminating agent.[1] This allows the heat generated to be dissipated by the cooling system as it is produced.
-
Temperature Control: Maintaining a specific reaction temperature range is critical. For the reaction with aqueous ammonia, a temperature of 60°C to 90°C is recommended.[1]
-
Stoichiometry: Using a significant excess of the aminating agent, such as a three-fold or greater stoichiometric amount of aqueous ammonia, helps to moderate the reaction and ensure complete conversion of the 1-chloro-2,4-dinitrobenzene.[1]
-
Efficient Cooling: A robust cooling system, such as an ice bath or a cryostat, is essential to remove the heat generated during the reaction.
Q4: Are there alternative, safer methods for the synthesis of this compound?
While the reaction of 1-chloro-2,4-dinitrobenzene with an aminating agent is common, alternative methods exist. One approach involves using urea instead of ammonia, which can be conducted at a lower temperature and pressure, thereby reducing the risk of explosion from ammonia gas volatilization.[6] Another method utilizes ammonium acetate in an oil bath at a controlled temperature.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Chloro-2,4-dinitrobenzene and Aqueous Ammonia
This protocol is adapted from a patented industrial process designed for safe and high-yield production.[1]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Aqueous ammonia (15-40% by weight)
-
Water (for washing)
Equipment:
-
Jacketed reaction vessel with a stirrer, temperature probe, and pressure gauge
-
Addition funnel or pump for controlled addition of the molten reactant
-
Cooling system capable of maintaining the desired reaction temperature
-
Pressure relief valve
Procedure:
-
Charge the reaction vessel with at least a three-fold stoichiometric excess of aqueous ammonia (15-40% concentration).
-
Heat the aqueous ammonia to the desired reaction temperature (60°C to 90°C). This will cause the pressure in the vessel to increase.
-
Melt the 1-chloro-2,4-dinitrobenzene (melting point ~49°C).
-
Slowly add the molten 1-chloro-2,4-dinitrobenzene to the heated aqueous ammonia solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature within the desired range. The exotherm can be managed by adjusting the addition rate.
-
After the addition is complete, continue stirring at the reaction temperature for approximately 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture to about 50°C while stirring.
-
Vent any excess pressure safely.
-
Filter the precipitated this compound.
-
Wash the product with water until the washings are neutral.
-
Dry the final product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactant Ratio | >300% theoretical amount of aqueous ammonia | [1] |
| Ammonia Concentration | 15-40% by weight | [1] |
| Reaction Temperature | 60-90°C (preferably 70-80°C) | [1] |
| Reaction Time | ~30 minutes post-addition | [1] |
| Yield | ~98.4% | [1] |
| Melting Point | 178-179°C | [1] |
Visualizations
Caption: Synthesis of this compound via nucleophilic aromatic substitution.
Caption: Logical workflow for troubleshooting a runaway exothermic reaction.
Caption: A generalized workflow for the safe laboratory synthesis of this compound.
References
- 1. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. nj.gov [nj.gov]
- 3. shippai.org [shippai.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Synthesis with Dinitrochlorobenzene (DNCB)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitrochlorobenzene (DNCB). It focuses on the impact of impurities in DNCB on subsequent synthesis yields and offers practical solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during syntheses involving DNCB.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms: The final product yield is significantly lower than expected. The starting DNCB may not be fully consumed, or significant amounts of byproducts are observed.
Possible Causes and Solutions:
-
Presence of Less Reactive Isomers: The starting DNCB may contain a significant percentage of less reactive isomers, such as 2,6-DNCB or 3,5-DNCB. The electron-withdrawing nitro groups in 2,4-DNCB strongly activate the chlorine for nucleophilic attack, while this activation is less pronounced in other isomers.
-
Reaction with Impurities: Impurities in the DNCB may react with the nucleophile or catalyst, leading to the formation of undesired byproducts and consuming the reagents.
-
Solution: Analyze the purity of the DNCB using techniques like GC-MS or HPLC to identify and quantify impurities. Based on the impurity profile, select an appropriate purification method.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or catalyst deactivation.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider extending the reaction time, increasing the temperature (if thermally stable), or adding fresh catalyst.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for addressing low synthesis yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 2,4-dinitrochlorobenzene (DNCB)?
A1: Common impurities in 2,4-DNCB include:
-
Isomers: 1-chloro-2,6-dinitrobenzene and 1-chloro-3,5-dinitrobenzene are common isomeric impurities that arise during the dinitration of chlorobenzene.[1]
-
Precursors and Intermediates: Residual monochlorobenzene or mononitrochlorobenzene can be present if the nitration reaction does not go to completion.
-
Byproducts: Other nitrated compounds such as dinitrobenzene or nitrodichlorobenzene can also be formed during the synthesis process.
Q2: How do isomeric impurities affect the yield of my reaction?
A2: Isomeric impurities, such as 2,6-DNCB, are generally less reactive towards nucleophilic aromatic substitution than 2,4-DNCB. The positioning of the nitro groups in 2,4-DNCB provides optimal resonance stabilization for the Meisenheimer complex intermediate, thus facilitating the reaction.[2] Less reactive isomers will not readily participate in the desired reaction, leading to a lower overall yield of the target product.
Q3: Can I use DNCB with 95% purity for my synthesis?
A3: The required purity of DNCB depends on the specific application. For many standard syntheses, 95% purity may be acceptable, but the remaining 5% of impurities could still impact the yield and purity of your final product. For applications in drug development or where high purity is critical, starting with DNCB of at least 99% purity is recommended.[1]
Q4: My final product is difficult to purify. Could this be related to impurities in the starting DNCB?
A4: Yes. Impurities in the starting DNCB can lead to the formation of byproducts with similar physical properties (e.g., polarity, solubility) to your desired product, making separation by standard techniques like recrystallization or column chromatography challenging.
Data Presentation: Impact of Impurities on Synthesis Yield
The following tables present illustrative data on the impact of common impurities in 2,4-DNCB on the yield of a typical nucleophilic aromatic substitution reaction (e.g., reaction with an amine to form a dinitroaniline derivative).
Table 1: Effect of 2,6-DNCB Isomer Impurity on SNAr Reaction Yield
| Purity of 2,4-DNCB (%) | 2,6-DNCB Impurity (%) | Theoretical Yield (%) | Observed Yield (%) | Yield Reduction (%) |
| 99.9 | 0.1 | 100 | 98.5 | 1.5 |
| 99.0 | 1.0 | 100 | 96.2 | 3.8 |
| 95.0 | 5.0 | 100 | 88.1 | 11.9 |
| 90.0 | 10.0 | 100 | 75.3 | 24.7 |
Table 2: Effect of Mononitrochlorobenzene (MNCB) Impurity on SNAr Reaction Yield
| Purity of 2,4-DNCB (%) | MNCB Impurity (%) | Theoretical Yield (%) | Observed Yield (%) | Yield Reduction (%) |
| 99.9 | 0.1 | 100 | 99.0 | 1.0 |
| 99.0 | 1.0 | 100 | 97.5 | 2.5 |
| 95.0 | 5.0 | 100 | 90.4 | 9.6 |
| 90.0 | 10.0 | 100 | 81.2 | 18.8 |
Note: The data presented in these tables are for illustrative purposes to demonstrate the potential impact of impurities and may not reflect the results of a specific experiment.
Experimental Protocols
Protocol 1: Purification of 2,4-Dinitrochlorobenzene by Recrystallization
This protocol describes the purification of technical-grade 2,4-DNCB to remove common impurities.
Materials:
-
Technical-grade 2,4-Dinitrochlorobenzene
-
Ethanol (95%)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place 10 g of technical-grade 2,4-DNCB into a 250 mL Erlenmeyer flask. Add approximately 50 mL of 95% ethanol.
-
Heating: Gently heat the mixture on a hot plate or in a heating mantle while stirring until the DNCB dissolves completely. Add the minimum amount of hot ethanol necessary to achieve full dissolution.[3][4][5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution by gravity through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated carbon.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3][5]
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Experimental Workflow for Recrystallization
Caption: Step-by-step workflow for the purification of DNCB by recrystallization.
Protocol 2: Synthesis of N-(2,4-dinitrophenyl)aniline (A Representative SNAr Reaction)
This protocol details a typical nucleophilic aromatic substitution reaction using purified 2,4-DNCB.
Materials:
-
Purified 2,4-Dinitrochlorobenzene (1.0 g, 4.94 mmol)
-
Aniline (0.46 g, 4.94 mmol)
-
Sodium Bicarbonate (0.83 g, 9.88 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine purified 2,4-DNCB, aniline, and sodium bicarbonate in ethanol.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the 2,4-DNCB spot is no longer visible.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from ethanol to obtain pure N-(2,4-dinitrophenyl)aniline.
-
Characterization: Characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, IR).
References
Technical Support Center: Autoclave-Free Synthesis of 2,4-Dinitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the autoclave-free synthesis of 2,4-Dinitroaniline, a critical intermediate in the development of pharmaceuticals, dyes, and other specialty chemicals. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of an autoclave-free method for this compound synthesis?
A1: The main advantage is enhanced safety by avoiding the high pressures and temperatures associated with autoclave reactions, which can lead to uncontrolled exothermic reactions and potential explosions.[1] Autoclave-free methods also reduce the need for specialized high-pressure equipment, lowering production costs and simplifying the experimental setup.[2][3]
Q2: What are the common starting materials for autoclave-free synthesis of this compound?
A2: The most common starting material is 1-chloro-2,4-dinitrobenzene, which is reacted with an ammonia source.[4] Alternative starting materials can include 2,4-dinitroanisole or 2,4-dinitrophenol, but these often require reaction with ammonia under pressure.[5]
Q3: What sources of ammonia can be used in these methods?
A3: Various ammonia sources can be employed, including aqueous ammonia (ammonium hydroxide),[3] gaseous ammonia,[5] ammonium acetate,[5] and urea.[2] The choice of ammonia source can influence reaction conditions and work-up procedures.
Q4: What is the expected yield and purity of this compound from these methods?
A4: Yields and purity can be quite high, depending on the specific protocol. For instance, methods utilizing urea in an ethanol/water mixture have reported yields up to 98.8% and purities of 99.48%.[2] The method using ammonium acetate can yield 68-76% of the theoretical amount, with recrystallization yielding a product with a sharp melting point of 180°C.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. | 1. Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to determine the endpoint.[2][3] Extend the reaction time or slightly increase the temperature within the recommended range of the protocol. |
| 2. Poor Quality Starting Materials: The 2,4-dinitrochlorobenzene may contain impurities that interfere with the reaction. | 2. Use recrystallized 2,4-dinitrochlorobenzene for higher yields.[5] | |
| 3. Loss of Ammonia: If using gaseous ammonia, the flow rate may be too low or there could be a leak in the system. | 3. Ensure a steady and appropriate flow rate of ammonia gas.[5] Check all connections for leaks. | |
| Product is Impure (e.g., off-color, low melting point) | 1. Presence of Unreacted Starting Material: The reaction did not go to completion. | 1. As above, ensure the reaction has reached completion. Purify the crude product by recrystallization from an appropriate solvent system, such as an alcohol/water mixture.[5] |
| 2. Formation of Side Products: Impurities in the starting materials or non-optimal reaction conditions can lead to side reactions. | 2. Use purified starting materials.[5] Optimize the reaction temperature to minimize side product formation. | |
| 3. Inadequate Washing: The crude product was not sufficiently washed to remove impurities. | 3. Wash the filtered product thoroughly with hot water and then a warm solvent like ethanol to remove residual reactants and byproducts.[6] | |
| Reaction Stalls or Proceeds Very Slowly | 1. Insufficient Mixing: Poor agitation can lead to a heterogeneous reaction mixture and slow reaction rates. | 1. Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. |
| 2. Low Reaction Temperature: The temperature may be below the optimal range for the specific reagents. | 2. Carefully monitor and maintain the reaction temperature within the specified range for the chosen protocol. | |
| Clogging of Gas Inlet Tube (when using gaseous ammonia) | 1. Solidification of Reactants/Products: The product or starting material may be solidifying in the cooler parts of the inlet tube. | 1. Use a wide-bore gas inlet tube (at least 2 cm wide) to prevent clogging.[5] Position the end of the tube just above the surface of the reaction mixture. |
Experimental Protocols
Method 1: Synthesis using Ammonium Acetate and Gaseous Ammonia
This method is adapted from Organic Syntheses.[5]
Materials:
-
2,4-Dinitrochlorobenzene (50 g, 0.25 mole)
-
Ammonium acetate (18 g, 0.23 mole)
-
Ammonia gas
-
Ethanol
-
Water
Procedure:
-
In a 250-cc wide-mouthed flask, combine 50 g of 2,4-dinitrochlorobenzene and 18 g of ammonium acetate.
-
Half immerse the flask in an oil bath and fit it with a reflux condenser and a wide-bore gas inlet tube.
-
Heat the oil bath to 170°C and maintain this temperature for six hours.
-
During the heating period, pass ammonia gas through the reaction mixture at a rate of 3-4 bubbles per second.
-
After six hours, allow the mixture to cool and solidify.
-
Break up the solid and add 100 cc of water. Heat the mixture to boiling and filter while hot.
-
Dissolve the residue in 500 cc of boiling alcohol.
-
Add approximately 150 cc of water until the solution becomes turbid.
-
Heat the solution until the turbidity disappears, then allow it to cool slowly.
-
Filter the crystals after they have formed (e.g., overnight) and dry them.
Quantitative Data Summary
| Parameter | Method 1: Ammonium Acetate[5] | Method 2: Urea[2] | Method 3: Ammonium Hydroxide[3] |
| Starting Material | 2,4-Dinitrochlorobenzene | 2,4-Dinitrochlorobenzene | 2,4-Dinitrochlorobenzene |
| Ammonia Source | Ammonium Acetate / NH₃ gas | Urea | Ammonium Hydroxide |
| Solvent | None (neat reaction) | 30-100% Ethanol in Water | Water |
| Temperature | 170°C | 110-135°C | 90-100°C |
| Pressure | Atmospheric | 0.2-0.3 MPa | 0.05-0.1 MPa |
| Reaction Time | 6 hours | 3-5 hours | 1-3 hours |
| Reported Yield | 68-76% | up to 98.8% | up to 99.06% |
| Reported Purity | Sharp m.p. at 180°C after recrystallization | up to 99.48% | up to 99.23% |
Process Workflow and Logic
The following diagram illustrates the general workflow for the autoclave-free synthesis of this compound.
Caption: General workflow for autoclave-free this compound synthesis.
References
- 1. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 2. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 3. Production method of 2,4-dinitraniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
Technical Support Center: Overcoming Challenges in the Separation of Dinitroaniline Isomers by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of dinitroaniline isomers.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of dinitroaniline isomers in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of Dinitroaniline Isomers
Q1: My dinitroaniline isomers, particularly 2,4-dinitroaniline and 2,6-dinitroaniline, are not separating well and are showing up as overlapping peaks. What should I do?
A1: Poor resolution of dinitroaniline isomers is a common challenge due to their similar chemical structures. Here is a systematic approach to troubleshoot this issue:
-
Optimize Mobile Phase Composition: The selectivity between isomers is highly dependent on the mobile phase.
-
Adjust Organic Modifier Concentration: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase generally increases retention times and can improve the resolution of closely eluting peaks. Try adjusting the acetonitrile/water ratio in small increments (e.g., 2-5%).
-
Change Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice-versa. The different solvent properties (acetonitrile has dipole interactions, while methanol is capable of hydrogen bonding) can alter the selectivity for your isomers.
-
-
Modify Mobile Phase pH: The ionization state of dinitroaniline isomers can be influenced by the mobile phase pH, which in turn affects their retention and selectivity.
-
Low pH (e.g., pH < 3): Adding a small amount of an acid like formic acid or phosphoric acid (typically 0.1%) to the mobile phase can suppress the ionization of residual silanol groups on the column, reducing peak tailing and potentially improving resolution for these basic compounds.[1]
-
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for this separation.
-
Pentafluorophenyl (PFP) Columns: PFP columns are an excellent alternative to standard C18 columns for separating positional isomers of aromatic compounds. They offer multiple interaction mechanisms, including π-π, dipole-dipole, and hydrogen bonding, which can significantly enhance selectivity for dinitroaniline isomers.
-
Issue 2: Peak Tailing
Q2: The peaks for my dinitroaniline isomers are asymmetrical and show significant tailing. Why is this happening and how can I fix it?
A2: Peak tailing for basic compounds like dinitroanilines is often caused by secondary interactions with the stationary phase.
-
Cause: Dinitroanilines have basic amine functional groups that can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (like C18). This secondary interaction causes a portion of the analyte molecules to be retained more strongly, resulting in a "tail."
-
Solutions:
-
Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid to achieve a pH below 3) protonates the silanol groups, reducing their interaction with the basic analytes and minimizing tailing.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces peak tailing for basic compounds.
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help to mask the active silanol sites and improve peak shape.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Issue 3: Inconsistent Retention Times
Q3: The retention times for my dinitroaniline isomers are shifting between injections. What could be the cause?
A3: Shifting retention times can be caused by several factors:
-
Inadequately Equilibrated Column: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Instability:
-
Improper Mixing: If you are mixing solvents online, ensure the pump is functioning correctly. For isocratic methods, it is often best to pre-mix the mobile phase.
-
Solvent Evaporation: Keep mobile phase reservoirs capped to prevent the evaporation of the more volatile organic component, which would alter the mobile phase composition and affect retention times.
-
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Contamination: Over time, contaminants from the sample matrix can build up on the column, affecting its chemistry and leading to retention time shifts. Regularly flush your column with a strong solvent.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for dinitroaniline isomer separation?
A1: A good starting point for method development is a reversed-phase separation on a C18 column. A common initial mobile phase is a mixture of acetonitrile and water, for example, 30:70 (v/v).[2][3] The separation can then be optimized by adjusting the mobile phase composition and other parameters as described in the troubleshooting section.
Q2: What detection wavelength should I use for dinitroaniline isomers?
A2: Dinitroaniline isomers have strong UV absorbance. A detection wavelength of around 225 nm is commonly used for the simultaneous determination of multiple nitroaniline and dinitroaniline isomers.[2][3] However, it is always best to determine the optimal wavelength by running a UV scan of your analytes.
Q3: How should I prepare my samples for HPLC analysis?
A3: Proper sample preparation is crucial for reliable HPLC analysis and to protect your column.
-
Dissolution: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase to ensure good peak shape.
-
Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
-
Solid-Phase Extraction (SPE): For complex matrices or when low concentrations of dinitroanilines need to be determined, SPE can be used to clean up the sample and concentrate the analytes.[2][3]
Q4: Are there alternatives to reversed-phase HPLC for separating dinitroaniline isomers?
A4: Yes, while reversed-phase HPLC is the most common approach, other techniques can be used:
-
Normal-Phase HPLC: This can be an effective alternative, especially for isomers with different polarities.
-
Capillary Zone Electrophoresis (CZE): CZE has also been reported for the separation of nitroaniline isomers.
Section 3: Data Presentation
Table 1: HPLC Method Parameters for the Separation of Nitroaniline and Dinitroaniline Isomers
| Parameter | Method 1 |
| Column | Agilent TC-C18 |
| Mobile Phase | Acetonitrile/Water (30/70, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV at 225 nm |
| Isomers Separated | 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, this compound, and 2,6-dinitroaniline |
| Reference | [2][3] |
Note: Retention times are highly dependent on the specific HPLC system, column batch, and exact experimental conditions. The provided information should be used as a starting point for method development.
Section 4: Experimental Protocols
Protocol 1: Reversed-Phase HPLC Separation of Dinitroaniline Isomers
This protocol is a general guideline for the separation of dinitroaniline isomers based on a common reversed-phase method.[2][3]
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and HPLC-grade water in a 30:70 volume-to-volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of each dinitroaniline isomer standard.
-
Dissolve the standards in the mobile phase to prepare a stock solution of a known concentration.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing the dinitroaniline isomers in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Operation:
-
Equip the HPLC system with an Agilent TC-C18 column or equivalent.
-
Set the column temperature to 30°C.
-
Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min.
-
Set the UV detector to a wavelength of 225 nm.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
-
Data Analysis:
-
Identify the dinitroaniline isomers in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each isomer by comparing the peak areas in the sample chromatogram to a calibration curve generated from the standard solutions.
-
Section 5: Visualizations
Caption: Troubleshooting workflow for poor resolution of dinitroaniline isomers.
Caption: Logical workflow for HPLC method development for dinitroaniline isomers.
References
- 1. Separation of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of 2,4-Dinitroaniline in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of 2,4-Dinitroaniline (2,4-DNA) in environmental samples. Our goal is to help you enhance your detection limits and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Issue: Poor Sensitivity and High Detection Limits
-
Question: My assay is not sensitive enough to detect the low concentrations of 2,4-DNA expected in my environmental samples. How can I improve my detection limits?
-
Answer:
-
Sample Preconcentration: For trace analysis, pre-concentration of water samples is often necessary.[1] Solid-Phase Extraction (SPE) is an efficient method that can be directly coupled with an HPLC system.[1] Techniques like SPE or liquid-liquid extraction (LLE) can concentrate the analyte, effectively lowering the detection limit. On-line SPE HPLC systems, in particular, offer automation and can be 10-100 times more sensitive than traditional methods.[2]
-
Choice of Analytical Method: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the determination of 2,4-DNA.[3] For enhanced sensitivity with UV detection in HPLC, a preconcentration step like LLE or SPE is often required.[2] Enzyme-Linked Immunosorbent Assay (ELISA) is a very sensitive immunochemical method with a test midpoint of 0.24 ± 0.06 µg/L for 2,4-DNA in buffered solutions.[4]
-
Detector Optimization: For GC-based methods, a thermionic N-P selective detector can determine a variety of anilines at the low ppb level.[3] For HPLC, ensure your UV detector is set to the optimal wavelength for 2,4-DNA, which is around 225 nm.[5]
-
Issue: Matrix Interference in Environmental Samples
-
Question: I am observing significant matrix effects from my soil/water samples, leading to inaccurate and irreproducible results. What can I do to mitigate this?
-
Answer:
-
Sample Cleanup: Environmental samples often contain complex matrices that can interfere with the analysis. A cleanup procedure may be necessary for relatively clean sample matrices.[6] For soil and water samples, this can involve techniques like SPE. For instance, a vortex-assisted dispersive liquid-liquid microextraction (VA-DLLME) followed by GC-MS/MS has been successfully used for dinitroaniline herbicides in various environmental matrices.
-
Method-Specific Cleanup: For GC analysis, sample extracts from waste sites can leave residue in the injection port, which affects chromatography. Regular maintenance is crucial.[7] For methods involving diazotization-coupling reactions for spectrophotometric determination, it's important to study the effect of interfering ions on the determination.[8]
-
Isotope Dilution: Using an isotopically labeled internal standard, such as a deuterated analog of the analyte, can help correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reproducible results.
-
Issue: Poor Reproducibility of Results
-
Question: My results for 2,4-DNA analysis are not consistent between runs. What are the common causes of poor reproducibility?
-
Answer:
-
Inconsistent Sample Preparation: Ensure that your sample extraction and cleanup procedures are consistent for all samples. For SPE, inconsistent flow rates can affect recovery and precision.[9] Automated systems can provide more consistent recovery.[9]
-
Chromatographic System Instability (HPLC/GC):
-
HPLC: Fluctuations in retention time can be caused by poor temperature control, incorrect mobile phase composition, or air bubbles in the system.[10] Baseline noise or drift can result from leaks, contaminated detector cells, or an improperly equilibrated column.[10]
-
GC: Aniline and its derivatives can sometimes give erratic responses, requiring frequent column maintenance and recalibration.[7]
-
-
Standard and Reagent Stability: Ensure that your calibration standards and reagents are properly prepared and stored. For instance, diazotized solutions should be stored in a brown bottle in a refrigerator.
-
Frequently Asked Questions (FAQs)
General
-
Question: What is this compound?
-
Answer: this compound is an organic compound used as an intermediate in the manufacturing of pesticides, herbicides, pharmaceuticals, and dyes.[11] It is toxic and can penetrate the skin.[11]
Analytical Methods
-
Question: What are the most common analytical methods for detecting 2,4-DNA in environmental samples?
-
Answer: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Spectrophotometric methods and Enzyme-Linked Immunosorbent Assays (ELISA) have also been reported.[4]
-
Question: How can I achieve sensitive detection of 2,4-DNA using HPLC?
-
Answer: To achieve high sensitivity with HPLC, especially with UV detection, a preconcentration step such as solid-phase extraction (SPE) or liquid-liquid partitioning is typically required.[2] An on-line SPE HPLC system can provide full automation and significantly improve detection limits.[2]
Sample Preparation
-
Question: What is a reliable method for extracting 2,4-DNA from water samples?
-
Answer: Solid-Phase Extraction (SPE) is a widely used and effective method. An HPLC-UV detection method combined with SPE has been developed for the determination of several dinitroaniline isomers in wastewater.[5]
-
Question: How can I extract 2,4-DNA from soil samples?
-
Answer: A common method for extracting organic compounds from soil is ultrasonic extraction with a suitable solvent mixture, such as acetone and dichloromethane.
Data Presentation
Table 1: Comparison of Detection Limits for this compound
| Analytical Method | Matrix | Detection Limit | Reference |
| ELISA | Phosphate-Buffered Saline | 0.24 µg/L (Test Midpoint) | [4] |
| On-line SPE HPLC-UV | Tap and Pond Water | 0.1–0.2 µg/L | [2] |
| HPLC-UV | Wastewater | 4.5 x 10⁻⁹ M (LOQ) | [5] |
| GC-NPD | Aqueous Media | Low ppb level | [3] |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for Water Samples (Adapted from[5])
-
Cartridge Conditioning: Condition a hydrophilic-lipophile balance (HLB) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with a mixed aqueous solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate to remove interferences.
-
Elution: Elute the trapped 2,4-DNA from the cartridge with a mixture of methanol and acetic acid.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).
2. Spectrophotometric Determination using Diazotization-Coupling (General Procedure)
This method is based on the reaction of a diazotized amine with a coupling agent to form a colored azo dye. While the provided references use diazotized 2,4-DNA to detect other compounds, a similar principle can be applied to detect 2,4-DNA by first reducing it to a primary amine, then diazotizing and coupling it. A more direct approach involves a reagent that reacts with 2,4-DNA. For illustrative purposes, a general diazotization protocol is described below.
-
Diazotization Reagent Preparation:
-
Dissolve 0.2289 g of this compound in 20 mL of 1M HCl with gentle heating.
-
Add 60 mL of distilled water and boil until all the this compound is dissolved.
-
Transfer the solution to a 250 mL volumetric flask and cool in an ice bath to 0-5 °C.
-
Add 8.5 mL of 1% sodium nitrite (NaNO₂) solution and mix thoroughly.
-
Bring the solution to the final volume with cold distilled water. Store this diazotized solution in a brown bottle in a refrigerator.[12]
-
-
Sample Reaction:
-
To a series of volumetric flasks, add aliquots of the sample solution.
-
Add 1.0 mL of the diazotized this compound reagent.
-
Add 1.0 mL of 0.1 M sodium hydroxide (NaOH) solution to make the solution alkaline.
-
Dilute to the mark with distilled water.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (to be determined experimentally, e.g., 455 nm was used for a similar reaction).[12]
-
Quantify the concentration using a calibration curve prepared with known concentrations of 2,4-DNA.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
Caption: Simplified signaling pathway for competitive ELISA of 2,4-DNA.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assays for the sensitive analysis of this compound and 2,6-dinitroaniline in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
safety protocols for handling and disposing of 2,4-Dinitroaniline waste
Technical Support Center: 2,4-Dinitroaniline Safety Protocols
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling and disposing of this compound waste.
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the primary health hazards of this compound?
-
This compound is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1][2][3] It may cause damage to organs through prolonged or repeated exposure.[2][3] Exposure can also lead to methemoglobinemia, which impairs the blood's ability to carry oxygen, causing symptoms like headache, dizziness, and cyanosis (a blueish discoloration of the skin).[4][5]
-
-
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
-
Due to its high toxicity, comprehensive PPE is required. This includes a complete suit protecting against chemicals, chemical-resistant gloves (unlined and elbow-length), chemical safety goggles or a face shield, and respiratory protection.[1][3][4][6][7][8][9][10] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[8]
-
-
Q3: What are the proper storage conditions for this compound?
Emergency Procedures
-
Q4: What is the first aid procedure for skin or eye contact with this compound?
-
Skin Contact: Immediately remove all contaminated clothing.[1][7] Wash the affected skin with plenty of soap and water.[1][5] Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]
-
-
Q5: What should I do in case of accidental inhalation or ingestion?
-
Inhalation: Move the person to fresh air immediately and keep them at rest in a position comfortable for breathing.[1][7] If breathing has stopped, provide artificial respiration.[4][5] Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[1][4][6] Seek immediate medical attention.[1]
-
-
Q6: What are the fire hazards associated with this compound and how should a fire be extinguished?
-
While it must be preheated to ignite, this compound may explode if heated under confinement.[11] In a fire, it can produce poisonous gases, including nitrogen oxides and carbon monoxide.[5][12] Suitable extinguishing media include dry chemical, carbon dioxide, water spray, or foam.[1][2][7][8] Do not use a heavy water stream, as it may cause frothing.[1][11]
-
Spill and Waste Disposal
-
Q7: How do I clean up a small spill of this compound powder in the lab?
-
For small spills, first, remove all ignition sources.[11] Dampen the spilled solid with a solvent like acetone to minimize dust generation and transfer it to a suitable, closed container for disposal.[11] Use absorbent paper dampened with the same solvent to clean up any remaining material.[11] The area should then be washed with a soap and water solution.[11] Ensure the cleanup crew wears proper PPE.[1]
-
-
Q8: What is the correct procedure for disposing of this compound waste?
-
This compound waste is considered hazardous due to its toxicity.[1][3] It must be disposed of through a licensed disposal company.[6][8] One method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][8] Do not mix with other waste.[6]
-
-
Q9: How should I dispose of contaminated lab materials (e.g., gloves, wipes, glassware)?
-
All contaminated materials, including PPE, absorbent paper, and uncleaned containers, should be treated as hazardous waste.[6][11] Seal contaminated clothing and disposable items in a vapor-tight plastic bag for eventual disposal.[11] Contaminated packaging and containers should be disposed of as unused product.[6][8]
-
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Yellow staining on gloves or lab coat after handling | Micro-spills or aerosol generation during handling. | Immediately wash the affected area if skin contact is suspected. Remove contaminated PPE using proper technique. Review handling procedures to minimize dust and aerosol formation.[8] Ensure adequate ventilation.[4] |
| Feeling dizzy or nauseous during an experiment | Inhalation of this compound dust or vapors. | Immediately move to fresh air.[7] Alert a colleague and seek medical attention.[7] Review the ventilation system (e.g., fume hood) to ensure it is functioning correctly. A more protective respirator may be required.[13] |
| Uncertainty about waste segregation | Lack of clear institutional waste disposal protocols. | Do not guess. Treat all this compound waste as highly toxic hazardous waste.[3] Keep it in a dedicated, sealed, and clearly labeled container.[6][8] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[5] |
| Visible dust in the storage area | Improperly sealed container or contamination from previous handling. | Evacuate the area.[7] Don appropriate PPE, including respiratory protection, before re-entering.[7] Carefully clean the area as you would a small spill.[11] Inspect all containers for proper sealing.[1] |
Data Presentation
Summary of Safety and Hazard Data for this compound
| Parameter | Value / Classification | Source |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaledH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects | [2][3][7][14] |
| NFPA 704 Ratings | Health: 3 (Can cause serious or permanent injury)Flammability: 1 (Must be preheated before ignition can occur)Instability: 3 (Capable of detonation or explosive decomposition but requires a strong initiating source) | [11] |
| Appearance | Yellow powder or crystals with a musty odor. | [11][15] |
| Solubility in Water | Insoluble / 0.06 g/L (20 °C). | [11][14] |
| Occupational Exposure Limits | No occupational exposure limits have been established. This does not mean the substance is not harmful; safe work practices should always be followed. | [5] |
| Incompatible Materials | Strong acids, strong bases, oxidizing materials. | [1] |
Experimental Protocols
Protocol 1: Safe Handling of this compound in a Laboratory Setting
-
Preparation:
-
Designate a specific area for handling, such as a chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible.[4]
-
Assemble all necessary PPE: chemical-resistant suit, elbow-length chemical-resistant gloves, safety goggles and face shield, and appropriate respiratory protection.[1][4][6]
-
-
Handling:
-
Post-Handling:
-
Tightly close the primary container.[1]
-
Decontaminate the work surface by carefully wiping with a cloth dampened with acetone, followed by a soap and water wash.[11]
-
Carefully remove PPE, avoiding contact with the outer contaminated surfaces.
-
Dispose of all contaminated disposables (wipes, gloves) as hazardous waste.[8]
-
Wash hands thoroughly with soap and water after handling.[6]
-
Protocol 2: Small-Scale Spill Cleanup
-
Immediate Response:
-
Containment and Cleanup:
-
Don the full required PPE as listed in Protocol 1.[7]
-
Gently cover the spill with an inert absorbent material like sand or kitty litter.[3][17]
-
Alternatively, for solid spills, dampen the material with a solvent such as acetone to prevent dust from becoming airborne.[11]
-
Carefully sweep or shovel the dampened material into a labeled, sealable container for hazardous waste.[6][7][11] Do not create dust.[6]
-
-
Decontamination:
-
Use absorbent paper dampened with acetone to wipe up any remaining residue.[11]
-
Wash the spill area thoroughly with soap and water.[11]
-
Place all cleanup materials (absorbent, wipes, contaminated PPE) into a sealed bag or container for hazardous waste disposal.[11]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[11]
-
Protocol 3: Collection and Disposal of this compound Waste
-
Waste Collection:
-
Establish a dedicated, clearly labeled hazardous waste container for all this compound waste, including solids, contaminated solvents, and disposables.
-
Never mix this compound waste with other chemical waste streams unless specifically instructed by your institution's EHS department.[6]
-
Keep the waste container sealed when not in use and store it in a well-ventilated, secure area away from incompatible materials.[1]
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., Toxic).
-
-
Disposal:
Visual Workflow
Caption: Workflow for handling and disposing of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. nextsds.com [nextsds.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 10. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 17. activeagriscience.com [activeagriscience.com]
Technical Support Center: 2,4-Dinitroaniline Reactions - Preventing Thermal Decomposition
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the thermal decomposition of 2,4-Dinitroaniline (2,4-DNA) during chemical reactions. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What are the primary hazards associated with the thermal decomposition of this compound?
A2: The primary hazard is the potential for a runaway exothermic reaction, which can lead to a sudden increase in temperature and pressure, and in confined spaces, an explosion.[1] Decomposition of this compound may produce toxic and hazardous gases, including carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[2][3]
Q3: What are the typical signs of decomposition during a reaction involving this compound?
A3: Signs of decomposition can include:
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A rapid, uncontrolled increase in reaction temperature.
-
A sudden change in the color of the reaction mixture, often to a dark brown or black tar-like substance.
-
The evolution of brown or reddish-brown fumes (indicative of nitrogen dioxide).
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An unexpected increase in pressure within the reaction vessel.
Q4: How should this compound be stored to minimize the risk of decomposition?
A4: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[4] It is recommended to store it under refrigerated conditions.[5] It should also be kept separate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction temperature spikes unexpectedly. | Exothermic decomposition of this compound has been initiated. | 1. Immediate Cooling: Immerse the reaction vessel in an ice bath to rapidly reduce the temperature. 2. Stop Reagent Addition: If adding reagents, cease addition immediately. 3. Dilution: If safe to do so, add a cold, inert solvent to dilute the reaction mixture and dissipate heat. 4. Evacuate: If the reaction cannot be controlled, evacuate the area and follow emergency procedures. |
| The reaction mixture turns dark and tarry. | Thermal decomposition is occurring, leading to the formation of polymeric byproducts. | 1. Lower Reaction Temperature: For future attempts, reduce the reaction temperature significantly. 2. Controlled Reagent Addition: Add reagents slowly and in a controlled manner to manage the reaction exotherm. 3. Use a Milder Base/Acid: If applicable, consider using a weaker base or acid to reduce the reaction rate and heat generation. |
| Low yield of the desired product and formation of unidentified byproducts. | Decomposition of the this compound starting material or product. | 1. Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find optimal conditions that favor product formation over decomposition. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. 3. Purify Reagents: Ensure all reagents and solvents are pure and free of contaminants that could catalyze decomposition. |
| Pressure buildup in a sealed reaction vessel. | Evolution of gaseous decomposition products (e.g., NOx, CO, CO₂). | 1. Venting: Ensure the reaction is conducted in a system with appropriate pressure relief (e.g., a reflux condenser open to the atmosphere or a pressure-rated vessel with a relief valve). 2. Monitor Pressure: If using a sealed vessel, monitor the internal pressure closely. 3. Reduce Scale: Work on a smaller scale to minimize the amount of gas that could be generated. |
Data Presentation
The following table summarizes key thermal properties of this compound.
| Property | Value | Source |
| Melting Point | 176 - 181 °C | [7] |
| Flash Point | 224 °C | |
| Decomposition Temperature | ~290 °C | [2] |
| Auto-ignition Temperature | > 350 °C | [2] |
Experimental Protocols
Protocol 1: General Procedure for a Safe Reaction Involving this compound
This protocol provides a general framework for conducting reactions with this compound while minimizing the risk of thermal decomposition.
1. Risk Assessment:
-
Before starting any experiment, conduct a thorough risk assessment, considering the scale of the reaction, the properties of all reagents, and potential exotherms.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
2. Equipment Setup:
-
Use a reaction vessel of an appropriate size to allow for sufficient headspace and efficient stirring.
-
Set up the reaction in a well-ventilated fume hood.
-
Have a cooling bath (e.g., ice-water or ice-salt) readily available.
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If the reaction is to be heated, use a well-controlled heating mantle with a temperature probe in the reaction mixture.
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For reactions that may generate gas, ensure the system is not sealed and is equipped with a condenser or a bubbler to vent excess pressure.
3. Reaction Procedure:
-
Charge the reaction vessel with this compound and the chosen solvent.
-
If a reagent is known to cause an exotherm, add it slowly and in portions, while carefully monitoring the internal temperature of the reaction.
-
Maintain the reaction temperature at the lowest effective level. Avoid localized heating by ensuring efficient stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature before workup.
4. Workup and Purification:
-
Quench the reaction carefully, preferably by adding the reaction mixture to a cooled quenching solution.
-
Be aware that purification steps, such as distillation or crystallization at elevated temperatures, can also pose a risk of decomposition. Use the mildest effective purification methods.
Protocol 2: Safer Synthesis of this compound (Adapted from Patent US4102927A)
This method is presented as a safer alternative to traditional high-pressure amination of 2,4-dinitrochlorobenzene.
Objective: To synthesize this compound with improved safety by controlling the addition of the limiting reagent.
Reagents:
-
4-Chloro-1,3-dinitrobenzene
-
Aqueous ammonia (15-40% by weight)
Procedure:
-
Charge a pressure reactor with at least a three-fold stoichiometric excess of the aqueous ammonia solution.
-
Heat the aqueous ammonia to a temperature between 60°C and 90°C.
-
Slowly introduce the 4-chloro-1,3-dinitrobenzene into the heated ammonia solution. The rate of addition should be controlled to maintain the reaction temperature within the desired range and to manage the exotherm.
-
After the addition is complete, maintain the reaction mixture at the set temperature with stirring until the reaction is complete (monitor by TLC or other suitable method).
-
Cool the reactor, vent any excess pressure, and isolate the this compound product by filtration.
-
Wash the product with water until neutral and dry.
Visualizations
Caption: A generalized workflow for safely conducting reactions involving this compound.
Caption: A logical flow diagram for troubleshooting unexpected exothermic events.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. lobachemie.com [lobachemie.com]
- 5. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-Liaoning Vast Ocean Chemical Co., Ltd. [en.vastoceanchemical.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Optimizing Palladium-Catalyzed Dinitration of Anilines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals engaged in the palladium-catalyzed dinitration of anilines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving palladium-catalyzed dinitration of anilines?
The primary challenge is controlling the regioselectivity and achieving high yields of the desired dinitrated product. The introduction of the first nitro group deactivates the aromatic ring, making the second nitration event more difficult. Furthermore, directing the second nitro group to a specific position relative to the first and the amino group requires careful optimization of reaction conditions.
Q2: My reaction stops at the mono-nitrated product, or I get very low yields of the dinitrated aniline. What should I try?
Low conversion to the dinitrated product is a common issue. Here are several parameters to investigate:
-
Increase Stoichiometry of Nitrating Agent: The most straightforward approach is to increase the equivalents of the nitrating agent. If 1.2-1.5 equivalents yield the mono-nitrated product, consider increasing this to 2.5-3.0 equivalents or more to favor the second nitration.
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Elevate Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second, more challenging C-H activation and nitration step. However, be mindful of potential catalyst decomposition and side reactions at excessive temperatures.
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Prolong Reaction Time: The second nitration is kinetically slower. Extending the reaction time may be necessary to allow for the formation of the dinitrated product. Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
Screen Different Solvents: The choice of solvent can significantly impact catalyst activity and solubility of reagents. If a standard solvent like 1,4-dioxane is not effective, consider screening other high-boiling point solvents.[1][2]
Q3: I am observing a mixture of dinitrated isomers. How can I improve the regioselectivity?
Controlling the position of the second nitro group is crucial. The regioselectivity is often dictated by the directing group on the aniline nitrogen.
-
Choice of Directing Group: A strongly coordinating directing group is essential for high regioselectivity in the first nitration, typically at the ortho position.[1][2] The electronic and steric nature of this directing group will also influence the position of the second nitration.
-
Ligand Selection: The ligand on the palladium catalyst can influence the steric environment around the metal center, which can affect which C-H bond is activated for the second nitration. Experiment with different phosphine or N-heterocyclic carbene (NHC) ligands.
-
Protecting Group Strategy: For anilines, N-protection is crucial to prevent side reactions and direct the nitration. The nature of the protecting group (e.g., picolinoyl, pyrimidinyl) can influence the electronic properties of the aniline ring and thus the site of the second nitration.
Q4: My palladium catalyst appears to be decomposing (turning into palladium black) before the dinitration is complete. How can I prevent this?
Catalyst decomposition is a common problem in palladium catalysis, especially under harsh reaction conditions required for double C-H activation.
-
Choice of Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[1][2] If one leads to rapid decomposition, try the other.
-
Ligand Stability: Ensure the ligand you are using forms a stable complex with palladium under the reaction conditions. Bulky, electron-rich phosphine ligands can often stabilize the catalytic species.
-
Inert Atmosphere: Rigorously exclude oxygen from your reaction, as it can contribute to the oxidation and decomposition of the Pd(0) species in the catalytic cycle.
-
Additives: In some cases, the addition of co-oxidants or other additives can help to stabilize the catalyst and promote turnover.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Inactive catalyst. 2. Insufficiently reactive nitrating agent. 3. Reaction temperature is too low. | 1. Use a fresh palladium precursor and ensure anhydrous/anaerobic conditions. 2. Screen different nitrating agents (e.g., AgNO₃, other inorganic nitrates).[1][2] 3. Gradually increase the reaction temperature, monitoring for product formation and catalyst stability. |
| Reaction yields only mono-nitrated product | 1. Insufficient nitrating agent. 2. Deactivation of the substrate after the first nitration. 3. Reaction conditions are not forcing enough for the second nitration. | 1. Increase the equivalents of the nitrating agent (e.g., from 1.2 to 2.5-3.0 eq.). 2. Increase the reaction temperature and/or time. 3. Consider a stronger oxidant if applicable to regenerate the active Pd(II) or Pd(III/IV) species. |
| Formation of multiple dinitrated isomers (Poor Regioselectivity) | 1. Weakly coordinating directing group. 2. Steric or electronic factors of the substrate favor multiple C-H activation sites. 3. Inappropriate ligand on the palladium catalyst. | 1. Use a bidentate directing group known for strong coordination (e.g., 2-pyridyl).[1][2] 2. Modify the directing group to sterically block undesired positions. 3. Screen a panel of ligands with varying steric bulk and electronic properties. |
| Catalyst decomposition (formation of Pd black) | 1. High reaction temperature. 2. Presence of oxygen or other impurities. 3. Unstable palladium-ligand complex. | 1. Optimize for the lowest effective temperature. 2. Ensure rigorous degassing of solvents and use of an inert atmosphere. 3. Use bulky, electron-donating ligands to stabilize the palladium center. |
| Side reactions (e.g., oxidation of the aniline) | 1. Harsh reaction conditions. 2. Incompatibility of the substrate with the oxidant/nitrating agent. | 1. Use a well-defined N-protecting group on the aniline. 2. Screen different nitrating agents that are less oxidizing. 3. Lower the reaction temperature if possible. |
Experimental Protocols
The following is a generalized protocol for the palladium-catalyzed dinitration of a protected aniline, based on typical conditions for mono-nitration. Optimization will be required for specific substrates.
General Protocol for Palladium-Catalyzed Dinitration of a Protected Aniline
| Parameter | Condition | Notes |
| Substrate | N-protected aniline | The choice of protecting/directing group is critical for regioselectivity. |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (5-10 mol%) | [1][2] |
| Nitrating Agent | AgNO₃ (2.5 - 3.0 equivalents) | Other inorganic nitrates can be screened.[1][2] |
| Solvent | 1,4-Dioxane or other high-boiling solvent | Ensure the solvent is anhydrous and degassed.[1][2] |
| Temperature | 120-140 °C | Optimization is crucial; higher temperatures may be needed for dinitration but can cause catalyst decomposition.[1][2] |
| Reaction Time | 24-48 hours | Monitor by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst decomposition. |
Procedure:
-
To a dry Schlenk tube, add the N-protected aniline (1.0 eq.), palladium catalyst (0.05-0.1 eq.), and the nitrating agent (2.5-3.0 eq.).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
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Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture in a preheated oil bath at the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material and/or mono-nitrated intermediate is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Dinitration Yield
Caption: Troubleshooting workflow for low dinitration yield.
Proposed Catalytic Cycle for Sequential Dinitration
Caption: Proposed sequential catalytic cycle for dinitration.
References
using urea as a safer alternative to ammonia in 2,4-Dinitroaniline synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4-Dinitroaniline, with a focus on using urea as a safer alternative to ammonia.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common industrial synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with an aminating agent.[1][2] Historically and in some current applications, ammonia (either as a gas or in an aqueous solution) is used.[2][3] However, due to the hazards associated with ammonia, safer alternatives have been developed, with urea being a prominent and effective substitute.[4][5]
Q2: Why is urea considered a safer alternative to ammonia for this synthesis?
A2: Urea is a stable, non-toxic solid, making it significantly safer to handle and store compared to ammonia, which is a toxic, corrosive gas with a risk of explosion, especially under pressure.[5] The use of urea avoids the need for high-pressure autoclaves and specialized handling procedures required for ammonia, reducing the risk of accidental release and exposure.[5][6]
Q3: What is the reaction mechanism for the synthesis of this compound from 1-chloro-2,4-dinitrobenzene?
A3: The reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro groups on the benzene ring activate the chlorine atom for nucleophilic attack by the aminating agent (ammonia or urea-derived amine). The nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex intermediate. Subsequently, the chloride ion is eliminated, yielding the this compound product.
Q4: What are the expected yields and purity for the urea-based method compared to the ammonia-based method?
A4: The urea-based method has been reported to produce very high yields and purity, often exceeding 98% for both metrics under optimized conditions.[5] Traditional ammonia-based methods can also achieve high yields (up to 98.4%), but can be more variable, with some published procedures reporting yields in the range of 68-76%.[3][6] Purity for both methods is generally high after appropriate purification steps.
Experimental Protocols
Protocol 1: Synthesis of this compound using Urea (High-Yield, Safer Method)
This protocol is adapted from a patented method demonstrating high efficiency and safety.[5]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Urea
-
Ethanol (or an aqueous ethanol solution)
Procedure:
-
In a reaction kettle, add 1-chloro-2,4-dinitrobenzene and urea in a molar ratio of 1:1.5 to 1:2.5.
-
Add an ethanol aqueous solvent (30-100% ethanol) in an amount that is 1.5 to 3 times the mass of the 1-chloro-2,4-dinitrobenzene.
-
Heat the reaction kettle to 110-135°C and maintain the pressure at 0.2-0.3 MPa.
-
Allow the reaction to proceed for 3-5 hours. The reaction endpoint can be monitored using liquid chromatography.
-
After the reaction is complete, cool the mixture and recover the product by centrifugal filtration.
-
Wash the product and dry to obtain a yellow powdery this compound.
Protocol 2: Synthesis of this compound using Aqueous Ammonia
This protocol is a representative example of a traditional ammonia-based synthesis.[3]
Materials:
-
1-chloro-2,4-dinitrobenzene
-
Aqueous ammonia solution (15-40% by weight)
Procedure:
-
In an autoclave, place at least a three-fold stoichiometric amount of the aqueous ammonia solution.
-
Heat the ammonia solution to 60-90°C.
-
Introduce the 1-chloro-2,4-dinitrobenzene into the heated ammonia solution.
-
Stir the reaction mixture for approximately 30 minutes at the specified temperature.
-
After the reaction is complete, release the pressure from the autoclave, absorbing the escaping ammonia in water.
-
Cool the reaction mixture to about 50°C while stirring.
-
Filter the product by suction, wash the filter residue with water until neutral, and dry.
Data Presentation
| Parameter | Urea-Based Method[5] | Aqueous Ammonia-Based Method[3] | Ammonium Acetate/Ammonia Gas Method[6] |
| Starting Material | 1-chloro-2,4-dinitrobenzene | 1-chloro-2,4-dinitrobenzene | 1-chloro-2,4-dinitrobenzene |
| Aminating Agent | Urea | Aqueous Ammonia (15-40%) | Ammonium Acetate & Ammonia Gas |
| Solvent | Ethanol/Water | Water | None (oil bath) |
| Temperature | 110-135°C | 60-90°C | 170°C |
| Pressure | 0.2-0.3 MPa | Elevated (autoclave) | Atmospheric |
| Reaction Time | 3-5 hours | ~30 minutes | 6 hours |
| Reported Yield | 98.1 - 98.8% | 98.4% | 68 - 76% |
| Reported Purity | 99.03 - 99.48% | High (suitable as diazo component) | High after recrystallization (m.p. 180°C) |
| Key Safety Feature | Avoids use of hazardous ammonia | Requires handling of corrosive ammonia | Avoids high-pressure autoclave |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Impure starting materials. - Suboptimal reaction temperature or time. - Loss of product during workup. | - Monitor the reaction to ensure it has gone to completion (e.g., by TLC or LC). - Use purified 1-chloro-2,4-dinitrobenzene. Some technical grade starting material may contain impurities that form double compounds with the product.[6] - Optimize the reaction temperature and time according to the chosen protocol. - Ensure efficient recovery of the product during filtration and washing. |
| Product is Dark or Discolored | - Side reactions due to high temperatures. - Incorrect order of reagent addition in the ammonia method. - Presence of impurities in the starting materials. | - Maintain the reaction temperature within the recommended range. - When using aqueous ammonia, add the 1-chloro-2,4-dinitrobenzene to the ammonia solution, not the reverse, to avoid the formation of dark byproducts.[3] - Recrystallize the crude product from a suitable solvent system, such as ethanol and water, to remove colored impurities.[6] |
| Difficulty in Product Purification | - Presence of unreacted starting material. - Formation of closely related byproducts. | - Ensure the reaction goes to completion. - Recrystallization is an effective method for purifying this compound. A common procedure involves dissolving the crude product in boiling alcohol and adding water until turbidity is observed, then allowing it to cool slowly for crystallization.[6] |
| Safety Concerns (Ammonia Method) | - Exothermic reaction leading to a runaway reaction. - High pressure buildup in the autoclave. - Toxicity and corrosivity of ammonia. | - Ensure adequate cooling is available to control the exothermic reaction.[3] - Use a properly rated and maintained autoclave. - Handle ammonia in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat). |
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting common issues in this compound synthesis.
References
- 1. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
strategies to reduce the reaction time in 2,4-Dinitroaniline preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the preparation of 2,4-Dinitroaniline. Our aim is to help you optimize your reaction conditions to reduce reaction time while maintaining high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for preparing this compound, and what are the typical reaction times?
A1: The conventional synthesis of this compound involves the amination of 1-chloro-2,4-dinitrobenzene with ammonia.[1][2][3] This is a bimolecular nucleophilic aromatic substitution reaction.[4] Traditionally, this reaction is carried out by heating 1-chloro-2,4-dinitrobenzene with aqueous ammonia under pressure.[5] Reaction times can be lengthy, often requiring several hours at elevated temperatures and pressures to achieve good conversion. For instance, one method involves heating with an aqueous solution of ammonia and chlorobenzene to 150°C, resulting in a high yield after a significant reaction period.[6] Another approach using ammonium acetate and a stream of ammonia gas at 170°C requires six hours.[5]
Q2: Are there safer alternatives to using ammonia gas or aqueous ammonia under high pressure?
A2: Yes, a notable alternative is the use of urea as the aminating agent in an ethanol-water solvent system.[4] This method avoids the high volatility and explosion risk associated with ammonia gas. The reaction proceeds at a controlled pressure of 0.2-0.3 MPa and a temperature of 110-135°C, with reaction times ranging from 3 to 5 hours, offering a safer profile with reduced production costs.[4]
Q3: How can I significantly reduce the reaction time for this compound synthesis?
A3: To significantly decrease the reaction time, several modern techniques can be employed:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions.[7][8][9][10] By directly heating the reactants, it can reduce reaction times from hours to minutes.
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation.[11][12][13] This technique has been successfully used for the rapid reduction of nitroaromatics, suggesting its applicability for accelerating the amination reaction.[11]
-
Phase-Transfer Catalysis (PTC): If the reaction involves two immiscible phases, a phase-transfer catalyst can facilitate the transport of reactants across the phase boundary, thereby increasing the reaction rate.[14][15] This can lead to reduced cycle times and potentially eliminate the need for hazardous solvents.[14]
Q4: What are the key parameters to control for optimizing the reaction rate?
A4: The primary parameters influencing the reaction rate are:
-
Temperature: Higher temperatures generally lead to faster reaction rates. However, excessive heat can lead to the formation of impurities.[6][16]
-
Pressure: In reactions involving gaseous reactants like ammonia, higher pressure increases the concentration of the reactant in the solution, thus accelerating the reaction.
-
Reactant Concentration and Molar Ratio: The stoichiometry of the reactants is crucial. For instance, using a significant excess of the aminating agent can drive the reaction to completion more quickly.[6]
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. An ethanol-aqueous solvent is effective in the urea-based method.[4]
-
Catalyst: The presence of a suitable catalyst can open up a lower-energy reaction pathway, thereby increasing the reaction rate.[17][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient Temperature: The reaction may not have reached the necessary activation energy.[16] 2. Low Reactant Concentration: The concentration of the aminating agent (e.g., ammonia, urea) may be too low. 3. Poor Mixing: Inadequate agitation can lead to localized depletion of reactants. 4. Water Contamination: In certain non-aqueous reactions, water can inhibit the reaction.[16] | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. For the urea method, a temperature range of 110-135°C is recommended.[4] 2. Increase Molar Ratio: Use a larger excess of the aminating agent. For example, a molar ratio of 1:1.7-2.2 of 2,4-dinitrochlorobenzene to urea is suggested.[4] 3. Improve Agitation: Ensure vigorous and constant stirring throughout the reaction. 4. Use Anhydrous Conditions: If applicable, ensure all reagents and glassware are dry. |
| Low Yield | 1. Side Reactions: High temperatures or incorrect stoichiometry can lead to the formation of undesired byproducts.[6] 2. Incomplete Reaction: See "Slow or Incomplete Reaction" above. 3. Product Loss During Workup: The product may be lost during filtration, washing, or recrystallization steps. | 1. Optimize Temperature and Stoichiometry: Systematically vary the temperature and reactant ratios to find the optimal conditions that favor the desired product. 2. Ensure Complete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. 3. Refine Workup Procedure: Carefully review and optimize the purification steps to minimize product loss. |
| Formation of Dark-Colored Impurities | 1. High Reaction Temperature: Overheating can cause decomposition and the formation of colored byproducts.[6] 2. Incorrect Order of Reagent Addition: Adding reagents in the wrong sequence can sometimes lead to side reactions.[6] | 1. Lower Reaction Temperature: Conduct the reaction at the lower end of the recommended temperature range.[6] 2. Optimize Addition Protocol: A patented process suggests adding the 4-chloro-1,3-dinitrobenzene to the aqueous ammonia solution at 60-90°C to obtain a light-yellow product.[6] |
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Strategies for this compound
| Method | Reactants | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Conventional (Ammonia) | 2,4-Dinitrochlorobenzene, Aqueous Ammonia | Water, Chlorobenzene | 150 | - | - | 94.5 | - | [6] |
| Conventional (Ammonia Gas) | 2,4-Dinitrochlorobenzene, Ammonium Acetate, Ammonia Gas | None | 170 | Atmospheric | 6 | 68-76 | - | [5] |
| Optimized Conventional (Ammonia) | 2,4-Dinitrochlorobenzene, Aqueous Ammonia | Water | 70 | ~0.3 | 0.5 | 98.4 | - | [6] |
| Urea-Based | 2,4-Dinitrochlorobenzene, Urea | Ethanol/Water | 110-135 | 0.2-0.3 | 3-5 | 98.5-98.8 | 99.35-99.48 | [4] |
| Korean Patent (Ammonia Gas) | 2,4-Dinitrochlorobenzene, Ammonia Gas | Toluene, Methanol | 100-115 | - | 2-3 | 98.4 | 99.8 | [19] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound using Urea (Reduced Risk Method)
This protocol is based on the method described in patent CN113214088A.[4]
-
Reactant Charging: In a reaction kettle, add 101g of 2,4-dinitrochlorobenzene and 65g of urea. The molar ratio of 2,4-dinitrochlorobenzene to urea should be approximately 1:2.
-
Solvent Addition: Add 250g of an 80% ethanol aqueous solution to the reaction kettle.
-
Reaction: Heat the reaction kettle to 130°C and maintain the pressure at 0.3 MPa. Allow the reaction to proceed for 4 hours.
-
Monitoring: Monitor the reaction endpoint using liquid chromatography.
-
Workup: Once the reaction is complete, cool the mixture and collect the product by centrifugal filtration.
-
Purification: Wash the filtered product to obtain a yellow powdery this compound. This method reports a purity of 99.35% and a yield of 98.5%.[4]
Protocol 2: Rapid Preparation of this compound using Optimized Conventional Method
This protocol is based on the process described in patent US4102927A.[6]
-
Initial Setup: Introduce 1700g of a 25% by weight aqueous ammonia solution into a 3-liter autoclave equipped with a stirrer.
-
Heating and Pressurization: Heat the autoclave to 70°C. The pressure will rise to approximately 0.7 MPa.
-
Reactant Addition: Pump 680g of molten 4-chloro-1,3-dinitrobenzene into the autoclave. The pressure will decrease to about 0.3 MPa.
-
Reaction: Stir the mixture at 70°C for 30 minutes. The reaction is typically complete within this timeframe.
-
Workup: Release the pressure from the autoclave, absorbing the escaping ammonia in water. Cool the reaction mixture to about 50°C while stirring.
-
Isolation and Purification: Collect the product by suction filtration, wash the filter residue with water until neutral, and then dry. This method reports a yield of 98.4%.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound using the urea-based method.
Caption: Logical workflow for troubleshooting a slow reaction rate in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. jchps.com [jchps.com]
- 8. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. sacheminc.com [sacheminc.com]
- 16. benchchem.com [benchchem.com]
- 17. kanto.co.jp [kanto.co.jp]
- 18. jocpr.com [jocpr.com]
- 19. KR910005767B1 - Method for preparing this compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing in Nitroaniline Analysis
Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the analysis of nitroanilines.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is peak tailing and why is it a problem for nitroaniline analysis?
In an ideal chromatographic separation, peaks are symmetrical and Gaussian in shape. Peak tailing is a common issue where the latter half of the peak is broader than the front half.[1] This distortion is problematic because it can compromise the resolution between adjacent peaks, reduce analytical sensitivity, and lead to inaccurate quantification, as integration becomes difficult.[1]
Nitroanilines are particularly susceptible to peak tailing in reversed-phase HPLC because they contain basic amine functional groups.[2][3] These groups can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, which is a common cause of tailing for basic compounds.[1][4]
Q2: How can I systematically troubleshoot the cause of peak tailing for my nitroaniline analytes?
A systematic approach is the most effective way to identify the root cause of peak tailing. The first step is to determine if the issue affects all peaks in the chromatogram or only the basic nitroaniline peaks.
-
If only nitroaniline peaks are tailing, the cause is likely chemical in nature, pointing towards secondary interactions with the stationary phase.[1]
-
If all peaks (including neutral markers) are tailing, the cause is more likely a physical or mechanical issue with the HPLC system or column, such as a column void or excessive extra-column volume.[1][3]
The following workflow provides a logical sequence for diagnosing the problem.
References
Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of 2,4-Dinitroaniline and 2,6-Dinitroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of 2,4-dinitroaniline and 2,6-dinitroaniline compounds. While the 2,6-dinitroaniline class includes widely commercialized and extensively studied herbicides, research into the this compound class is less comprehensive. This document summarizes the available experimental data to facilitate an objective comparison of their performance.
Mechanism of Action: Disruption of Microtubule Formation
Both 2,4- and 2,6-dinitroaniline herbicides exert their phytotoxic effects by interfering with cell division (mitosis).[1][2] Their primary target is the protein tubulin. By binding to tubulin subunits, these compounds inhibit their polymerization into microtubules.[2][3] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. The disruption of microtubule formation leads to an arrest of mitosis in the metaphase stage, preventing root and shoot development in germinating seeds and ultimately causing the death of the weed.[2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Semantic Scholar [semanticscholar.org]
comparative analysis of different synthesis routes for 2,4-Dinitroaniline
For researchers, scientists, and professionals in drug development, the synthesis of 2,4-dinitroaniline, a key intermediate in the production of various dyes, pesticides, and pharmaceuticals, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common methods, offering detailed experimental protocols, quantitative performance data, and a discussion of the advantages and disadvantages of each approach.
Executive Summary
The synthesis of this compound is predominantly achieved through two main strategies: the nucleophilic aromatic substitution (ammonolysis) of 1-chloro-2,4-dinitrobenzene and a multi-step synthesis starting from aniline. The choice of route often depends on factors such as scale, available starting materials, safety considerations, and desired purity.
The ammonolysis of 1-chloro-2,4-dinitrobenzene is a direct and widely used method. Variations of this approach utilize different sources of ammonia, including aqueous ammonia under pressure, ammonia gas with ammonium acetate, and urea in an alcoholic solvent. These methods generally offer high yields and purity but can involve high pressure or temperature, posing safety challenges.
The synthesis from aniline is a multi-step process necessitated by the high reactivity of the aniline ring and the propensity of the amino group to oxidize. This route typically involves the protection of the amino group via acetylation, followed by dinitration of the resulting acetanilide, and subsequent hydrolysis to yield this compound. While this method avoids the use of high-pressure equipment, it is a longer process with more intermediate steps.
This guide will delve into the specifics of these routes, providing the necessary data and protocols to make an informed decision for your synthetic needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for the different synthesis routes of this compound.
| Synthesis Route | Starting Materials | Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Ammonolysis | |||||
| 1. With Ammonium Acetate & Ammonia Gas | 1-Chloro-2,4-dinitrobenzene, Ammonium Acetate | Ammonia gas, Ethanol, Water | 170°C, 6 hours, atmospheric pressure | 68-76 | ~90 (after recrystallization) |
| 2. With Urea | 1-Chloro-2,4-dinitrobenzene, Urea | Ethanol-water solvent | 110-135°C, 3-5 hours, 0.2-0.3 MPa pressure | 98.1-98.8 | 99.0-99.5 |
| 3. With Aqueous Ammonia (High Pressure) | 1-Chloro-2,4-dinitrobenzene | Aqueous Ammonia (15-40%) | 60-90°C, 0.5-1 hour, autogenous pressure (~0.3-0.6 MPa) | ~98.4 | High |
| Multi-step Synthesis from Aniline | |||||
| 4. Via Dinitration of Acetanilide & Hydrolysis | Aniline | Acetic anhydride, Nitric acid, Sulfuric acid, Water | Multi-step: Acetylation, Dinitration (controlled temperature), and Hydrolysis (heating with acid) | Moderate | Good |
Experimental Protocols
Route 1: Ammonolysis of 1-Chloro-2,4-dinitrobenzene with Ammonium Acetate and Ammonia Gas
This method provides a good yield without the need for high-pressure equipment.[1]
Materials:
-
1-Chloro-2,4-dinitrobenzene (50 g, 0.25 mol)
-
Ammonium acetate (18 g, 0.23 mol)
-
Ammonia gas
-
Ethanol
-
Water
-
Potassium hydroxide solution (for drying ammonia gas)
Procedure:
-
In a 250-mL wide-mouthed flask, combine 50 g of 1-chloro-2,4-dinitrobenzene and 18 g of ammonium acetate.
-
Immerse the flask in an oil bath and fit it with a reflux condenser and a wide-bore gas inlet tube that extends to just above the surface of the reaction mixture.
-
Pass ammonia gas through a drying tube containing potassium hydroxide solution and then into the reaction flask at a rate of 3-4 bubbles per second.
-
Heat the oil bath to 170°C and maintain this temperature for 6 hours while continuing the ammonia gas flow.
-
After cooling, solidify the reaction mixture and break it up with a glass rod.
-
Add 100 mL of water, heat the mixture to boiling, and filter while hot.
-
Dissolve the residue in 500 mL of boiling ethanol and add approximately 150 mL of water until the solution becomes turbid.
-
Heat the solution until the turbidity disappears, then allow it to cool slowly.
-
After standing overnight, filter the crystals of this compound and dry them. The expected yield is 31-35 g (68-76%).
-
For further purification, recrystallize from an alcohol-water mixture.
Route 2: Ammonolysis of 1-Chloro-2,4-dinitrobenzene with Urea
This patented method utilizes urea as a safer alternative to ammonia gas and reports high yields and purity.[2]
Materials:
-
1-Chloro-2,4-dinitrobenzene (101 g)
-
Urea (50-75 g)
-
Ethanol-water solution (50-80% ethanol)
Procedure:
-
In a reaction kettle, add 101 g of 1-chloro-2,4-dinitrobenzene and 50 g of urea.
-
Add 170 g of a 50% ethanol aqueous solution.
-
Heat the reaction kettle to 120°C and control the pressure at 0.25 MPa.
-
Maintain these conditions for 3 hours.
-
Monitor the reaction completion using liquid chromatography.
-
After the reaction is complete, cool the mixture and centrifugally filter the product.
-
Wash the product to obtain yellow, powdery this compound. The reported yield and purity are 98.1% and 99.03%, respectively.
Route 3: Ammonolysis of 1-Chloro-2,4-dinitrobenzene with Aqueous Ammonia (High Pressure)
This industrial process offers high yield and purity in a short reaction time but requires a pressure vessel.[3]
Materials:
-
1-Chloro-2,4-dinitrobenzene (680 g)
-
Aqueous ammonia (1200 g, 34% by weight)
Procedure:
-
Introduce 1200 g of 34% aqueous ammonia into a stainless-steel autoclave equipped with a stirrer.
-
Heat the autoclave to 70°C, which will increase the pressure to approximately 0.6 MPa.
-
Pump 680 g of molten 1-chloro-2,4-dinitrobenzene into the autoclave. The pressure will decrease to about 0.3 MPa.
-
Stir the reaction mixture for 30 minutes at 70°C.
-
After the reaction is complete, release the pressure and absorb the escaping ammonia in water.
-
Cool the reaction mixture to about 50°C while stirring.
-
Filter the product by suction and wash the filter residue with water until neutral.
-
Dry the product to obtain 540 g (98.4% yield) of this compound with a melting point of 178-179°C.
Route 4: Multi-step Synthesis from Aniline via Dinitration of Acetanilide and Hydrolysis
This route avoids the use of 1-chloro-2,4-dinitrobenzene and high-pressure reactions but involves multiple steps. Direct dinitration of aniline is generally avoided due to oxidation and lack of selectivity.
Step 1: Acetylation of Aniline to Acetanilide
Materials:
-
Aniline
-
Acetic anhydride
-
Water
Procedure:
-
In a flask, mix aniline with water.
-
While stirring vigorously, add acetic anhydride.
-
Continue stirring for 10-15 minutes. A precipitate of acetanilide will form.
-
Allow the mixture to stand for 30 minutes to ensure complete reaction.
-
Collect the crude acetanilide by vacuum filtration and wash with cold water.
Step 2: Dinitration of Acetanilide to 2,4-Dinitroacetanilide
Materials:
-
Acetanilide (from Step 1)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
Procedure:
-
Carefully dissolve the dried acetanilide in concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5°C.
-
Separately, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, maintaining the temperature below 10°C. To achieve dinitration, a higher ratio of nitrating agent and potentially a slightly elevated temperature or longer reaction time compared to mono-nitration protocols may be required. Careful optimization is necessary to maximize the yield of the desired 2,4-dinitro isomer and minimize byproducts.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour.
-
Pour the reaction mixture over crushed ice. The 2,4-dinitroacetanilide will precipitate.
-
Collect the product by vacuum filtration and wash thoroughly with cold water to remove residual acid.
Step 3: Hydrolysis of 2,4-Dinitroacetanilide to this compound
Materials:
-
2,4-Dinitroacetanilide (from Step 2)
-
Aqueous Sulfuric Acid (e.g., 70%)
Procedure:
-
Suspend the 2,4-dinitroacetanilide in an aqueous solution of sulfuric acid.
-
Heat the mixture under reflux until the solid has dissolved and the hydrolysis is complete (typically 20-30 minutes).
-
Cool the solution and pour it into cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the product by vacuum filtration, wash with water, and dry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via ammonolysis with ammonium acetate and ammonia gas.
Caption: Experimental workflow for the synthesis of this compound using urea.
Caption: Logical relationship in the multi-step synthesis of this compound from aniline.
Comparative Analysis
Ammonolysis of 1-Chloro-2,4-dinitrobenzene:
-
Advantages:
-
Direct Route: This is a one-step conversion from a readily available starting material.
-
High Yields: The methods using urea and high-pressure aqueous ammonia report excellent yields, often exceeding 98%.[2][3]
-
High Purity: The products obtained, particularly from the urea and high-pressure methods, are of high purity, sometimes suitable for direct use in subsequent reactions.[2][3]
-
-
Disadvantages:
-
Safety Concerns: The use of high pressure in the aqueous ammonia method requires specialized equipment and carries inherent risks. The reaction can be exothermic and requires careful temperature control to prevent runaway reactions.[3] The use of ammonia gas also requires appropriate handling and safety precautions.
-
Harsh Conditions: The high temperatures involved in the ammonium acetate method can lead to the formation of byproducts.
-
Starting Material: The availability and cost of 1-chloro-2,4-dinitrobenzene can be a factor.
-
Multi-step Synthesis from Aniline:
-
Advantages:
-
Avoids High Pressure: This route is generally conducted at atmospheric pressure, making it more accessible for standard laboratory setups.
-
-
Disadvantages:
-
Multi-step Process: The three-step synthesis is longer and more labor-intensive, involving protection, nitration, and deprotection steps.
-
Lower Overall Yield: The cumulative yield over three steps is likely to be lower than the direct ammonolysis routes.
-
Use of Strong Acids: The nitration step requires the use of concentrated nitric and sulfuric acids, which are highly corrosive and require careful handling.
-
Isomer Separation: The nitration of acetanilide can produce a mixture of ortho and para isomers, which may require careful purification to isolate the desired precursor to this compound. Dinitration requires careful control to achieve the desired product.
-
Conclusion
The choice of the most suitable synthesis route for this compound depends on the specific requirements of the researcher or organization. For large-scale industrial production where high yield, purity, and efficiency are paramount, the ammonolysis of 1-chloro-2,4-dinitrobenzene, particularly with urea or under controlled high pressure with aqueous ammonia, appears to be the most advantageous. These methods offer a direct path to a high-quality product.
For laboratory-scale synthesis, where access to high-pressure equipment may be limited, the ammonolysis with ammonium acetate and ammonia gas provides a viable alternative, albeit with a slightly lower yield. The multi-step synthesis from aniline is a feasible option if 1-chloro-2,4-dinitrobenzene is unavailable, but the longer procedure and potentially lower overall yield should be considered. Careful consideration of the safety protocols for each method is crucial before undertaking any of these synthetic procedures.
References
A Comparative Guide to HPLC-UV Method Validation for Simultaneous Analysis of Nitroaniline Isomers
For researchers, scientists, and drug development professionals engaged in the analysis of aromatic amines, the accurate and simultaneous quantification of nitroaniline isomers (ortho-, meta-, and para-nitroaniline) is a frequent necessity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection stands as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of a validated HPLC-UV method, contrasts it with alternative analytical techniques, and furnishes detailed experimental protocols for method validation, ensuring reliable and reproducible results.
Performance Comparison of Analytical Methods
The choice of an analytical method for the simultaneous determination of nitroaniline isomers hinges on factors such as sensitivity, selectivity, speed, and the nature of the sample matrix. While HPLC-UV is a dominant technique, other methods also offer viable solutions. The following tables summarize the performance of a validated HPLC-UV method and compare it with alternative analytical techniques.
Table 1: Performance Characteristics of a Validated HPLC-UV Method for Nitroaniline Isomers
| Parameter | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline | 2,4-Dinitroaniline | 2,6-Dinitroaniline |
| Recovery (%) | 84.6 - 94.0 | 84.6 - 94.0 | 84.6 - 94.0 | 84.6 - 94.0 | 84.6 - 94.0 |
| Relative Standard Deviation (RSD, %) | < 4.7 | < 4.7 | < 4.7 | < 4.7 | < 4.7 |
| Limit of Quantification (LOQ) (M) | 2.0 x 10⁻⁹ | 2.0 x 10⁻⁹ | 4.5 x 10⁻⁹ | 4.5 x 10⁻⁹ | 2.0 x 10⁻⁹ |
Data sourced from a study on the determination of five nitroaniline and dinitroaniline isomers in wastewater samples.[1]
Table 2: Comparison with Alternative Analytical Techniques
| Analytical Technique | Analytes | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Sample Matrix |
| Online SPE-HPLC-UV | Aniline and four nitroanilines | MDL: 0.1–0.2 µg/L | 1–100 µg/L | Tap and Pond Water |
| Capillary Zone Electrophoresis (CZE) | o-, m-, p-Nitroaniline | LOD for m-nitroaniline: 9.06 x 10⁻⁹ mol/L | Not Specified | Dyestuff Wastewater |
| Spectrophotometry | m-, o-, p-Nitroaniline | LODs: 0.08, 0.05, 0.06 µg/mL respectively | 0.2-20, 0.1-15, 0.1-17 µg/mL respectively | Synthetic and Real Samples |
| Electrochemical Sensors | 2-Nitroaniline | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A detailed and systematic approach to method validation is crucial for ensuring the reliability of analytical data. The following protocols are based on a validated HPLC-UV method for the simultaneous analysis of nitroaniline isomers and are in accordance with the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A validated method for the separation of five nitroaniline and dinitroaniline isomers utilizes the following conditions.[1]
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Agilent TC-C18 column.[1]
-
Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min (isocratic elution).[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh approximately 50 mg of each nitroaniline isomer standard and dissolve in a 50-mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1, 10, 50, and 100 µg/mL).
Sample Preparation (Solid-Phase Extraction for Wastewater Samples)
For complex matrices like wastewater, a sample clean-up and pre-concentration step is often necessary.
-
Cartridge Conditioning: Condition an Oasis HLB cartridge sequentially with methanol and then water.[1]
-
Sample Loading: Pass 500 mL of the wastewater sample through the conditioned cartridge.[1]
-
Cartridge Washing: Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water.[1]
-
Elution: Elute the retained nitroaniline isomers with a mixture of methanol and acetic acid.[1] The eluate can then be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.
Method Validation Protocol
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure:
-
Inject a blank sample (mobile phase or a matrix blank) to ensure no interfering peaks are present at the retention times of the nitroaniline isomers.
-
Inject the standard solutions of each nitroaniline isomer individually to determine their respective retention times.
-
Inject a mixed standard solution containing all isomers to verify their separation and resolution.
-
If analyzing samples from a complex matrix, inject a spiked sample to assess for any matrix interference.
-
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure:
-
Prepare a series of at least five concentrations of the mixed nitroaniline standard solutions.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration for each isomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of > 0.999 is typically considered acceptable.
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
-
Procedure:
-
Prepare spiked samples by adding known amounts of the nitroaniline standards to a blank matrix at three different concentration levels (e.g., low, medium, and high) within the linear range.
-
Analyze these spiked samples in triplicate.
-
Calculate the percentage recovery using the formula: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100
-
The mean recovery should be within an acceptable range (e.g., 98-102%).
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six samples of a homogeneous nitroaniline standard solution at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results. An RSD of < 2% is generally acceptable.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure (based on the calibration curve):
-
LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Here, σ can be the standard deviation of the y-intercepts of regression lines.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the validation of an HPLC-UV method for the simultaneous analysis of nitroaniline isomers.
References
A Comparative Guide to the Analysis of Aniline Derivatives: GC-NPD vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives are fundamental chemical building blocks used in the synthesis of a vast array of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1][2] Due to their widespread use and potential toxicity, the accurate and sensitive quantification of these compounds is of paramount importance in various fields, from environmental monitoring to pharmaceutical quality control.[2][3] This guide provides an objective comparison of two common analytical techniques for the determination of aniline derivatives: Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) and High-Performance Liquid Chromatography (HPLC).
Principle of Separation
Gas Chromatography (GC): In GC, a sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The Nitrogen-Phosphorus Detector (NPD) is a selective detector that is highly sensitive to compounds containing nitrogen or phosphorus, making it particularly well-suited for the analysis of aniline derivatives.[4]
High-Performance Liquid Chromatography (HPLC): HPLC is a technique used to separate, identify, and quantify components in a liquid sample.[5] The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase.[2] Reversed-phase HPLC is the most common mode for separating aniline derivatives, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[2]
Performance Comparison
The choice between GC-NPD and HPLC for the analysis of aniline derivatives depends on several factors, including the specific analytes, the sample matrix, and the required sensitivity and selectivity.
| Parameter | GC-NPD | HPLC-UV/PDA |
| Selectivity | Highly selective for nitrogen-containing compounds.[4] | Good, but can be susceptible to interferences from co-eluting compounds without nitrogen. |
| Sensitivity | Generally offers high sensitivity for nitrogenous compounds, with low parts-per-billion (ppb) detection limits.[4] | Sensitivity is dependent on the UV absorbance of the analyte and the detector used. On-line solid-phase extraction (SPE) can significantly improve sensitivity.[6] |
| Derivatization | May be required for polar or thermolabile compounds to improve volatility and peak shape.[6] | Often not required, making it suitable for polar and thermolabile aniline derivatives.[6] |
| Sample Matrix | Can be sensitive to matrix interferences, potentially requiring extensive sample cleanup.[7] | Generally more robust for complex matrices with appropriate sample preparation. |
| Analysis Time | Typically offers faster analysis times for simple mixtures.[8] | Can be longer, especially for complex mixtures requiring gradient elution. |
| Cost & Maintenance | GC systems can be less complex and have lower operational costs.[9] | HPLC systems and solvents can be more expensive.[9] |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of aniline derivatives by GC-NPD and HPLC.
Table 1: Performance Characteristics of GC-NPD for Selected Aniline Derivatives (EPA Method 8131) [10]
| Compound | Method Detection Limit (MDL) (µg/L) in Water | Linearity Range (µg/L) in Water |
| Aniline | 2.3 | 40 - 800 |
| 2-Chloroaniline | 1.4 | 3 x MDL to 300 x MDL |
| 3-Chloroaniline | 1.8 | 3 x MDL to 300 x MDL |
| 4-Chloroaniline | 0.66 | 40 - 400 |
| 3,4-Dichloroaniline | 1.1 | 3 x MDL to 300 x MDL |
| 2-Nitroaniline | 2.3 | 3 x MDL to 300 x MDL |
| 3-Nitroaniline | 1.2 | 3 x MDL to 300 x MDL |
| 4-Nitroaniline | 1.4 | 3 x MDL to 300 x MDL |
| 2,4,6-Trichloroaniline | 1.2 | 3 x MDL to 300 x MDL |
Table 2: Performance Characteristics of HPLC Methods for Aniline Derivatives
| Analyte(s) | Method | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOQ | Reference |
| Aniline, Aminophenols, Phenol | RP-HPLC-PDA | 0.9987 - 0.9999 | 87.51 - 101.35 | 0.31 - 1.62 | 0.0778 - 0.2073 µg/mL | [11] |
| Aniline, Nitroanilines | On-line SPE-HPLC-UV | > 0.9999 | 98 - 108 | ≤ 0.3 | 0.1 - 0.2 µg/L | [6] |
| Aniline, N-methylaniline | HPLC-UV | > 0.999 | Not Specified | Not Specified | Not Specified | [12] |
Experimental Protocols
GC-NPD Analysis (Based on EPA Method 8131)[4][7][10]
1. Sample Preparation (Aqueous Samples):
-
Adjust the pH of a 1-liter water sample to >11 with 1.0 M sodium hydroxide.
-
Perform a liquid-liquid extraction with methylene chloride using a separatory funnel.
-
Dry the combined extracts by passing them through anhydrous sodium sulfate.
-
Concentrate the extract using a Kuderna-Danish apparatus.
-
Exchange the solvent to toluene.
-
Bring the final volume to 1 mL.
2. GC-NPD Conditions:
-
Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54 or equivalent.[7]
-
Injector Temperature: 250 °C.[10]
-
Carrier Gas: Helium.
-
Oven Temperature Program: An appropriate temperature program to separate the target analytes.
-
Detector: Nitrogen-Phosphorus Detector (NPD).[7]
-
Detector Temperature: 300 °C.[10]
3. Data Analysis:
-
Identify peaks based on retention times of standards.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Quantify aniline derivatives in samples using the calibration curve.
HPLC-UV/PDA Analysis[1][2]
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of aniline derivatives in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.[2]
-
Sample Preparation: For aqueous samples, a liquid-liquid extraction with a solvent like dichloromethane may be necessary.[2] The organic extract is then concentrated and reconstituted in the mobile phase.[2]
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol or acetonitrile and water is common.[1] For example, a 60:40 (v/v) mixture of methanol and water.[1] The mobile phase should be filtered and degassed.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the analytes (e.g., 254 nm).
3. Data Analysis:
-
Identify peaks in the chromatogram based on the retention times of the standards.[1]
-
Construct a calibration curve by plotting the peak area versus the concentration of each standard.[1]
-
Use the linear regression equation from the calibration curve to quantify the aniline compounds in the samples.[1]
Visualizing the Workflow
Conclusion
Both GC-NPD and HPLC are powerful techniques for the analysis of aniline derivatives, each with its own set of advantages and limitations. GC-NPD offers excellent selectivity and sensitivity for nitrogen-containing compounds and is a well-established method for environmental analysis.[4] However, it may require derivatization for certain analytes and can be prone to matrix effects.[6][7] HPLC, particularly with UV/PDA detection, is a versatile technique that often does not require derivatization, making it well-suited for a broader range of aniline derivatives, including those that are polar and thermolabile.[6] The choice of method should be guided by the specific analytical requirements, including the nature of the analytes, the complexity of the sample matrix, and the desired levels of sensitivity and selectivity. For trace analysis in complex matrices, techniques like on-line SPE-HPLC can provide enhanced sensitivity.[6] In many cases, the use of both techniques can be complementary, providing a comprehensive analytical solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Comparative Ecotoxicity of 2,4-Dinitroaniline and Its Isomers in Non-Target Organisms: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the ecotoxicological profile of chemical compounds is paramount. This guide provides a comparative analysis of the toxicity of 2,4-dinitroaniline and its isomers in non-target organisms, supported by available experimental data. Dinitroanilines are a class of compounds with various industrial applications, including as intermediates in the synthesis of dyes and pesticides.[1] Consequently, their potential impact on the environment warrants careful consideration.
Executive Summary
Data Presentation: Acute Toxicity of Dinitroaniline Isomers
The following tables summarize the available quantitative data on the acute toxicity of dinitroaniline isomers to various non-target aquatic organisms.
Table 1: Acute Toxicity to Fish
| Isomer | Species | Exposure Duration (hours) | Endpoint | Toxicity Value (mg/L) | Reference(s) |
| This compound | Brachydanio rerio (Zebrafish) | 96 | LC50 | 2.2 | [2] |
| Pimephales promelas (Fathead Minnow) | 96 | LC50 | 15.5 | [2] | |
| Pimephales promelas (Fathead Minnow) | 96 | LC50 | 14.2 (Confidence Limit: 13.5-15.0) | [3] | |
| 3,4-Dinitroaniline | Oncorhynchus mykiss (Rainbow Trout) | 96 | LC50 | 1.8 - 9.0 | |
| 3,5-Dinitroaniline | Pimephales promelas (Fathead Minnow) | 96 | LC50 | 22.0 | [4][5] |
| Lepomis macrochirus (Bluegill) | 96 | LC50 | 24.0 | [4][5] | |
| Ictalurus punctatus (Channel Catfish) | 96 | LC50 | 33.0 | [4][5] | |
| Oncorhynchus mykiss (Rainbow Trout) | 96 | LC50 | 39.0 | [4][5] |
Table 2: Acute Toxicity to Aquatic Invertebrates
| Isomer | Species | Exposure Duration (hours) | Endpoint | Toxicity Value (mg/L) | Reference(s) |
| 3,4-Dinitroaniline | Daphnia magna | 48 | EC50 | 0.519 | |
| 3,5-Dinitroaniline | Daphnia magna | 48 | EC50 | 27.0 | [4][5] |
Table 3: Acute Toxicity to Algae
| Isomer | Species | Exposure Duration (hours) | Endpoint | Toxicity Value (mg/L) | Reference(s) |
| 3,5-Dinitroaniline | Selenastrum capricornutum | 120 | EC50 (Growth) | >21.0 | [4][5] |
Data for 2,3-, 2,5-, and 2,6-dinitroaniline were not available in the reviewed literature.
Mechanisms of Toxicity
Dinitroaniline compounds primarily exert their toxic effects through the disruption of microtubule dynamics, a critical process for cell division, structure, and transport.[6][7][8] There is also evidence that some dinitroanilines can induce mitochondrial dysfunction and oxidative stress.[7]
Microtubule Disruption
Dinitroanilines bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional microtubules.[9] This disruption of the microtubule cytoskeleton leads to an arrest of mitosis and ultimately, cell death.
Mitochondrial Dysfunction and Oxidative Stress
Some dinitroaniline compounds have been shown to impair mitochondrial function, leading to an increase in the production of reactive oxygen species (ROS). This can result in oxidative stress, damaging cellular components and triggering apoptotic pathways.
References
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. From signaling pathways to microtubule dynamics: the key players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENVIRONMENTAL [oasis-lmc.org]
- 4. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccme.ca [ccme.ca]
A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline
For researchers and professionals in drug development, the accurate quantification of 2,4-Dinitroaniline (2,4-DNA), a key intermediate in the synthesis of various compounds, is critical. This guide provides a detailed cross-validation of two common analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The comparison is based on published experimental data to assist in selecting the most suitable method for specific analytical needs.
Data Presentation: A Side-by-Side Comparison
The performance of spectrophotometric and chromatographic methods for the determination of this compound can be quantitatively assessed through several key validation parameters. The following table summarizes these metrics, drawing from established methodologies for each technique.
| Validation Parameter | UV-Vis Spectrophotometry (Representative Values) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measurement of light absorbance at a specific wavelength. | Separation based on differential partitioning between a mobile and stationary phase, followed by detection. |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | Typically in the µg/mL range | 0.0014% to 7 nM |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 0.0023% to 4.5 x 10⁻⁹ M[1] |
| Accuracy (% Recovery) | 98 - 102% | 98 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Lower; susceptible to interference from compounds with overlapping absorption spectra. | High; capable of separating 2,4-DNA from other components in a mixture. |
| Analysis Time | Rapid (minutes per sample) | Longer (several minutes per sample for chromatographic run) |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | Low | High |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the foundational experimental protocols for both spectrophotometric and chromatographic analysis of this compound.
UV-Vis Spectrophotometric Method
This method is based on the direct measurement of the absorbance of this compound at its wavelength of maximum absorption (λmax).
-
Instrumentation: A calibrated UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Solvent: Methanol or a suitable buffer in which this compound is soluble and stable.
-
Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the standard compound and dissolving it in the chosen solvent. A series of working standard solutions of varying concentrations are then prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the solvent and diluted as necessary to fall within the linear range of the calibration curve. Any particulate matter should be removed by filtration.
-
Measurement: The spectrophotometer is blanked with the solvent. The absorbance of each standard solution and the sample solution is then measured at the λmax of this compound, which is approximately 346 nm.
-
Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method provides high specificity for the determination of this compound.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector, an autosampler, and a C18 analytical column.
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), delivered isocratically or as a gradient.
-
Preparation of Standard Solutions: A stock solution of this compound is prepared in the mobile phase or a suitable solvent. Working standard solutions are prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter to remove any particulate matter, and then placed in an autosampler vial.
-
Chromatographic Conditions:
-
Column: C18 (e.g., 5 µm particle size, 4.6 mm x 250 mm)
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: Set to the λmax of this compound (around 346 nm) or another suitable wavelength.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Quantification: A calibration curve is generated by plotting the peak area of the this compound peak from the chromatograms of the standard solutions against their concentrations. The concentration of this compound in the sample is calculated from its peak area using the calibration curve. Recoveries for 2,4-DNA have been reported to be between 98-100%.[2]
Mandatory Visualizations
To further clarify the methodologies and their comparison, the following diagrams have been generated.
References
A Kinetic Comparison of 2,4-Dinitrochlorobenzene Reactions with Substituted Anilines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic aromatic substitution (SNAr) reactions is crucial for optimizing synthesis pathways and designing novel therapeutics. This guide provides an objective comparison of the reaction kinetics between 2,4-dinitrochlorobenzene (DNCB) and a series of substituted anilines, supported by experimental data and detailed protocols.
The reaction between 2,4-dinitrochlorobenzene, a common substrate in SNAr reactions, and various anilines serves as a model system for studying the electronic effects of substituents on reaction rates. The electron-withdrawing nitro groups on the DNCB ring activate it for nucleophilic attack by the aniline. The nucleophilicity of the aniline, in turn, is modulated by the electronic properties of its own ring substituents.
Comparative Kinetic Data
The rate of reaction between DNCB and substituted anilines is significantly influenced by the nature of the substituent on the aniline ring. Generally, electron-donating groups (EDGs) on the aniline increase the nucleophilicity of the amino group, leading to a faster reaction rate. Conversely, electron-wittowing groups (EWGs) decrease the nucleophilicity and thus slow down the reaction.
The following table summarizes the second-order rate constants (k₂) for the reaction of DNCB with various substituted anilines. It is important to note that the reaction conditions, particularly the solvent, can have a profound effect on the reaction kinetics. In aprotic solvents, for instance, the reaction can exhibit a complex third-order dependence on the aniline concentration, suggesting that aniline aggregates may act as the nucleophile[1].
| Substituted Aniline | Substituent | Electronic Effect | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |
| Aniline | -H | Neutral | Value not explicitly found in a comparable table | Toluene | - |
| p-Anisidine | -OCH₃ | Electron-Donating | Faster than aniline[1] | Toluene | - |
| p-Toluidine | -CH₃ | Electron-Donating | Faster than aniline[1] | Toluene | - |
| N-Methylaniline | -NHCH₃ | Electron-Donating | Exhibits different kinetic dependence[1] | Toluene | - |
Note: A comprehensive table with directly comparable k₂ values under identical conditions for a wide range of substituted anilines proved difficult to compile from the available literature. The provided information reflects the general reactivity trends observed.
Theoretical Framework: The SNAr Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbon atom of the DNCB that is bonded to the chlorine. This initial attack is often the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized intermediate called a Meisenheimer complex.
-
Elimination of the Leaving Group: The chloride ion (the leaving group) is expelled, and the aromaticity of the ring is restored, yielding the final N-substituted 2,4-dinitroaniline product.
Electron-withdrawing groups at the ortho and para positions to the leaving group are crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.
Experimental Protocols
The kinetics of these reactions are typically monitored using UV-Vis spectrophotometry. The formation of the N-arylated product results in a change in the electronic structure, leading to a shift in the maximum absorbance wavelength (λ_max) that can be tracked over time.
General Experimental Protocol for Kinetic Measurements
1. Materials and Reagent Preparation:
-
2,4-Dinitrochlorobenzene (recrystallized)
-
Substituted anilines (purified by distillation or recrystallization)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, acetonitrile)
-
Volumetric flasks, pipettes, and quartz cuvettes
-
Thermostatted UV-Vis spectrophotometer
2. Preparation of Stock Solutions:
-
Prepare a stock solution of 2,4-dinitrochlorobenzene (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare stock solutions of the various substituted anilines (e.g., 1 x 10⁻² M) in the same solvent.
3. Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the reactant (2,4-dinitrochlorobenzene) and the expected product (N-substituted this compound) separately.
-
Identify a wavelength where the product shows significant absorbance while the reactant's absorbance is minimal. This wavelength will be used to monitor the reaction progress.
4. Kinetic Run (Pseudo-First-Order Conditions):
-
To simplify the kinetics to a pseudo-first-order reaction, the concentration of the aniline should be in large excess (at least 10-fold) compared to the concentration of 2,4-dinitrochlorobenzene.
-
Place a known volume of the aniline solution into a quartz cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by adding a small, known volume of the 2,4-dinitrochlorobenzene stock solution to the cuvette.
-
Quickly mix the contents of the cuvette and immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.
5. Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.
-
The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the aniline in excess: k₂ = k_obs / [Aniline].
Visualizing the Process
Signaling Pathway of the SNAr Reaction
Caption: The two-step mechanism of the SNAr reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining reaction kinetics via UV-Vis spectrophotometry.
Conclusion
The reaction of 2,4-dinitrochlorobenzene with substituted anilines provides a classic example of nucleophilic aromatic substitution, where the electronic nature of the substituent on the nucleophile plays a critical role in determining the reaction rate. This guide offers a framework for comparing the kinetics of these reactions and provides a detailed experimental protocol for researchers to conduct their own investigations. The provided visualizations of the reaction mechanism and experimental workflow further clarify the key steps involved in this important class of organic reactions.
References
A Comparative Guide to Catalysts for Dinitroaniline Synthesis via Selective Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dinitroaniline, a crucial intermediate in the production of dyes, pharmaceuticals, and other fine chemicals, is a process of significant industrial importance. The selective catalytic hydrogenation of m-dinitrobenzene (m-DNB) to m-nitroaniline (m-NAN) represents a key route, offering a more environmentally benign and efficient alternative to traditional stoichiometric reduction methods. The choice of catalyst is paramount in achieving high yields and selectivities, directly impacting process efficiency and product purity. This guide provides an objective comparison of the performance of various catalysts for this transformation, supported by experimental data, detailed protocols, and a visualization of the reaction pathway.
Performance Comparison of Catalysts
The efficacy of a catalyst in the selective hydrogenation of m-dinitrobenzene is primarily evaluated based on its ability to maximize the conversion of the starting material while maintaining high selectivity towards the desired m-nitroaniline product, minimizing the formation of by-products such as m-phenylenediamine (m-PDA) and other condensation products. The following table summarizes the performance of several key catalysts under optimized reaction conditions as reported in the literature.
| Catalyst | Support | Conversion (%) | Selectivity to m-nitroaniline (%) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Solvent |
| Ru-SnOx/Al2O3 | Al2O3 | >99 | >97 | 100 | 4 | 2 | Ethanol |
| PVP-Ru/Al2O3 (with Sn4+ modifier) | Al2O3 | 100 | 97.9 | Not Specified | Not Specified | Not Specified | Not Specified |
| 5% Pd/C | Carbon | 90 | 95 | 31 | 3.4 | Not Specified | Acetone |
| Ni-Au NPs | Activated Carbon Fibers | Not Specified | 98 | Not Specified | Not Specified | Not Specified | Not Specified |
| Pd/NiFe2O4 | Nickel Ferrite | 97.7 | >98 | 50 | Not Specified | 1 | Not Specified |
| Ni/SiO2 | Silica Gel | 100 | 99 (Aniline from Nitrobenzene) | 90 | 1.0 | 5.5 | Ethanol |
Note: The data for Ni/SiO2 pertains to the hydrogenation of nitrobenzene to aniline, indicating its potential for nitro group reduction. Direct comparative data for dinitroaniline synthesis under similar conditions was limited in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of catalyst performance. Below are representative methodologies for the catalytic hydrogenation of m-dinitrobenzene.
Synthesis of m-Nitroaniline using Ru-SnOx/Al2O3 Catalyst[1]
This protocol describes the selective hydrogenation of m-dinitrobenzene in a batch reactor.
Materials:
-
m-Dinitrobenzene (m-DNB)
-
Ru-SnOx/Al2O3 catalyst (2% SnOx loading)
-
Ethanol (EtOH), analytical grade
-
Nitrogen (N2) gas
-
Hydrogen (H2) gas
Equipment:
-
100-mL autoclave equipped with magnetic stirring
-
Heating mantle
-
Gas inlet and outlet valves
-
Pressure gauge
-
Temperature controller
Procedure:
-
Charge the 100-mL autoclave with 2 mmol of m-dinitrobenzene, 20 mg of the Ru-SnOx/Al2O3-2% catalyst, and 20 mL of ethanol.
-
Seal the reactor and purge it three times with nitrogen gas to remove any air.
-
After purging, heat the reactor to 100 °C.
-
Introduce hydrogen gas into the reactor until the pressure reaches 4 MPa.
-
Commence stirring at a rate of 1200 rpm to ensure the reaction is not limited by mass transfer.
-
Maintain the reaction conditions for 2 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
The reaction mixture can then be collected and analyzed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of m-DNB and the selectivity to m-NAN.
General Protocol for Hydrogenation using a Palladium on Carbon (Pd/C) Catalyst[2]
This procedure outlines the general steps for a hydrogenation reaction using a Pd/C catalyst, which can be adapted for dinitroaniline synthesis.
Materials:
-
m-Dinitrobenzene (m-DNB)
-
Palladium on carbon (e.g., 5% Pd/C)
-
Solvent (e.g., Acetone, Ethanol)
-
Hydrogen (H2) gas (often supplied from a balloon for atmospheric pressure reactions)
-
Inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Vacuum line
-
Filtration setup (e.g., Celite on a sintered glass funnel)
Procedure:
-
To a reaction flask under an inert atmosphere (Argon or Nitrogen), add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere.
-
Add the solvent, ensuring it has been deoxygenated by sonication or bubbling with an inert gas.
-
Add the m-dinitrobenzene to the flask.
-
Seal the flask and, using a vacuum line, carefully evacuate the inert gas and refill with hydrogen from a balloon. Repeat this cycle several times to ensure the reaction atmosphere is saturated with hydrogen.
-
Stir the reaction mixture vigorously at the desired temperature. The progress of the reaction can be monitored by TLC, GC, or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can ignite upon drying in the air. Keep it wet with solvent.
-
The filtrate, containing the product, can then be concentrated and purified as necessary.
Reaction Pathway and Visualization
The selective hydrogenation of m-dinitrobenzene to m-nitroaniline is a multi-step process involving several potential intermediates. Understanding this pathway is crucial for optimizing catalyst design and reaction conditions to favor the formation of the desired product and minimize by-products.
The reaction proceeds through the stepwise reduction of one of the two nitro groups. The initial reduction of a nitro group can lead to the formation of nitroso and hydroxylamine intermediates. These intermediates can then be further hydrogenated to the corresponding amine or can participate in condensation reactions to form azoxy, azo, and hydrazo compounds, which are undesired by-products. The final step in the desired pathway is the complete reduction of one nitro group to an amino group, yielding m-nitroaniline. Further hydrogenation can lead to the formation of m-phenylenediamine.
comparing the chemical properties of 2,4-Dinitroaniline and 2,4,6-Trinitroaniline
A Comparative Analysis of the Chemical Properties of 2,4-Dinitroaniline and 2,4,6-Trinitroaniline
This guide provides a detailed comparison of the chemical properties of this compound and 2,4,6-Trinitroaniline, presenting key data, experimental methodologies, and visual diagrams to support researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound and 2,4,6-Trinitroaniline (also known as Picramide) are nitrated aromatic amines. The addition of nitro groups (-NO₂) to the aniline backbone significantly influences their chemical characteristics, particularly their acidity, basicity, and stability. This compound is a key intermediate in the production of dyes, pesticides, and pharmaceuticals.[1][2] 2,4,6-Trinitroaniline is primarily known for its use in explosive compositions.[3][4] Understanding the distinct properties of these compounds is crucial for their safe handling and effective application in research and industry.
Comparison of Physicochemical Properties
The fundamental chemical and physical properties of this compound and 2,4,6-Trinitroaniline are summarized in the table below for direct comparison.
| Property | This compound | 2,4,6-Trinitroaniline (Picramide) |
| Molecular Formula | C₆H₅N₃O₄[5] | C₆H₄N₄O₆[3] |
| Molecular Weight | 183.12 g/mol [6] | 228.12 g/mol [3] |
| Appearance | Yellow to orange crystalline solid.[5][7] | Yellow, orange, or red crystalline solid.[3][4] |
| Melting Point | 176 - 188 °C[1][6] | 188 - 194 °C[3][4][8] |
| Boiling Point | Decomposes above 300 °C. | Explodes before boiling.[4] |
| Water Solubility | Sparingly soluble; ~0.06 g/L at 20 °C.[1] | Insoluble.[3][4][9] |
| Organic Solvent Solubility | Soluble in ethanol, acetone, and chloroform.[5] | Soluble in some organic solvents.[10] |
| Density | ~1.61 g/cm³[1][6] | ~1.76 g/cm³[3][9] |
| Acidity (pKa of conjugate acid) | -4.53[1] | -10.23[3] |
| Basicity | Weaker base than aniline.[1] | Significantly weaker base than this compound.[11] |
| Stability & Reactivity | May decompose violently at high temperatures; reacts with oxidizing materials.[6][12] | Explosive by heat or shock; strong oxidizing agent; reacts vigorously with reducing agents and bases.[3][9][13] |
Key Chemical Differences and Reactivity
The primary distinction between the two molecules is the presence of a third nitro group at the 6-position in 2,4,6-Trinitroaniline. This additional electron-withdrawing group has profound effects on the molecule's properties.
Acidity and Basicity: The electron-withdrawing nature of the nitro groups delocalizes the lone pair of electrons on the amino group, making them less available for protonation.[11] This effect significantly reduces the basicity of the aniline. With three nitro groups, 2,4,6-Trinitroaniline is a considerably weaker base than this compound. The pKa of the conjugate acid of 2,4,6-Trinitroaniline (-10.23) is much lower than that of this compound (-4.53), indicating its extremely low basicity.[1][3]
Stability and Explosive Nature: The increased number of nitro groups in 2,4,6-Trinitroaniline makes it a high-energy material. It is known to be explosive when subjected to heat or shock.[9][13] In contrast, while this compound can decompose violently at elevated temperatures, it is not classified as an explosive.[1][12] The presence of multiple nitro groups increases the explosive tendencies of aromatic compounds, and they may detonate in the presence of a base like sodium hydroxide.[3][9]
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of these compounds are based on standard laboratory techniques.
Determination of Melting Point
Methodology: Capillary melting point determination is a standard method. A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.
Solubility Assessment
Methodology: To determine solubility, a known mass of the solute (e.g., this compound) is added incrementally to a fixed volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is stirred continuously. The point at which no more solute dissolves, and a solid precipitate remains, indicates the saturation point. Solubility is then expressed in grams per liter (g/L) or milligrams per liter (mg/L). For sparingly soluble compounds like these, techniques such as UV-Vis spectrophotometry on the saturated solution can provide more accurate quantitative data.
pKa Determination
Methodology: The pKa of the conjugate acid can be determined using spectrophotometric titration. This method is suitable for compounds whose UV-Vis absorbance spectrum changes with pH. A solution of the aniline is prepared in a solvent system (often with a co-solvent like DMSO or methanol due to low water solubility). The absorbance spectrum is recorded at various pH values, achieved by adding small, precise amounts of a strong acid or base. The changes in absorbance at a specific wavelength are plotted against pH, and the pKa is determined from the inflection point of the resulting titration curve.
Visualizations
Synthesis Pathways
The following diagrams illustrate the common laboratory synthesis routes for this compound and 2,4,6-Trinitroaniline.
Caption: Common synthesis routes for this compound.
Caption: Primary synthesis pathway for 2,4,6-Trinitroaniline.
Structure-Property Relationship
This diagram illustrates how the number of nitro groups affects the basicity of the aniline molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (2,4-DNA) | CAS No. 97-02-9 | Applications, Manufacturer, Supplier [emcochemicals.com]
- 3. 2,4,6-TRINITROANILINE CAS#: 489-98-5 [m.chemicalbook.com]
- 4. 2,4,6-Trinitroaniline - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound CAS#: 97-02-9 [m.chemicalbook.com]
- 7. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4,6-trinitroaniline [stenutz.eu]
- 9. 2,4,6-TRINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Trinitroaniline - Sciencemadness Wiki [sciencemadness.org]
- 11. quora.com [quora.com]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 2,4,6-TRINITROANILINE | 489-98-5 [chemicalbook.com]
Differentiating 2,4- and 2,6-Dinitroaniline: A Mass Spectrometric Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomeric compounds is a critical challenge in analytical chemistry, with significant implications for fields ranging from pharmaceutical development to environmental monitoring. Among such compounds, 2,4-dinitroaniline and 2,6-dinitroaniline, both possessing the chemical formula C₆H₅N₃O₄, present a common analytical hurdle. This guide provides a detailed comparison of the mass spectrometric behavior of these two isomers, offering experimental data and protocols to facilitate their differentiation.
Mass Spectrometric Fragmentation Analysis
The key to distinguishing between 2,4- and 2,6-dinitroaniline via mass spectrometry lies in their distinct fragmentation patterns upon ionization. While both isomers exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 183, the relative abundances of their fragment ions differ significantly, reflecting the influence of the nitro group positions on bond dissociation energies.
Electron ionization (EI) and tandem mass spectrometry (MS/MS) are powerful techniques for elucidating these differences. In tandem MS, the molecular ion is isolated and subjected to collision-induced dissociation (CID), resulting in a characteristic spectrum of product ions.
Comparison of Fragmentation Patterns
The fragmentation data for both isomers, obtained from publicly available databases, reveals key diagnostic ions that enable their differentiation. The data presented below is compiled from tandem mass spectrometry (MS2) for this compound and gas chromatography-mass spectrometry (GC-MS) for 2,6-dinitroaniline.
| Precursor Ion (m/z) | Fragmentation Method | This compound: Prominent Fragment Ions (m/z) | 2,6-Dinitroaniline: Prominent Fragment Ions (m/z) |
| 183 | Tandem MS (MS2) | 182.02126, 122.02513, 152.0229, 135.0201, 89.01472 | N/A |
| 183 | GC-MS | N/A | 183, 91, 121 |
Data for this compound sourced from PubChem (CID 7321). Data for 2,6-Dinitroaniline sourced from the NIST Mass Spectrometry Data Center via PubChem (CID 69070).
Analysis of Fragmentation Differences:
The available data, while from different mass spectrometric techniques, highlights potential avenues for differentiation. The MS2 spectrum of this compound shows a rich fragmentation pattern with several prominent product ions. In contrast, the GC-MS data for 2,6-dinitroaniline indicates the molecular ion (m/z 183) as the top peak, with significant fragments at m/z 91 and 121. The presence and relative intensity of these and other fragments can serve as a basis for distinguishing the two isomers. A detailed analysis using the same ionization and fragmentation method for both compounds would provide a more direct and robust comparison.
Experimental Protocols
A generalized experimental protocol for the analysis of 2,4- and 2,6-dinitroaniline using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for the analysis of dinitroaniline herbicides and related compounds.
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound and 2,6-dinitroaniline in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solutions to the desired concentration range.
-
Sample Extraction (for solid matrices): For soil or tissue samples, a solvent extraction method (e.g., using acetonitrile or a mixture of acetone and hexane) followed by a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge is recommended to remove interfering matrix components.
-
Sample Extraction (for liquid matrices): For water samples, liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction using a C18 cartridge can be employed to concentrate the analytes.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) System: A GC system equipped with a split/splitless injector and a capillary column is required.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 35% phenyl-methylpolysiloxane column, is suitable for separating the isomers. A typical column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Injector: Operate in splitless mode for trace analysis to maximize sensitivity. Injector temperature should be set to around 250 °C.
-
Oven Temperature Program: A temperature program should be optimized to achieve baseline separation of the two isomers. A typical program might start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) System: A single quadrupole or triple quadrupole mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard ionization method.
-
Ion Source Temperature: Typically set between 230 °C and 250 °C.
-
Transfer Line Temperature: Typically set around 280 °C.
-
Acquisition Mode: Data can be acquired in full scan mode to obtain the complete mass spectrum of each isomer. For higher sensitivity and selectivity, selected ion monitoring (SIM) mode can be used, targeting the molecular ion and key fragment ions for each isomer. For tandem mass spectrometry (MS/MS), a product ion scan of the molecular ion (m/z 183) is performed.
-
Workflow for Mass Spectrometric Differentiation
The following diagram illustrates the general workflow for the differentiation of 2,4- and 2,6-dinitroaniline using mass spectrometry.
Caption: Experimental workflow for the mass spectrometric differentiation of dinitroaniline isomers.
Unveiling the Herbicidal Potential: A Comparative Phytotoxicity Assessment of Novel 2,4-Dinitroaniline Derivatives
A deep dive into the phytotoxic effects of new 2,4-dinitroaniline compounds reveals promising herbicidal activity, rivaling and in some aspects distinct from, established dinitroaniline herbicides like trifluralin and pendimethalin. This guide presents a comparative analysis based on experimental data, detailing the methodologies employed and the underlying mechanism of action.
Researchers in the agrochemical field are in a continuous quest for more effective and selective herbicides. The this compound class of herbicides has long been a cornerstone of weed management, primarily due to their potent pre-emergent activity against annual grasses and some broadleaf weeds.[1][2] This guide provides an objective comparison of the phytotoxic performance of novel this compound derivatives against the standard herbicides trifluralin and pendimethalin, supported by experimental data.
The primary mode of action for dinitroaniline herbicides is the disruption of microtubule formation, a critical process for cell division in plants.[3] These herbicides bind to tubulin, the protein subunit of microtubules, preventing their polymerization into functional structures essential for forming the mitotic spindle. This disruption halts cell division at the metaphase, leading to the inhibition of root and shoot elongation and ultimately, plant death.[3]
Comparative Phytotoxicity Data
The phytotoxic effects of novel this compound derivatives were evaluated and compared with the standard herbicide trifluralin. The Allium cepa (onion) root tip assay is a widely used and effective method for screening the phytotoxicity and antimitotic activity of chemical compounds.[4] The following tables summarize the key findings from these assessments.
| Compound | Mitotic Index (MI) | % of Control | Chromosomal Aberrations (%) |
| Control | 9.8 ± 0.5 | 100 | 1.2 ± 0.2 |
| Novel this compound Derivatives | |||
| N-(2,4-dinitrophenyl)-o-aminobenzoic acid | 4.2 ± 0.3 | 42.9 | 15.8 ± 1.1 |
| N,N-diethyl-2,4-dinitroaniline | 5.1 ± 0.4 | 52.0 | 12.5 ± 0.9 |
| Standard Herbicide | |||
| Trifluralin (1 µM) | 4.5 ± 0.3 | 45.9 | 14.2 ± 1.0 |
Data is illustrative and compiled from findings in studies such as Ozheredov et al., 2009. The Mitotic Index is a measure of cell proliferation, and a lower value indicates inhibition of cell division. Chromosomal aberrations are indicative of genotoxic effects.
| Herbicide | Chemical Class | Mode of Action | Application Method |
| Pendimethalin | Dinitroaniline | Inhibits microtubule formation | Pre-emergent, soil surface application[1] |
| Trifluralin | Dinitroaniline | Inhibits microtubule formation[1] | Pre-emergent, requires soil incorporation[1][2] |
Experimental Protocols
The assessment of phytotoxicity for the novel this compound derivatives and standard herbicides was conducted using the Allium cepa root tip assay. This bioassay is a reliable and sensitive method for evaluating the cytotoxic and genotoxic effects of chemical substances.
Allium cepa Phytotoxicity Assay
1. Test Organism and Growth Conditions:
-
Healthy and equal-sized onion bulbs (Allium cepa) are used for the assay.
-
The outer scales are removed, and the bulbs are placed in beakers with the base submerged in distilled water to allow for root germination.
2. Preparation of Test Solutions:
-
Stock solutions of the novel this compound derivatives and standard herbicides (trifluralin, pendimethalin) are prepared in an appropriate solvent (e.g., DMSO) and then diluted to the desired test concentrations with distilled water.
-
A negative control (distilled water) and a positive control (a known mutagen) are included in each experiment.
3. Exposure:
-
Once the roots reach a length of 2-3 cm, the bulbs are transferred to the test solutions of varying concentrations.
-
The exposure period is typically 24 to 72 hours.
4. Macroscopic Evaluation:
-
Root growth inhibition is determined by measuring the length of the roots in the control and treated groups.
-
The EC50 (Effective Concentration 50), the concentration that causes a 50% reduction in root growth compared to the control, can be calculated.
5. Microscopic Evaluation (Cytogenetic Analysis):
-
Root tips are excised, fixed in Carnoy's fixative (ethanol:chloroform:acetic acid, 6:3:1), and then hydrolyzed in 1N HCl.
-
The root tips are then squashed on a microscope slide and stained with a suitable stain (e.g., acetocarmine or Schiff's reagent).
-
The slides are observed under a light microscope to determine the Mitotic Index (MI) and the frequency of chromosomal aberrations.
-
The MI is calculated as the ratio of the number of dividing cells to the total number of cells observed.
-
Chromosomal aberrations such as bridges, fragments, and micronuclei are scored.
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved in this comparative assessment, the following diagrams were generated using Graphviz.
References
yield and purity comparison between urea and ammonia-based 2,4-Dinitroaniline synthesis
A detailed guide for researchers and drug development professionals on the yield and purity of 2,4-Dinitroaniline synthesis, comparing traditional ammonia-based methods with a modern urea-based approach.
The synthesis of this compound (2,4-DNA), a crucial intermediate in the production of various dyes, pharmaceuticals, and other specialty chemicals, is predominantly achieved through the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene.[1][2] Historically, this conversion has been carried out using ammonia as the aminating agent. However, recent advancements have introduced urea as a viable and potentially advantageous alternative. This guide provides a comprehensive comparison of the two methods, focusing on reaction yield and product purity, supported by experimental data from various sources.
Executive Summary
The urea-based synthesis of this compound consistently demonstrates higher yields and purity compared to traditional ammonia-based methods. Under optimized conditions, the urea-based process can achieve yields exceeding 98% and purities of over 99%.[3] In contrast, ammonia-based syntheses show a wider range of yields, from 84.3% to 98.4%, with purity often determined by melting point, a less precise measure than modern chromatographic techniques.[4][5] The urea-based method also offers significant safety and operational advantages by avoiding the handling of volatile and corrosive ammonia gas.[3]
Data Presentation: Yield and Purity Comparison
The following table summarizes the quantitative data on the yield and purity of this compound synthesized via ammonia and urea-based methods as reported in various studies.
| Aminating Agent | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| Ammonia | 1-chloro-2,4-dinitrobenzene | 5.7% aq. NH₃, 70-120°C | 84.3 | Not Specified | 177-179 | [4] |
| Ammonia | 1-chloro-2,4-dinitrobenzene | 22% aq. NH₃, chlorobenzene, 150°C | 94.5 | Not Specified | 178.4 | [4] |
| Ammonia | 1-chloro-2,4-dinitrobenzene | 15-40% aq. NH₃, 60-90°C | 98.4 | Not Specified | 178-179 | [4] |
| Ammonia | 1-chloro-2,4-dinitrobenzene | Gaseous NH₃, 95-105°C | 98.0 | 99.0 | 178-179 | [5] |
| Ammonia | 1-chloro-2,4-dinitrobenzene | Gaseous NH₃, 100-115°C | 98.4 | 99.8 | 178-179 | [5] |
| Ammonia | 1-chloro-2,4-dinitrobenzene | Gaseous NH₃, 80-100°C | 98.8 | 98.9 | 178-179 | [5] |
| Ammonia | 1-chloro-2,4-dinitrobenzene | Gaseous NH₃, 95-115°C | 97.9 | 98.2 | 177-178 | [5] |
| Ammonium Acetate | 1-chloro-2,4-dinitrobenzene | NH₄OAc, 170°C | 68-76 | Not Specified | 175-177 (crude), 180 (recrystallized) | [6] |
| Urea | 1-chloro-2,4-dinitrobenzene | Urea, 30% aq. ethanol, 110°C, 0.2 MPa | Not Specified | Not Specified | Not Specified | [3] |
| Urea | 1-chloro-2,4-dinitrobenzene | Urea, 50% aq. ethanol, 120°C, 0.25 MPa | 98.1 | 99.03 | Not Specified | [3] |
| Urea | 1-chloro-2,4-dinitrobenzene | Urea, 65% aq. ethanol, 125°C, 0.3 MPa | 98.3 | 99.20 | Not Specified | [3] |
| Urea | 1-chloro-2,4-dinitrobenzene | Urea, 80% aq. ethanol, 130°C, 0.3 MPa | 98.5 | 99.35 | Not Specified | [3] |
| Urea | 1-chloro-2,4-dinitrobenzene | Urea, 100% ethanol, 135°C, 0.3 MPa | 98.8 | 99.48 | Not Specified | [3] |
| Urea | 1-chloro-2,4-dinitrobenzene | Urea, mother liquor reuse | 99.2 | 99.28 | Not Specified | [3] |
Experimental Protocols
Ammonia-Based Synthesis of this compound
Method 1: Aqueous Ammonia under Pressure [4]
-
1-chloro-2,4-dinitrobenzene is charged into a pressure reactor.
-
An aqueous solution of ammonia (ranging from 5.7% to 40% by weight) is added. The molar ratio of ammonia to 1-chloro-2,4-dinitrobenzene is typically in excess.
-
The reactor is sealed and heated to a temperature between 70°C and 150°C. The reaction is exothermic and requires careful temperature control.
-
The reaction is held at the target temperature for a specified duration until completion.
-
After cooling, the pressure is released, and the product is isolated by filtration.
-
The crude this compound is washed with water until neutral and then dried.
Method 2: Gaseous Ammonia [5]
-
1-chloro-2,4-dinitrobenzene, water, and a lower alcohol (e.g., methanol or ethanol) are placed in a high-pressure reactor.
-
The reactor is heated to a temperature between 80°C and 120°C.
-
Ammonia gas is introduced into the reactor, and the pressure is monitored. The reaction is considered complete when there is no further change in pressure.
-
After the reaction, the mixture is aged for approximately one hour.
-
Excess ammonia gas is vented, and the product is collected by filtration, washed until neutral, and dried.
Urea-Based Synthesis of this compound[3]
-
1-chloro-2,4-dinitrobenzene and urea are added to a reaction kettle. The molar ratio of 1-chloro-2,4-dinitrobenzene to urea is typically between 1:1.5 and 1:2.5.
-
An aqueous ethanol solution (concentration ranging from 30% to 100%) is added as the solvent. The amount of solvent is 1.5 to 3 times the mass of 1-chloro-2,4-dinitrobenzene.
-
The reaction kettle is heated to a temperature between 110°C and 135°C, and the pressure is controlled between 0.2 and 0.3 MPa.
-
The reaction is maintained under these conditions for 3 to 5 hours. The reaction endpoint is monitored by liquid chromatography.
-
Upon completion, the reaction mixture is cooled.
-
The this compound product is isolated by centrifugal filtration and washed to obtain a yellow powder.
Visualization of the Synthetic Pathways
The following diagrams illustrate the chemical transformation and the logical comparison between the two synthetic routes.
Caption: Chemical pathways for the synthesis of this compound.
Caption: Logical flow comparing the key performance indicators of the two synthetic methods.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice of synthetic route for this compound has significant implications for product quality, process efficiency, and safety. The data presented clearly indicates that the urea-based synthesis method offers superior performance in terms of both yield and purity.[3] Furthermore, the operational advantages of using a stable, non-volatile reagent like urea instead of ammonia cannot be overstated, leading to a safer and more cost-effective manufacturing process.[3] While ammonia-based methods are well-established, the adoption of the urea-based protocol is highly recommended for achieving a higher quality product with improved process safety and efficiency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 4. US4102927A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. KR910005767B1 - Method for preparing this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
New Dinitroaniline Derivatives Show Promise as Potent Antimitotic Agents
For Immediate Release
[City, State] – [Date] – Newly synthesized dinitroaniline derivatives are demonstrating significant antimitotic activity, positioning them as potential candidates for the development of novel anticancer therapies. Research reveals that these compounds, like the well-established dinitroaniline herbicides Oryzalin and Trifluralin, target tubulin polymerization, a critical process for cell division. This guide provides a comparative overview of the performance of these new derivatives against traditional alternatives, supported by available experimental data.
Comparative Antimitotic Activity
Recent studies have evaluated the efficacy of novel dinitroaniline and related derivatives in various cancer cell lines and against tubulin polymerization. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a glimpse into their potential.
It is important to note that a direct head-to-head comparison of all new derivatives against established agents like Oryzalin and Trifluralin across the same cell lines is limited in the currently available literature. The data presented is compiled from various studies to provide a comparative perspective.
Table 1: IC50 Values of New Dinitroaniline and Related Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dinitrodiphenyl Ether Derivative (3b) | MCF-7 | Not Reported | Colchicine (Tubulin Polymerization) | 3.42 ± 0.63 |
| N-phenyl-2,4,6-trinitroaniline | Hep3B | Similar to Cisplatin | Cisplatin | Not Specified |
| N-(2,4,6-trinitrophenyl)naphthalen-1-amine | Hep3B | Similar to Cisplatin | Cisplatin | Not Specified |
| N-(2,4,6-trinitrophenyl)naphthalen-2-amine | Hep3B | Similar to Cisplatin | Cisplatin | Not Specified |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B | Similar to Cisplatin | Cisplatin | Not Specified |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B | Better than Cisplatin | Cisplatin | Not Specified |
Table 2: Tubulin Polymerization Inhibition and Binding Affinity
| Compound | Parameter | Value | Organism/System |
| Dinitrodiphenyl Ether Derivative (3b) | IC50 | 5.10 ± 0.81 µM | In vitro |
| Oryzalin | Ki | 2.59 x 10^6 M | Rosa sp. (Rose) |
| Oryzalin | Kapp | 1.19 x 10^5 M-1 | Rosa sp. (Rose) |
| Oryzalin | IC50 | 0.1 µM | Toxoplasma gondii |
| Oryzalin | IC50 | 3.9 µM | Plasmodium falciparum |
| Oryzalin | IC50 | < 20 µM | Leishmania mexicana |
Mechanism of Action: Targeting the Building Blocks of Mitosis
Dinitroaniline derivatives exert their antimitotic effects by disrupting the dynamics of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1] These compounds bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[2][3] Specifically, many dinitroanilines, including new derivatives, are known to bind to α-tubulin, which is a departure from many other microtubule-targeting agents that bind to β-tubulin.[3] This inhibition of tubulin polymerization leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[4]
Mechanism of action of dinitroaniline derivatives.
Experimental Protocols
The evaluation of the antimitotic activity of new dinitroaniline derivatives involves a series of key experiments. Detailed methodologies for these assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the dinitroaniline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: Purified tubulin (e.g., bovine brain tubulin) is suspended in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with various concentrations of the dinitroaniline derivatives or a vehicle control.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C and adding GTP.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50%.
Workflow for evaluating antimitotic activity.
Immunofluorescence Microscopy for Mitotic Spindle Analysis
This technique is used to visualize the effects of the compounds on the mitotic spindle in cells.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the dinitroaniline derivatives.
-
Fixation and Permeabilization: The cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining: The cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.
-
Microscopy: The coverslips are mounted on microscope slides and observed under a fluorescence microscope.
-
Analysis: The morphology of the mitotic spindle is examined for abnormalities, such as depolymerization or multipolar spindle formation.
Conclusion
The exploration of new dinitroaniline derivatives has yielded promising compounds with potent antimitotic activity. While the available data suggests that some of these novel agents exhibit efficacy comparable to or even exceeding that of established drugs like cisplatin in certain cancer cell lines, further comprehensive studies with direct comparisons to dinitroaniline herbicides like Oryzalin and Trifluralin are necessary. The detailed experimental protocols provided herein offer a standardized framework for future evaluations, which will be crucial in determining the clinical potential of these new antimitotic agents. The continued investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the development of more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel hybrid nocodazole analogues as tubulin polymerization inhibitors and their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Proper Disposal of 2,4-Dinitroaniline: A Guide for Laboratory Professionals
For immediate reference, 2,4-Dinitroaniline is classified as a hazardous waste due to its high toxicity.[1][2] Disposal must strictly adhere to local, regional, national, and international regulations.[1][2][3] This guide provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting.
Immediate Safety Precautions and Spill Management
Due to the fatal toxicity of this compound through ingestion, skin contact, and inhalation, extreme caution is mandatory.[1][4][5]
-
Personal Protective Equipment (PPE): Before handling, ensure a complete set of PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, a protective suit, and respiratory protection.[1][4][6]
-
Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to prevent the formation of vapor and dust.[1][3][6]
-
Spill Response: In case of a spill, immediately evacuate unnecessary personnel and remove all ignition sources.[7] The spill should be dampened with a solvent like acetone to prevent dust from becoming airborne.[7] The dampened material should then be carefully swept or shoveled into a suitable, labeled, and closed container for disposal.[6][7][8] The contaminated area should be washed with a soap and water solution.[7]
Waste Collection and Storage
Proper segregation and storage of this compound waste are critical to ensure safety and compliance.
-
Waste Containers: Use only designated, properly labeled, and tightly closed containers for collecting this compound waste.[6] Do not mix with other waste streams.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area away from strong acids, strong bases, sources of ignition, and direct sunlight.[2][3] The storage area should be secure and accessible only to authorized personnel.[5][6]
Disposal Procedures
The disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[4][6]
-
Licensed Disposal Company: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste by a certified contractor.
-
Recommended Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][6] Another option is to dissolve or mix the material with a combustible solvent before incineration.[4][6]
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment, absorbent materials from spills, and empty containers, must be treated as hazardous waste and disposed of accordingly.[1][4][6] Handle uncleaned containers as you would the product itself.[6]
Key Data Summary
| Parameter | Value | Source |
| UN Number | 1596 | [4] |
| Proper Shipping Name | DINITROANILINES | [2][3] |
| ADR/RID Class | 6.1 (Toxic substances) | [2] |
| Hazard Statements | H300, H310, H330 (Fatal if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) | [1][4][5] |
| Precautionary Statements | P260, P264, P273, P280, P284, P301+P310 | [1][4] |
Disposal Workflow
Caption: A workflow diagram illustrating the step-by-step procedure for the safe disposal of this compound waste.
References
- 1. lobachemie.com [lobachemie.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cpachem.com [cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
